p53 (17-26)
Descripción
BenchChem offers high-quality p53 (17-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p53 (17-26) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C60H90N12O17 |
|---|---|
Peso molecular |
1251.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C60H90N12O17/c1-31(2)23-41(66-57(85)45(28-49(77)78)68-58(86)47(30-73)71-55(83)43(26-35-15-9-8-10-16-35)69-59(87)50(34(7)74)72-51(79)38(62)20-21-48(75)76)53(81)67-44(27-36-29-63-39-18-12-11-17-37(36)39)56(84)64-40(19-13-14-22-61)52(80)65-42(24-32(3)4)54(82)70-46(60(88)89)25-33(5)6/h8-12,15-18,29,31-34,38,40-47,50,63,73-74H,13-14,19-28,30,61-62H2,1-7H3,(H,64,84)(H,65,80)(H,66,85)(H,67,81)(H,68,86)(H,69,87)(H,70,82)(H,71,83)(H,72,79)(H,75,76)(H,77,78)(H,88,89)/t34-,38+,40+,41+,42+,43+,44+,45+,46+,47+,50+/m1/s1 |
Clave InChI |
MTXGYKHKHYPQCZ-YVIBZCAZSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of the p53(17-26) Region in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the p53 protein's N-terminal region, specifically amino acids 17-26, and its critical role in tumor suppression. The interaction between this region of p53 and its primary negative regulator, MDM2, is a cornerstone of the p53 signaling pathway and a key target for novel cancer therapeutics. This document details the molecular interactions, summarizes quantitative data, provides experimental protocols, and visualizes the underlying biological processes.
The p53(17-26) - MDM2 Interaction: A Molecular Switch in Tumor Suppression
The tumor suppressor protein p53 is a transcription factor that regulates the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis.[1] Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to p53's ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low in unstressed cells.[3]
The core of this interaction is localized to a short alpha-helical region within the p53 N-terminus, spanning residues 17-28.[4] Within this region, the 17-26 segment contains the key hydrophobic triad of Phe19, Trp23, and Leu26, which are essential for high-affinity binding to a deep hydrophobic cleft on the surface of MDM2.[1][4] The binding of p53 to MDM2 masks the transactivation domain of p53, inhibiting its ability to activate downstream target genes.[5]
Disruption of the p53-MDM2 interaction is a critical event in the activation of the p53 pathway in response to cellular stress, such as DNA damage.[6] Post-translational modifications, including phosphorylation of residues within and near the 17-26 region (e.g., Thr18 and Ser20), can abrogate MDM2 binding, leading to p53 stabilization, accumulation, and the initiation of a tumor-suppressive response.[1][7]
Quantitative Analysis of p53(17-26) and MDM2 Interaction
The affinity of the p53(17-26) region for MDM2 has been extensively studied, providing a basis for the development of inhibitors. The following tables summarize key quantitative data for wild-type p53 peptides, modified peptides, and small molecule inhibitors that target this interaction.
| Peptide/Compound | Sequence/Type | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| p53 (15-29) | SQETFSDLWKLLPEN | 140 nM (Kd) | SPR | [8] |
| p53 (17-28) | ETFSDLWKLLPE | ~460 nM (Kd) | SPR | [8] |
| p53 (17-26) | - | Increased affinity 13-fold vs 15-29 | Not specified | [9] |
| PMI | TSFAEYWNLLSP | 3.3 nM (Kd) | ITC | [8] |
| N8A-PMI | TSFAEYWALLSP | 490 pM (Kd) | Not specified | [4] |
| Nutlin-3a | Small Molecule | 90 nM (IC50) | Not specified | [10] |
| MI-219 | Small Molecule | 5 nM (Ki) | Not specified | [10] |
Table 1: Binding Affinities of p53-derived Peptides and Small Molecules to MDM2.
Experimental Protocols
Detailed methodologies are essential for the accurate study of the p53-MDM2 interaction and the evaluation of potential inhibitors.
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
This protocol is used to detect the in-vivo or in-vitro interaction between p53 and MDM2.
Materials:
-
Cell lysate from cells expressing p53 and MDM2
-
Anti-p53 antibody or Anti-MDM2 antibody
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)
-
2x Laemmli sample buffer
-
Western blot equipment and reagents
Procedure:
-
Cell Lysis: Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Remove the beads.
-
Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-p53) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complexes: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them three to five times with ice-cold Co-IP Lysis/Wash Buffer.
-
Elution: Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-MDM2).[11][12]
Fluorescence Polarization (FP) Assay for Inhibitor Screening
FP is a high-throughput method to measure the binding of a fluorescently labeled p53 peptide to MDM2 and the displacement of this peptide by inhibitors.[2]
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 15-29)
-
FP assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (potential inhibitors)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of MDM2, fluorescently labeled p53 peptide, and test compounds in FP assay buffer.
-
Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the fluorescently labeled p53 peptide. Finally, add the MDM2 protein to initiate the binding reaction. The final volume is typically 20-100 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the labeled peptide from MDM2 by the test compound. Calculate IC50 values from the dose-response curves.[13]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of the kinetics and affinity of the p53-MDM2 interaction.[14]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human MDM2 protein
-
p53-derived peptides or small molecule inhibitors
-
SPR running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Chip Immobilization: Immobilize recombinant MDM2 onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the analyte (p53 peptide or inhibitor) over the immobilized MDM2 surface.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., low pH glycine).
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of p53-activating compounds.[16]
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound (p53-activating peptide or small molecule)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: A decrease in absorbance correlates with a reduction in cell viability. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17][18]
Visualizing the p53(17-26) Role in Tumor Suppression
Signaling Pathways and Experimental Workflows
Caption: p53-MDM2 Autoregulatory Feedback Loop.
Caption: Workflow for Screening p53-MDM2 Interaction Inhibitors.
Caption: Mechanism of Tumor Suppression by p53(17-26) Mimetics.
Conclusion
The p53(17-26) region is a linchpin in the regulation of the p53 tumor suppressor pathway. Its interaction with MDM2 represents a critical vulnerability in many cancers, making it an attractive target for therapeutic intervention. The development of peptides and small molecules that mimic this region and disrupt the p53-MDM2 interaction has shown significant promise in reactivating p53 and inducing tumor cell death. This guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and drug development professionals to further explore and exploit this crucial aspect of cancer biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the origin of the stereoselective affinity of Nutlin-3 geometrical isomers for the MDM2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. protocols.io [protocols.io]
- 18. broadpharm.com [broadpharm.com]
Unraveling the p53(17-26)-MDM2 Interaction: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the p53 tumor suppressor protein, specifically the 17-26 amino acid region, and its negative regulator, the Murine Double Minute 2 (MDM2) oncoprotein. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and workflows involved in studying this pivotal cancer-related interaction.
Core Interaction Mechanism
The interaction between p53 and MDM2 is a cornerstone of cell cycle regulation and tumor suppression. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation, thus maintaining low cellular levels of p53 in unstressed cells.[1][2][3] This interaction is primarily mediated by the N-terminal transactivation domain of p53 binding to a deep hydrophobic cleft on the N-terminal domain of MDM2.[4][5]
The p53(17-26) peptide, encompassing the sequence ETFSDLWKLL, represents a critical portion of the minimal binding site required for this interaction.[4] Structural studies have revealed that this peptide adopts an α-helical conformation upon binding, inserting key hydrophobic residues—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—deep into the MDM2 hydrophobic pocket.[4][6][7][8] The stability of this complex is crucial, as its disruption can lead to the stabilization and activation of p53, triggering downstream pathways for cell cycle arrest or apoptosis.
Quantitative Analysis of p53-MDM2 Binding
The affinity of the p53-MDM2 interaction has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating stronger binding. The length of the p53 peptide significantly influences this affinity.
| p53 Peptide Fragment | Binding Affinity (Kd) to MDM2 | Experimental Method | Reference |
| p53 (15-29) | ~500 - 580 nM | Isothermal Titration Calorimetry | [9][10] |
| p53 (17-26) | ~50 nM | Isothermal Titration Calorimetry | [9] |
| p53 (17-28) | 404 nM | Surface Plasmon Resonance | [11] |
| p53 (19-26) | 39.6 µM | Surface Plasmon Resonance | [11] |
| Phospho-Thr18 p53 (15-29) | Weakened 10-fold vs. WT | Not Specified | [4][10] |
Signaling Pathway and Regulation
The p53-MDM2 interaction is a central node in a complex signaling network. In response to cellular stress, such as DNA damage, post-translational modifications of p53 and MDM2 disrupt their binding, leading to p53 stabilization and activation.
Caption: The p53-MDM2 regulatory feedback loop.
Experimental Protocols
Studying the p53-MDM2 interaction requires precise and robust experimental methodologies. Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC) are two commonly employed techniques.
Fluorescence Polarization (FP) Assay
Principle: This technique measures the change in polarization of fluorescently labeled molecules. A small, fluorescently labeled p53 peptide (e.g., p53(17-26)) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate slows, leading to an increase in polarization. Competitive inhibitors can displace the labeled peptide, causing a decrease in polarization.[2][6][12]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled p53 peptide (e.g., 5-FAM-p53(17-28)) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of purified recombinant MDM2 protein in the same buffer.
-
Prepare a serial dilution of the unlabeled p53(17-26) peptide or test compound for competition assays.
-
-
Assay Procedure (384-well plate format):
-
To each well, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM).
-
For binding assays, add increasing concentrations of MDM2 protein.
-
For competition assays, add a fixed concentration of MDM2 (a concentration that gives a significant polarization signal, e.g., 80% of maximum) and increasing concentrations of the competitor.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
Plot the change in millipolarization (mP) units against the concentration of MDM2 or the competitor.
-
For binding assays, fit the data to a one-site binding model to determine the Kd.
-
For competition assays, fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[13] This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[13]
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the purified MDM2 protein and the p53(17-26) peptide extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and peptide using a reliable method (e.g., UV absorbance at 280 nm).
-
Typically, the macromolecule (MDM2) is placed in the sample cell at a concentration 10-50 times the expected Kd, and the ligand (p53 peptide) is placed in the syringe at a concentration 10-15 times that of the macromolecule.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Load the MDM2 solution into the sample cell and the p53 peptide solution into the injection syringe.
-
Perform a series of small, sequential injections of the peptide into the protein solution.
-
A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw thermogram peaks to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Experimental Workflow Visualization
The process of identifying and characterizing inhibitors of the p53-MDM2 interaction typically follows a structured workflow, from initial screening to detailed biophysical characterization.
Caption: A typical workflow for p53-MDM2 inhibitor discovery.
This guide provides a foundational understanding of the p53(17-26)-MDM2 interaction, offering the necessary technical details for researchers to design and execute experiments aimed at modulating this critical therapeutic target. The provided data and protocols serve as a starting point for further investigation and drug development efforts in the field of oncology.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Simulating Molecular Mechanisms of the MDM2-Mediated Regulatory Interactions: A Conformational Selection Model of the MDM2 Lid Dynamics | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation: the functional role of Ser17 phosphorylation in MDM2 reexamined - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Binding Affinity of the p53 (17-26) Peptide to MDM2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interaction between the p53 tumor suppressor peptide (residues 17-26) and its negative regulator, MDM2. Understanding the binding affinity and the molecular mechanisms governing this interaction is paramount for the development of novel cancer therapeutics aimed at reactivating the p53 pathway. This document details the quantitative binding data, experimental protocols for measuring binding affinity, and the signaling pathway context of the p53-MDM2 interaction.
The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by binding to its transactivation domain and targeting it for proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 transcriptionally upregulates MDM2. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. Therefore, inhibiting the p53-MDM2 interaction is a key strategy in cancer therapy.
References
The Core Function of the p53 N-terminal Transactivation Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, orchestrating a complex network of signaling pathways that determine cell fate. At the heart of its function as a transcription factor lies the N-terminal transactivation domain (TAD), an intrinsically disordered region that serves as a crucial hub for protein-protein interactions and post-translational modifications. This technical guide provides an in-depth exploration of the p53 TAD, detailing its structure, function, regulation, and the experimental methodologies used to investigate it.
Structural and Functional Organization of the p53 TAD
The p53 N-terminal transactivation domain, encompassing approximately the first 61 amino acids, is a key mediator of p53's transcriptional activity.[1][2][3] It is characterized by an intrinsically disordered structure, which provides the conformational flexibility to interact with a multitude of proteins.[4][5] This domain is further subdivided into two distinct subdomains:
-
TAD1 (residues 1-40): This region is crucial for the activation of p53 target genes involved in acute DNA damage responses, leading to cell-cycle arrest and apoptosis.[6]
-
TAD2 (residues 41-61): While also contributing to transcriptional activation, TAD2 plays a significant role in tumor suppression and certain developmental processes.[6]
The transactivation potential of these subdomains is largely attributed to a set of conserved hydrophobic residues that are essential for their function.[6][7] Mutagenesis studies have identified Leucine 22 (L22) and Tryptophan 23 (W23) in TAD1, and Tryptophan 53 (W53) and Phenylalanine 54 (F54) in TAD2 as critical for their activity.[6]
Key Interacting Partners of the p53 TAD
The ability of p53 to regulate transcription is dependent on the recruitment of the cellular transcription machinery to the promoter regions of its target genes. The TAD facilitates this process by serving as a docking site for a variety of proteins, which can be broadly categorized as follows:
-
Negative Regulators: The most prominent negative regulators of p53 are the E3 ubiquitin ligase MDM2 and its homolog MDMX.[6][8] These proteins bind directly to the p53 TAD, primarily through interactions with TAD1, thereby inhibiting its transactivation function and promoting p53 for proteasomal degradation.[6][9] The interaction with MDM2 is a critical focal point for drug development, with the aim of disrupting this interaction to reactivate p53 in cancer cells.[9]
-
Transcriptional Co-activators: To activate transcription, the p53 TAD recruits co-activator proteins such as p300/CBP.[1][5] These histone acetyltransferases play a crucial role in chromatin remodeling, making the DNA more accessible for transcription. The interaction with p300/CBP involves both TAD1 and TAD2.[1][10]
-
Components of the Basal Transcription Machinery: The p53 TAD also interacts with components of the general transcription machinery, such as the TATA-binding protein (TBP) and TBP-associated factors (TAFs), to facilitate the assembly of the pre-initiation complex at target gene promoters.[8]
A summary of key p53 TAD-interacting proteins is presented in Table 1.
Table 1: Key Interacting Proteins of the p53 N-terminal Transactivation Domain
| Interacting Protein | Function | Primary Interaction Site(s) on p53 TAD |
| MDM2 | Negative regulator, E3 ubiquitin ligase | TAD1 (residues 18-28)[8] |
| MDMX (MDM4) | Negative regulator | TAD1[6] |
| p300/CBP | Transcriptional co-activator, histone acetyltransferase | TAD1 and TAD2[1][10] |
| TBP (TATA-binding protein) | General transcription factor | TAD[8] |
| TAFs (TBP-associated factors) | General transcription factors | TAD[8] |
| RPA (Replication Protein A) | Single-stranded DNA binding protein | TAD2[1] |
| Tfb1/p62 (subunit of TFIIH) | General transcription factor | TAD2[1] |
Regulation of p53 TAD Function by Post-Translational Modifications
The activity of the p53 TAD is exquisitely regulated by a variety of post-translational modifications (PTMs), primarily phosphorylation.[11][12] In response to cellular stress, such as DNA damage, a cascade of kinases is activated, leading to the phosphorylation of multiple serine and threonine residues within the N-terminal domain.[13][14]
Key phosphorylation sites in the human p53 TAD and their associated kinases are summarized in Table 2.
Table 2: Key Phosphorylation Sites in the p53 N-terminal Transactivation Domain
| Residue | Kinase(s) | Functional Consequence |
| Serine 15 | ATM, ATR, DNA-PK[15] | Reduces binding to MDM2, promotes p300/CBP recruitment[9][15] |
| Serine 20 | Chk1, Chk2[13] | Reduces binding to MDM2[9][15] |
| Threonine 18 | Casein Kinase 1 (CK1) | Disrupts MDM2 interaction[10] |
| Serine 33 | p38 MAPK | Promotes acetylation[14] |
| Serine 37 | DNA-PK | Promotes acetylation[14] |
| Serine 46 | HIPK2 | Promotes apoptosis-related gene expression |
These phosphorylation events can have several consequences:
-
Disruption of MDM2 Binding: Phosphorylation at sites like Serine 15 and Serine 20 sterically hinders the binding of MDM2, leading to p53 stabilization and accumulation.[9][15]
-
Enhanced Co-activator Recruitment: Phosphorylation can promote the recruitment of co-activators like p300/CBP, thereby enhancing p53's transcriptional activity.[15]
-
Modulation of Target Gene Specificity: The pattern of phosphorylation on the p53 TAD can influence its interaction with different co-factors, potentially leading to the selective activation of specific sets of target genes.
The signaling pathway leading to p53 activation and TAD phosphorylation is depicted in the following diagram.
Experimental Protocols for Studying p53 TAD Function
Investigating the intricate functions of the p53 TAD requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This technique is used to determine if two proteins interact within a cell.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody specific to the "bait" protein (e.g., anti-p53 antibody) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complex.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to the "prey" protein (e.g., anti-MDM2 antibody).
-
Chromatin Immunoprecipitation (ChIP) to Identify p53 Target Genes
ChIP is used to determine if a protein (p53) binds to a specific DNA sequence in the genome.
Protocol:
-
Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify or enzymatically digest the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to p53.
-
Add protein A/G magnetic beads to capture the antibody-p53-DNA complexes.
-
-
Washing:
-
Wash the beads extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Analyze the DNA by qPCR (to quantify binding to a specific promoter) or by high-throughput sequencing (ChIP-seq) to identify all p53 binding sites across the genome.
-
Luciferase Reporter Assay to Measure Transactivation Activity
This assay quantifies the ability of p53 to activate transcription from a specific promoter.
Protocol:
-
Plasmid Construction:
-
Clone the promoter of a known p53 target gene (e.g., p21) upstream of a luciferase reporter gene in an expression vector.
-
-
Transfection:
-
Co-transfect cells with the luciferase reporter plasmid and an expression plasmid for wild-type or mutant p53.
-
Include a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Treatment (Optional):
-
Treat the cells with a stimulus that activates p53 (e.g., DNA damaging agent).
-
-
Luciferase Assay:
-
Lyse the cells.
-
Measure the firefly luciferase activity (driven by the p53-responsive promoter) and the Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity between cells expressing wild-type p53 and mutant p53 (or between different treatment conditions) to determine the transactivation potential.
-
The p53 TAD in Drug Development
The central role of the p53 TAD in regulating p53's tumor suppressor function makes it an attractive target for cancer therapy.[9] A major focus of drug development is the design of small molecules that can disrupt the interaction between the p53 TAD and its negative regulator, MDM2.[9][16] By inhibiting this interaction, these drugs aim to stabilize and activate wild-type p53 in cancer cells, leading to cell cycle arrest or apoptosis.[9] Several such MDM2-p53 inhibitors are currently in clinical trials.
The logical relationship for the development of MDM2-p53 inhibitors is illustrated below.
Conclusion
The N-terminal transactivation domain of p53 is a highly dynamic and critical region that orchestrates the tumor suppressor's transcriptional response. Its intricate network of protein interactions and its regulation by post-translational modifications provide numerous avenues for therapeutic intervention. A thorough understanding of the p53 TAD's function and the experimental methodologies to study it is paramount for researchers and drug development professionals working to harness the power of p53 for cancer treatment.
References
- 1. Structure of the p53 transactivation domain in complex with the nuclear coactivator binding domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive Binding between Dynamic p53 Transactivation Subdomains to Human MDM2 Protein: IMPLICATIONS FOR REGULATING THE p53·MDM2/MDMX INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The Tumor Suppressor p53: From Structures to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Transactivation Domains of the p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Post-translational modifications and activation of p53 by genotoxic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature [frontiersin.org]
- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]
- 15. p53 post-translational modification: deregulated in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Drugs Targeting Mutant p53 and Progress in Nano-Enabled Therapeutic Strategy for p53-Mutated Cancers [mdpi.com]
The Crucial Handshake: A Technical Guide to the Key Residues in p53 (17-26) for MDM2 Binding
For Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular homeostasis and a focal point in cancer therapeutics. Disruption of this interaction can lead to the reactivation of p53's tumor-suppressive functions. This guide provides an in-depth analysis of the key amino acid residues within the N-terminal transactivation domain of p53, specifically the 17-26 region, that are fundamental for MDM2 binding.
The p53-MDM2 Interaction: A Structural Overview
The binding of p53 to MDM2 is a classic example of a protein-protein interaction mediated by a short, flexible peptide binding to a structured domain. The N-terminal region of p53 is intrinsically disordered but folds into an amphipathic α-helix upon binding to a deep hydrophobic cleft on the N-terminal domain of MDM2.[1][2] This interaction sterically hinders p53's ability to act as a transcription factor and facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]
Key Residues in the p53 (17-26) Domain
Site-directed mutagenesis and structural studies have pinpointed a triad of hydrophobic residues within the p53 (17-26) region as the most critical for this interaction.[3][4] These residues—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—anchor the p53 α-helix into the hydrophobic pocket of MDM2.[5]
-
Phenylalanine-19 (Phe19): This residue inserts deep into a well-defined hydrophobic pocket in MDM2. Mutation of Phe19 to Alanine (F19A) has been shown to dramatically reduce binding affinity, by at least three orders of magnitude.[6]
-
Tryptophan-23 (Trp23): Occupying another hydrophobic sub-pocket, Trp23 is also essential for high-affinity binding. Similar to Phe19, its mutation to Alanine (W23A) results in a significant loss of interaction with MDM2.[5][6]
-
Leucine-26 (Leu26): This residue engages with a third hydrophobic pocket on the MDM2 surface, completing the critical triad.[5]
Other residues within this region also contribute to the stability and specificity of the interaction:
-
Leucine-22 (Leu22): While not as critical as the primary triad, Leu22 also makes hydrophobic contacts with MDM2 and contributes to the overall binding affinity.[4]
-
Threonine-18 (Thr18): This residue is important for stabilizing the α-helical conformation of the p53 peptide upon binding.[4] Phosphorylation of Thr18 can abrogate the p53-MDM2 interaction, providing a mechanism for p53 stabilization in response to cellular stress.[7]
Quantitative Analysis of p53-MDM2 Binding
The following table summarizes the quantitative data on the binding affinity of various p53-derived peptides to MDM2, highlighting the impact of sequence length and specific residues.
| p53 Peptide/Construct | MDM2 Construct | Technique | Dissociation Constant (Kd) | Reference(s) |
| p53 peptide (residues 15-29) | MDM2 (synthetic) | Isothermal Titration Calorimetry (ITC) | 140 nM | [8] |
| p53 peptide (residues 17-28) | MDM2 (synthetic) | Isothermal Titration Calorimetry (ITC) | 294 nM | [8] |
| p53 peptide (residues 17-26) | MDM2 | Not specified | Increased affinity 13-fold (compared to a longer peptide) | [7] |
| p53 peptide (residues 19-26) | MDM2 | Not specified | Binding abolished | [7] |
| Full-length p53 | HDM2 N-terminal domain | Isothermal Titration Calorimetry (ITC) | 340 ± 10 nM | [9] |
| p53N (residues 1-93) | HDM2 N-terminal domain | Isothermal Titration Calorimetry (ITC) | 130 ± 30 nM | [9] |
| F19A mutant p53 peptide | MDM2/MDMX | Surface Plasmon Resonance (SPR) | Weakened by at least 3 orders of magnitude | [6] |
| W23A mutant p53 peptide | MDM2/MDMX | Surface Plasmon Resonance (SPR) | Weakened by at least 3 orders of magnitude | [6] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for p53-MDM2 Binding
ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the N-terminal domain of human MDM2 (e.g., residues 1-118) and synthesize the desired p53 peptides (e.g., wild-type 17-26 and mutants) to >95% purity.
-
Thoroughly dialyze both protein and peptide against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy.
-
-
ITC Experiment:
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Load the MDM2 solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the p53 peptide solution into the injection syringe (typically at a concentration 10-20 fold higher than the MDM2 concentration).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the p53 peptide into the MDM2 solution, allowing the system to reach equilibrium between injections.
-
A control experiment, injecting the peptide into buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the resulting peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Fluorescence Polarization (FP) Assay for p53-MDM2 Interaction
FP is a solution-based technique that measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors.
Methodology:
-
Reagent Preparation:
-
Synthesize a p53 peptide (e.g., residues 17-29) with a fluorescent label (e.g., fluorescein or rhodamine) at the N-terminus.
-
Purify the N-terminal domain of MDM2.
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, 100 µg/mL bovine gamma globulin, 0.02% sodium azide, pH 7.5).
-
-
FP Measurement:
-
In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 1-5 nM).
-
Add increasing concentrations of the MDM2 protein.
-
For inhibitor screening, a fixed concentration of both labeled peptide and MDM2 (that gives a significant polarization signal) is incubated with varying concentrations of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the MDM2 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the Kd.
-
For inhibition assays, calculate the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p53-MDM2 autoregulatory feedback loop and a general workflow for identifying inhibitors of this interaction.
Caption: The p53-MDM2 autoregulatory feedback loop.
Caption: Workflow for identifying p53-MDM2 interaction inhibitors.
References
- 1. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fluorescent two-hybrid assay to screen for protein-protein interaction inhibitors in live cells: targeting the interaction of p53 with Mdm2 and Mdm4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Modulation of p53 binding to MDM2: computational studies reveal important roles of Tyr100 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
The Evolutionary Trajectory of the p53-MDM2 Interaction Motif: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a cornerstone of cellular homeostasis and a critical nexus in cancer biology. This in-depth technical guide explores the evolution of the p53-MDM2 interaction, with a specific focus on the co-evolution of the p53 transactivation domain (TAD) and the MDM2 N-terminal domain. We will delve into the structural basis of this interaction, the dynamic changes in binding affinity across diverse species, and the experimental methodologies employed to elucidate these evolutionary nuances. This guide aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target this pivotal cellular pathway.
Introduction
The p53 protein, often hailed as the "guardian of the genome," is a transcription factor that plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity of p53 is tightly regulated, primarily through its interaction with MDM2. MDM2 binds to the N-terminal transactivation domain (TAD) of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2][3] This autoregulatory feedback loop is crucial for maintaining cellular health.
The p53-MDM2 signaling pathway is ancient, with origins tracing back to early metazoans.[4][5] The interaction is mediated by a short, intrinsically disordered motif within the p53 TAD binding to a folded SWIB domain in MDM2.[4] Over evolutionary time, this interaction has exhibited remarkable plasticity, with significant variations in both the amino acid sequences of the interacting domains and the affinity of their binding.[4][6] Understanding the evolutionary pressures that have shaped this interaction provides valuable insights into its regulation and offers potential avenues for therapeutic intervention.
The Structural Basis of the p53-MDM2 Interaction
The interaction between p53 and MDM2 is structurally well-characterized. The N-terminal region of MDM2 forms a deep hydrophobic cleft that accommodates an α-helical structure adopted by the p53 TAD upon binding.[7] Three key hydrophobic residues in the p53 TAD—Phenylalanine at position 19 (F19), Tryptophan at position 23 (W23), and Leucine at position 26 (L26)—are crucial for this interaction, inserting deep into the MDM2 cleft.[8]
The co-evolution of these interacting domains is evident in the conservation of this structural interface. While the overall sequence of the p53 TAD is poorly conserved across species, the key hydrophobic residues that mediate MDM2 binding show a higher degree of conservation, particularly in vertebrates.[9] This suggests a strong selective pressure to maintain the fundamental binding mechanism.
Evolution of the p53-MDM2 Interaction Motif and Binding Affinity
The binding affinity of the p53-MDM2 interaction has undergone significant changes throughout evolution, reflecting the diverse selective pressures on the p53 pathway in different lineages.[4][6] Studies utilizing biophysical measurements on both extant and ancestrally reconstructed proteins have revealed a fascinating evolutionary trajectory.
Quantitative Data on p53-MDM2 Binding Affinity Across Species
The dissociation constant (KD) is a measure of the strength of a protein-protein interaction, with a lower KD value indicating a higher binding affinity. The following table summarizes the KD values for the p53 TAD and MDM2 interaction from various species, illustrating the evolutionary divergence in binding affinity.
| Species/Ancestor | p53 Construct | MDM2 Construct | Method | KD (μM) | Reference |
| Human (Homo sapiens) | p53TAD | MDM2 | Stopped-flow spectroscopy | ~0.1 | [4][6] |
| Chicken (Gallus gallus) | p53TAD | MDM2 | Stopped-flow spectroscopy | ~0.1 | [4][6] |
| Zebrafish (Danio rerio) | p53TAD (conserved motif) | MDM2 | Fluorescence Polarization | 0.5 - 5 | [10][11] |
| Bay Mussel (Mytilus trossulus) | p53TAD | MDM2 | Fluorescence Polarization | 15 | [4][6] |
| Jawless Vertebrate (Arctic Lamprey) | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |
| Placozoan (Trichoplax adhaerens) | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |
| Arthropod | p53TAD | MDM2 | Fluorescence Polarization | >100 (very low/non-detectable) | [4][6] |
| Ancestral Bilaterian | Reconstructed p53TAD | Reconstructed MDM2 | Binding experiments | Micromolar range | [4][6] |
| Ancestor of Fishes and Tetrapods | Reconstructed p53TAD | Reconstructed MDM2 | Binding experiments | High affinity | [7] |
Note: The exact KD values can vary depending on the specific constructs and experimental conditions used.
Evolutionary Trends
The data reveal a clear trend of increasing binding affinity from invertebrates to jawed vertebrates.[4][6] The interaction in invertebrates like the bay mussel is significantly weaker than in humans and chickens.[4][6] In some lineages, such as jawless vertebrates and certain invertebrates, the interaction is extremely weak or has been lost altogether.[4][5][6]
Ancestral sequence reconstruction suggests that a micromolar affinity interaction was present in the common ancestor of bilaterians and was subsequently enhanced in the tetrapod lineage.[4][6] This high plasticity demonstrates the potential for rapid adaptation of p53 regulation in response to changing evolutionary pressures.[4][6]
Experimental Protocols for Studying the p53-MDM2 Interaction
A variety of biophysical and biochemical techniques are employed to study the p53-MDM2 interaction. Below are detailed methodologies for some of the key experiments cited in the evolutionary analysis of this interaction.
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled peptide (e.g., p53 TAD) is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein (MDM2), its tumbling is slowed, leading to an increase in polarization. This change in polarization can be used to determine the binding affinity.[12][13]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled p53 TAD peptide (e.g., with Rhodamine or Fluorescein).
-
Prepare a series of dilutions of the unlabeled MDM2 protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
-
Assay Setup:
-
In a 384-well microplate, add a fixed concentration of the fluorescently labeled p53 peptide to each well.
-
Add the varying concentrations of MDM2 protein to the wells. Include control wells with only the labeled peptide.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the MDM2 concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (KD).[13]
-
Stopped-Flow Spectroscopy
Principle: Stopped-flow spectroscopy is a rapid mixing technique used to study the kinetics of fast biochemical reactions.[1][14] Changes in fluorescence or absorbance upon mixing of reactants (p53 TAD and MDM2) are monitored on a millisecond timescale, allowing for the determination of association (kon) and dissociation (koff) rate constants.
Protocol:
-
Instrument Setup:
-
Set up the stopped-flow instrument with appropriate syringes for the p53 TAD and MDM2 solutions.
-
Set the excitation and emission wavelengths for monitoring changes in intrinsic tryptophan fluorescence or the fluorescence of a labeled probe.
-
-
Experiment Execution:
-
Rapidly mix a solution of p53 TAD with a solution of MDM2.
-
Record the change in fluorescence signal over time as the binding reaction occurs.
-
Perform a series of experiments with varying concentrations of one of the binding partners while keeping the other constant.
-
-
Data Analysis:
-
Fit the kinetic traces to appropriate exponential equations to obtain the observed rate constants (kobs).
-
Plot the kobs values against the concentration of the varied reactant. The slope of this plot gives the association rate constant (kon), and the y-intercept gives the dissociation rate constant (koff).
-
The dissociation constant (KD) can be calculated as koff / kon.
-
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to study protein-protein interactions in a cellular context. An antibody against a specific protein (e.g., p53) is used to pull down that protein from a cell lysate. If another protein (MDM2) is bound to the target protein, it will also be pulled down and can be detected by Western blotting.[2][15]
Protocol:
-
Cell Lysis:
-
Lyse cells expressing both p53 and MDM2 using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody specific to the bait protein (e.g., anti-p53 antibody) or a negative control IgG.
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using a sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both the bait protein (p53) and the potential interacting partner (MDM2) to confirm the interaction.[2]
-
Visualizing the p53-MDM2 Pathway and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships within the p53-MDM2 signaling pathway and the workflows of the experimental protocols.
p53-MDM2 Signaling Pathway
Caption: The core p53-MDM2 autoregulatory feedback loop and its activation by cellular stress, leading to various cellular outcomes.
Experimental Workflow for Determining Binding Affinity
Caption: A generalized experimental workflow for determining the binding affinity of the p53-MDM2 interaction using a fluorescence-based titration assay.
Evolutionary Divergence of p53-MDM2 Binding Affinity
Caption: A simplified phylogenetic tree illustrating the evolutionary divergence of p53-MDM2 binding affinity from a common ancestor.
Conclusion and Future Directions
The evolution of the p53-MDM2 interaction motif is a compelling example of molecular co-evolution and functional adaptation. The remarkable plasticity in binding affinity across different species highlights the dynamic nature of this critical regulatory axis. For drug development professionals, this evolutionary perspective is invaluable. Understanding the structural and energetic nuances that differentiate high-affinity interactions in vertebrates from their lower-affinity counterparts in other lineages can inform the rational design of small molecules that effectively disrupt the p53-MDM2 complex in cancer cells.
Future research will likely focus on a more granular understanding of the role of flanking regions and post-translational modifications in modulating the core interaction motif's affinity. Additionally, exploring the p53-MDM2 interaction in a wider range of non-model organisms will undoubtedly provide further insights into the evolutionary forces that have shaped this fundamental cellular process. This continued exploration will not only deepen our understanding of p53 biology but also pave the way for novel therapeutic strategies targeting this enduring and vital interaction.
References
- 1. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif‐mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif-mediated interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. The Transactivation Domains of the p53 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Conservation of Affinity Rather Than Sequence Underlies a Dynamic Evolution of the Motif-Mediated p53/MDM2 Interaction in Ray-Finned Fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stopped Flow FAQs [photophysics.com]
- 15. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Restructuring of MDM2 upon Engagement with p53 Peptide (17-26): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical conformational changes that occur in the Murine Double Minute 2 (MDM2) oncoprotein upon binding to the N-terminal transactivation domain of the p53 tumor suppressor, specifically the peptide segment encompassing residues 17-26. Understanding these structural dynamics is paramount for the rational design of novel therapeutics aimed at disrupting this key protein-protein interaction to reactivate p53's tumor-suppressive functions.
Introduction: The p53-MDM2 Axis and Its Significance in Cancer
The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 transcriptionally upregulates MDM2.[1][2][3] In many cancers with wild-type p53, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive function, making the disruption of the p53-MDM2 interaction a highly sought-after therapeutic strategy.
The primary interaction interface on p53 is a short amphipathic α-helix within its N-terminal domain. The minimal binding motif involves key hydrophobic residues Phe19, Trp23, and Leu26, which insert into a deep hydrophobic cleft on the N-terminal domain of MDM2.[4][5] The binding of the p53 peptide, particularly the 17-26 segment, induces significant and functionally important conformational changes in MDM2.
Conformational Dynamics of MDM2 upon p53 (17-26) Binding
The N-terminal domain of MDM2 is not a rigid structure. A key feature is a flexible "lid" region, comprising approximately residues 16-24, which in the unbound (apo) state can occlude the p53-binding cleft.[6] Upon binding of the p53 (17-26) peptide, this lid is displaced, and the entire N-terminal domain undergoes a conformational rearrangement to accommodate the p53 helix.
The "Lid" Displacement and Cleft Opening
In the absence of p53, the MDM2 lid exists in a dynamic equilibrium between a "closed" state, where it covers the hydrophobic cleft, and an "open" state.[6][7] The closed conformation is thought to be the predominant state in apo-MDM2.[6] The binding of the p53 (17-26) peptide, with its key hydrophobic residues, effectively competes with the lid for the binding cleft. This competition leads to the displacement of the lid, exposing the full binding site and allowing for a stable interaction with p53.[6]
Structural Reorganization of the MDM2 N-terminal Domain
Beyond the lid displacement, the binding of the p53 peptide induces a more global conformational change in the MDM2 N-terminal domain. This involves a subtle rearrangement of the secondary structural elements that form the walls and floor of the p53-binding cleft, leading to a more ordered and stable complex.[8] Molecular dynamics simulations have shown that the backbone root-mean-square deviation (RMSD) between the apo and holo (p53-bound) forms of MDM2 is approximately 1.9 Å, indicating a tangible structural shift.[8]
Quantitative Analysis of the MDM2-p53 (17-26) Interaction
The binding of p53-derived peptides to MDM2 has been extensively characterized using various biophysical techniques. The following tables summarize key quantitative data, providing a comparative overview for researchers.
| Peptide Sequence | MDM2 Construct | Technique | Dissociation Constant (Kd) | Reference |
| p53 (15-29) | Full-length MDM2 | SPR | 85 ± 2 nM | [9] |
| p53 (15-29) | MDM2 | Not Specified | 580 nM | [10] |
| p53 (17-26) | MDM2 | Not Specified | ~45 nM (13-fold increase from 15-29) | [10] |
| p53 (17-28) | MDM2 | Not Specified | High Affinity | [11] |
| p53 (17-28) | MDM2 | BE-MetaD Simulation | kon = (4.3 ± 2.2) x 106 M-1s-1 | [12] |
| p53 (15-26) | MDM2 (Human) | FP/ITC | ~10 nM | [13] |
| p53 peptide | MDM2 (1-125) | ITC | ~0.6 µM | [14] |
| Peptide | MDM2 Construct | Technique | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| p53 peptide | MDM2 | MM/PBSA | -7.29 | Not Reported | Not Reported | [15][16] |
| p53 peptide | MDM2 | MM/GBSA | -53.29 | Not Reported | Not Reported | [15][16] |
| p53 (17-35) | MDM2 (25-109) | ITC | -9.3 | -14.5 | 5.2 | [17] |
| p53 (16-29) | MDM2 (25-109) | ITC | -8.8 | -13.2 | 4.4 | [17] |
| System | Simulation Length | Key Findings on Conformational Change | Reference |
| apo-MDM2 vs p53-bound MDM2 | Not Specified | Backbone RMSD of 1.9 Å between apo and holo crystal structures. | [8] |
| p53-MDM2 complex | 100 ns | Average RMSD for the complex converged at ~2.5 Å. | [15] |
| Mdm2-p53 complex | Not Specified | Increased flexibility in Mdm2 residues 66-109 upon oxidation, potentially affecting binding. | [9] |
Signaling Pathways and Experimental Workflows
The p53-MDM2 Negative Feedback Loop
The interaction between p53 and MDM2 is a cornerstone of cellular homeostasis. The following diagram illustrates this critical negative feedback loop.
Caption: The p53-MDM2 autoregulatory feedback loop.
Experimental Workflow for Characterizing MDM2-p53 Interaction
A typical research workflow to investigate the conformational changes and binding affinity of the MDM2-p53 interaction involves a combination of computational and experimental techniques.
Caption: A typical experimental workflow for studying protein-peptide interactions.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the MDM2-p53(17-26) interaction.
Protocol:
-
Protein and Peptide Preparation: Recombinant MDM2 (e.g., residues 1-125) is expressed and purified. The p53(17-26) peptide is chemically synthesized and purified. Both are extensively dialyzed into the same buffer (e.g., 50 mM Sodium Phosphate pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[14]
-
Sample Preparation: The MDM2 solution is placed in the sample cell of the calorimeter at a concentration of approximately 16 µM.[14] The p53 peptide is loaded into the injection syringe at a concentration of 140-160 µM.[14] All solutions are thoroughly degassed.
-
Titration: The titration is performed at a constant temperature (e.g., 20°C).[14] A series of small injections (e.g., 2 µL) of the p53 peptide solution are made into the MDM2 solution at regular intervals (e.g., 120 seconds).[14]
-
Data Analysis: The heat change associated with each injection is measured. The integrated heat data are then fit to a suitable binding model (e.g., a single-site binding model) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) is then calculated from these values.
NMR Spectroscopy (Chemical Shift Perturbation)
Objective: To identify the residues in MDM2 that are involved in the interaction with the p53(17-26) peptide and to monitor conformational changes.
Protocol:
-
Protein Labeling: 15N-labeled MDM2 is expressed in minimal media containing 15NH4Cl as the sole nitrogen source and purified.
-
NMR Sample Preparation: A solution of 15N-labeled MDM2 (e.g., 0.2 mM) is prepared in a suitable NMR buffer.[11]
-
Titration: A series of 1H-15N HSQC spectra are acquired on the 15N-labeled MDM2 sample alone and after the addition of increasing concentrations of the unlabeled p53(17-26) peptide.
-
Data Analysis: The HSQC spectra are overlaid, and the chemical shift changes of the backbone amide resonances of MDM2 are monitored. Residues exhibiting significant chemical shift perturbations are mapped onto the structure of MDM2 to identify the binding interface and regions undergoing conformational changes.
Molecular Dynamics (MD) Simulations
Objective: To investigate the dynamic behavior and conformational landscape of MDM2 in its apo and p53(17-26)-bound states at an atomistic level.
Protocol:
-
System Setup: The initial coordinates for the MD simulation are taken from a crystal structure of the MDM2-p53 complex (e.g., PDB ID: 1YCR). For the apo-MDM2 simulation, the p53 peptide is removed.
-
Solvation and Ionization: The protein is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a series of equilibration steps, typically involving heating the system to the desired temperature and applying pressure to achieve the correct density, while restraining the protein backbone.
-
Production Run: The restraints are removed, and a production simulation is run for a significant length of time (e.g., 100 ns or more) to sample the conformational space of the protein.[15]
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters such as RMSD, root-mean-square fluctuation (RMSF), radius of gyration, and to observe changes in secondary structure and the behavior of the MDM2 lid.[15]
Conclusion
The binding of the p53 (17-26) peptide to MDM2 is a highly dynamic process that induces significant conformational changes in the MDM2 N-terminal domain, most notably the displacement of the inhibitory "lid" region. This structural reorganization is essential for the formation of a stable, high-affinity complex. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to therapeutically target this critical interaction in the pursuit of novel cancer treatments. A thorough understanding of these conformational dynamics is key to the design of potent and specific inhibitors that can effectively reactivate the tumor-suppressive function of p53.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p53–Mdm2 feedback loop protects against DNA damage by inhibiting p53 activity but is dispensable for p53 stability, development, and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oscillations by the p53-Mdm2 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the MDM2 oncoprotein bound to the p53 tumor suppressor transactivation domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural details on mdm2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational Investigation on the p53–MDM2 Interaction Using the Potential of Mean Force Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structural Adaptation of Secondary p53 Binding Sites on MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
p53(17-26) Peptide: A Technical Guide to Investigating p53 Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the p53(17-26) peptide as a critical tool for studying the regulation of the p53 tumor suppressor protein. The p53 protein plays a central role in maintaining genomic stability and preventing cancer formation.[1] Its activity is tightly controlled, primarily through its interaction with the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation.[2][3] The p53(17-26) peptide, representing the minimal binding domain of p53 to MDM2, offers a powerful instrument for dissecting and manipulating this crucial regulatory axis.[2][4]
Core Concepts: The p53-MDM2 Interaction
The tumor suppressor p53 and the E3 ubiquitin ligase MDM2 form a negative feedback loop that is essential for controlling cell cycle progression and apoptosis.[2] Under normal cellular conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to p53's ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In response to cellular stress, such as DNA damage, this interaction is disrupted, allowing p53 to accumulate, activate target genes, and initiate cell cycle arrest or apoptosis.[2]
The binding interface has been mapped to a short alpha-helical region within the p53 N-terminus.[3][5] Site-directed mutagenesis has identified key hydrophobic residues within this region—specifically Phe19, Trp23, and Leu26—as critical for the interaction with a hydrophobic pocket on the N-terminal domain of MDM2.[2] The p53(17-26) peptide (sequence: ETFSDLWKLL) encompasses these essential contact residues.[6][7]
p53(17-26) Peptide as a Research Tool
The p53(17-26) peptide serves as a potent competitive inhibitor of the p53-MDM2 interaction. By mimicking the binding site of the full-length p53 protein, the peptide can occupy the hydrophobic cleft of MDM2, thereby preventing MDM2 from binding to and degrading endogenous p53. This disruption can lead to the stabilization and activation of p53, making the peptide an invaluable tool for:
-
Studying the p53-MDM2 autoregulatory loop: Investigating the dynamics of p53 stabilization and downstream signaling in the absence of MDM2-mediated degradation.
-
Validating MDM2 as a therapeutic target: Demonstrating the functional consequences of inhibiting the p53-MDM2 interaction in cancer cells.
-
Screening for small-molecule inhibitors: Serving as a reference compound or a competitor in high-throughput screening assays designed to identify new drugs that target the p53-MDM2 interface.
For cellular applications, the p53(17-26) peptide is often fused to a cell-penetrating peptide (CPP), such as penetratin, to facilitate its transport across the cell membrane. This modified peptide is commonly known as PNC-28.[8][9][10]
Quantitative Data
The p53(17-26) peptide and its derivatives have been characterized biophysically and in cell-based assays to quantify their interaction with MDM2 and their anti-cancer effects.
| Peptide/Compound | Assay Type | Target | Reported Value | Reference |
| p53(15-29) peptide | Not specified | MDM2 | Kd: 580 nM | [4] |
| p53(17-26) peptide | Calculated | MDM2 | Kd: ~45 nM | [4] |
| PNC-28 (p53(17-26)-penetratin) | Cell Viability | Cancer Cells | IC50: 18.6 µM - 50 µM | [8] |
| PNC-28 | Cell Viability | MIA-PaCa-2 (Pancreatic Cancer) | Dose-dependent cell death starting at 0.1 mg/mL (~25 µM) | [11] |
Note: The Kd for p53(17-26) is calculated based on the reported 13-fold increase in affinity upon truncation from the p53(15-29) peptide.[4]
Signaling Pathways and Experimental Workflows
p53-MDM2 Autoregulatory Feedback Loop
The following diagram illustrates the core regulatory relationship between p53 and MDM2, and the mechanism of action for the p53(17-26) peptide.
Caption: p53-MDM2 feedback loop and competitive inhibition by the p53(17-26) peptide.
Experimental Workflow: Assessing Peptide Efficacy
This diagram outlines a typical workflow for evaluating the biological activity of the p53(17-26) peptide in a cellular context.
Caption: A typical experimental workflow for characterizing the cellular effects of p53(17-26).
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of the p53(17-26) peptide to the MDM2 protein.
-
Principle: A small, fluorescently labeled p53 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the complex tumbles more slowly, leading to an increase in polarization. Competing unlabeled peptides or small molecules will displace the fluorescent peptide, causing a decrease in polarization.
-
Materials:
-
Purified recombinant N-terminal domain of human MDM2.
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53(17-26)).
-
Unlabeled p53(17-26) peptide for competition.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.
-
384-well black plates.
-
Plate reader with fluorescence polarization capabilities (e.g., Excitation: 531 nm, Emission: 595 nm).
-
-
Procedure:
-
Saturation Binding: a. Prepare a serial dilution of MDM2 protein in assay buffer. b. In a 384-well plate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 50 nM) to each well. c. Add the serially diluted MDM2 protein to the wells. d. Incubate at room temperature for 10-30 minutes, protected from light. e. Measure fluorescence polarization. f. Plot polarization (mP) versus MDM2 concentration and fit the data to a one-site binding model to determine the Kd.
-
Competitive Binding: a. Prepare a serial dilution of the unlabeled p53(17-26) peptide. b. In a 384-well plate, add a fixed concentration of MDM2 (e.g., at its Kd value) and the fluorescently labeled p53 peptide (e.g., 50 nM) to each well. c. Add the serially diluted unlabeled peptide to the wells. d. Incubate and measure fluorescence polarization as above. e. Plot polarization versus the concentration of the unlabeled peptide to determine the IC50.[12]
-
Co-Immunoprecipitation (Co-IP) to Assess Disruption of p53-MDM2 Interaction
This protocol determines if the p53(17-26) peptide can disrupt the interaction between endogenous p53 and MDM2 in a cellular context.
-
Principle: An antibody against p53 is used to pull down p53 and any associated proteins from a cell lysate. If MDM2 is bound to p53, it will be co-precipitated. The presence of MDM2 in the immunoprecipitated complex is then detected by Western blotting.
-
Materials:
-
Human cancer cell line with wild-type p53 (e.g., MCF7, A549).
-
Cell-penetrating p53(17-26) peptide (e.g., PNC-28).
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors.
-
Anti-p53 antibody for immunoprecipitation (e.g., DO-1 clone).
-
Anti-MDM2 antibody for Western blotting.
-
Protein A/G magnetic or agarose beads.
-
IgG control antibody.
-
-
Procedure:
-
Cell Treatment and Lysis: a. Seed cells and allow them to adhere overnight. b. Treat cells with the p53(17-26)-CPP or vehicle control (DMSO) for a predetermined time (e.g., 12 hours). c. Wash cells twice with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant (cleared lysate). e. Determine protein concentration using a BCA assay.
-
Immunoprecipitation: a. Set aside a small aliquot of the lysate as the "input" control. b. To 1 mg of total protein, add 2-4 µg of anti-p53 antibody or IgG control. Incubate with rotation for 4 hours to overnight at 4°C. c. Add pre-washed Protein A/G beads and incubate for another 2 hours at 4°C.
-
Washing and Elution: a. Pellet the beads and discard the supernatant. b. Wash the beads three times with ice-cold Co-IP Wash Buffer. c. Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: a. Separate the input and eluted samples by SDS-PAGE. b. Transfer proteins to a PVDF membrane. c. Probe the membrane with anti-MDM2 and anti-p53 antibodies to detect the co-precipitated proteins. A decrease in the MDM2 signal in the p53-IP from peptide-treated cells indicates disruption of the interaction.[5]
-
MTT Cell Viability Assay
This colorimetric assay measures the effect of the p53(17-26) peptide on cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cells of interest seeded in a 96-well plate.
-
p53(17-26)-CPP (e.g., PNC-28).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of the peptide and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.[9][13][14]
-
Caspase-3 Colorimetric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: Activated caspase-3 in apoptotic cell lysates cleaves a specific peptide substrate (e.g., DEVD-pNA), releasing the chromophore p-nitroaniline (p-NA). The amount of p-NA released is quantified by measuring its absorbance at 400-405 nm.
-
Materials:
-
Cells treated with p53(17-26)-CPP or a control.
-
Chilled Cell Lysis Buffer.
-
2x Reaction Buffer containing DTT.
-
Caspase-3 substrate (DEVD-pNA, 4 mM).
-
96-well plate and microplate reader (absorbance at 400-405 nm).
-
-
Procedure:
-
Induce apoptosis by treating cells with the peptide for the desired time.
-
Collect both adherent and floating cells and pellet them by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Measure the protein concentration of the lysate. Dilute to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer per assay.
-
Load 50 µL of each protein sample into a 96-well plate.
-
Prepare a master mix of 2x Reaction Buffer with 10 mM DTT. Add 50 µL to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400 or 405 nm. The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to untreated controls.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
The p53-MDM2 Autoregulatory Feedback Loop: A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical p53-MDM2 autoregulatory feedback loop, a cornerstone of cellular integrity and a focal point in cancer research and therapeutic development. This document details the molecular mechanics of this regulatory circuit, its role in health and disease, and the experimental methodologies used to investigate its function.
Executive Summary
The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation by orchestrating cellular responses to a variety of stress signals, including DNA damage.[1][2] Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, an E3 ubiquitin ligase.[3][4] The intricate relationship between p53 and MDM2 forms a classic negative feedback loop that is essential for maintaining cellular homeostasis.[5][6] Dysregulation of this loop is a common event in human cancers, making the p53-MDM2 interaction a prime target for novel anti-cancer therapies.[7][8] This guide will delve into the core components of this pathway, their interactions, and the experimental approaches to study them.
Core Mechanism of the p53-MDM2 Autoregulatory Feedback Loop
Under normal physiological conditions, p53 levels are kept low to allow for cell proliferation and survival. This is primarily achieved by MDM2, which functions as the principal negative regulator of p53.[9][10] The regulatory cycle can be broken down into the following key steps:
-
p53 Activation: In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, p53 is stabilized and activated through a series of post-translational modifications, including phosphorylation and acetylation.[11][12][13] These modifications prevent MDM2 from binding to and degrading p53.[11]
-
Transcriptional Activity of p53: Activated p53 functions as a transcription factor, binding to specific DNA sequences known as response elements in the promoter regions of its target genes.[5][14] This leads to the transcription of genes involved in various cellular processes, including:
-
Cell Cycle Arrest: p53 induces the expression of genes like CDKN1A (encoding p21), which inhibits cyclin-dependent kinases, leading to cell cycle arrest at the G1/S checkpoint.[1][15] This provides time for DNA repair.
-
DNA Repair: p53 activates the transcription of genes involved in various DNA repair pathways.[1]
-
Apoptosis: If the cellular damage is too severe to be repaired, p53 triggers programmed cell death (apoptosis) by upregulating the expression of pro-apoptotic genes such as BAX, PUMA, and NOXA.[15][16]
-
MDM2 Transcription: Crucially, one of the genes transcriptionally activated by p53 is the MDM2 gene itself.[5][9][17]
-
-
MDM2-Mediated Inhibition of p53: The newly synthesized MDM2 protein, in turn, inhibits p53 activity through a dual mechanism:
-
Inhibition of Transcriptional Activity: MDM2 binds to the N-terminal transactivation domain of p53, physically blocking its ability to interact with the transcriptional machinery and activate gene expression.[9][18]
-
Ubiquitination and Proteasomal Degradation: MDM2 acts as an E3 ubiquitin ligase, attaching ubiquitin molecules to p53.[3][4] This polyubiquitination marks p53 for degradation by the 26S proteasome.[9][19] MDM2 can also promote the nuclear export of p53, further preventing its transcriptional activity.[9]
-
This cycle of p53-induced MDM2 expression leading to p53 degradation forms a tightly regulated negative feedback loop that ensures p53 is only active when needed and that its activity is promptly attenuated once the stress signal is resolved.[5][6]
Key Proteins and Their Functions
The p53-MDM2 feedback loop is governed by the interplay of several key proteins. Their primary functions and interactions are summarized in the table below.
| Protein | Primary Function(s) | Key Interactions |
| p53 | Tumor suppressor, transcription factor.[1][2] Induces cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[11][20] | - Binds to specific DNA response elements. - Interacts with transcriptional co-activators. - Binds to MDM2, which leads to its inhibition and degradation.[9] |
| MDM2 | E3 ubiquitin ligase, oncoprotein.[3][4] Primary negative regulator of p53.[9][10] | - Binds to the N-terminal transactivation domain of p53, inhibiting its activity.[18] - Ubiquitinates p53, targeting it for proteasomal degradation.[19] - Can also target itself for auto-ubiquitination.[3] |
| ATM/ATR | Protein kinases. Act as sensors of DNA damage (double-strand and single-strand breaks, respectively).[13] | - Phosphorylate and activate p53 and other downstream targets in response to DNA damage.[16] |
| Chk1/Chk2 | Protein kinases. Downstream effectors of ATR and ATM, respectively.[16] | - Phosphorylate p53 at specific sites, contributing to its stabilization and activation by preventing MDM2 binding.[16] |
| p14ARF | Tumor suppressor. Sequesters MDM2 in the nucleolus in response to oncogenic signals.[4] | - Binds to MDM2, inhibiting its E3 ligase activity and preventing it from targeting p53 for degradation.[10] |
Visualization of Signaling Pathways and Experimental Workflows
The p53-MDM2 Autoregulatory Feedback Loop
Caption: The p53-MDM2 autoregulatory feedback loop.
Experimental Workflow: Co-Immunoprecipitation to Detect p53-MDM2 Interaction
Caption: Workflow for Co-Immunoprecipitation of p53 and MDM2.
Dysregulation in Cancer
The integrity of the p53-MDM2 feedback loop is crucial for preventing tumorigenesis. In approximately half of all human cancers, the TP53 gene itself is mutated, leading to the production of a non-functional p53 protein that cannot activate its target genes.[11][12] In many of the remaining cancers where wild-type p53 is present, the p53 pathway is inactivated through the overexpression of MDM2.[9][21] This overexpression can occur through several mechanisms, including:
-
Gene Amplification: The MDM2 gene is located on chromosome 12q15, a region that is frequently amplified in various cancers, particularly soft tissue sarcomas.[9][22]
-
Increased Transcription: Enhanced transcription of the MDM2 gene can also lead to its overexpression.[22]
-
Post-translational Modifications: Alterations in the post-translational modifications of MDM2 can affect its stability and activity.[10]
Overexpression of MDM2 leads to excessive degradation of p53, effectively abrogating its tumor-suppressive functions and allowing cancer cells to evade cell cycle arrest and apoptosis.[23]
Therapeutic Targeting of the p53-MDM2 Interaction
The critical role of the p53-MDM2 interaction in cancer has made it an attractive target for therapeutic intervention. The primary strategy is to disrupt the binding of MDM2 to p53, thereby stabilizing and reactivating wild-type p53 in tumor cells.[7][8] This can be achieved through small-molecule inhibitors that are designed to fit into the hydrophobic pocket of MDM2 that normally binds p53.[18][24]
Notable examples of MDM2-p53 interaction inhibitors include the nutlin family of compounds.[25] These molecules mimic the key amino acid residues of p53 that are essential for its interaction with MDM2.[26] By competitively inhibiting this interaction, these drugs can lead to the accumulation of functional p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[7][24] Several such inhibitors are currently in various stages of clinical development for the treatment of a range of cancers.[25][26]
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for p53-MDM2 Interaction
Objective: To determine if p53 and MDM2 interact physically within a cell.
Methodology:
-
Cell Lysis: Culture cells of interest and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for p53 (the "bait" protein). As a negative control, use a non-specific IgG antibody.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for MDM2 (the "prey" protein).
-
Detection: A band corresponding to the molecular weight of MDM2 in the p53-immunoprecipitated sample (but not in the IgG control) indicates an interaction.
In Vitro Ubiquitination Assay
Objective: To determine if MDM2 can ubiquitinate p53 in a cell-free system.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and recombinant p53.
-
Initiation: Divide the mixture into two tubes. To one, add recombinant MDM2. To the other (negative control), add a buffer control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow the ubiquitination cascade to occur.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-p53 antibody.
-
Detection: The appearance of higher molecular weight bands (a "ladder") corresponding to polyubiquitinated p53 in the reaction containing MDM2 indicates its E3 ligase activity towards p53.
Reporter Gene Assay for p53 Transcriptional Activity
Objective: To measure the effect of MDM2 on the transcriptional activity of p53.
Methodology:
-
Plasmids: Use a reporter plasmid containing a luciferase gene under the control of a promoter with p53 response elements. Also, use expression plasmids for p53 and MDM2.
-
Transfection: Co-transfect cells (often p53-null cells like H1299) with the reporter plasmid, the p53 expression plasmid, and either the MDM2 expression plasmid or an empty vector control. A co-transfected plasmid expressing Renilla luciferase can be used for normalization.
-
Incubation: Culture the transfected cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with MDM2 compared to the control indicates that MDM2 inhibits the transcriptional activity of p53.
Conclusion
The p53-MDM2 autoregulatory feedback loop is a fundamental mechanism for controlling cell fate and maintaining genomic stability. Its elegant design ensures a rapid and robust response to cellular stress, while also providing a means to promptly return to homeostasis. The frequent dysregulation of this pathway in cancer underscores its importance and provides a compelling rationale for the development of targeted therapies. A thorough understanding of the molecular intricacies of this loop, facilitated by the experimental approaches detailed in this guide, is essential for advancing cancer biology research and developing the next generation of anti-cancer drugs.
References
- 1. p53 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. Mdm2 - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The p53-mdm-2 autoregulatory feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]
- 8. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDM2: RING Finger Protein and Regulator of p53 - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The regulation of MDM2 oncogene and its impact on human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. MDM2 - Proteopedia, life in 3D [proteopedia.org]
- 19. dovepress.com [dovepress.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. The regulation of MDM2 oncogene and its impact on human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 25. p53-Mdm2 Interaction Inhibitors as Novel Nongenotoxic Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
The p53(17-26) Peptide: A Molecular Probe in Cellular Stress Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, often dubbed the "guardian of the genome."[1][2] In response to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia, p53 becomes stabilized and activated.[1][2][3] This activation leads to a cascade of events, primarily cell cycle arrest to allow for DNA repair, or the induction of apoptosis (programmed cell death) if the damage is irreparable.[4][5] The function of p53 is tightly controlled by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5][6][7] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[5][7]
The interaction between p53 and MDM2 is a key therapeutic target in oncology.[8] Disrupting this interaction can stabilize and activate p53 in tumor cells, restoring its tumor-suppressive functions. A significant portion of the p53-MDM2 binding interface is mediated by a short alpha-helical region within the p53 N-terminus, specifically residues 17-26.[9][10] Peptides derived from this sequence, herein referred to as p53(17-26), serve as powerful research tools and foundational models for the development of novel cancer therapeutics. This guide provides a detailed overview of the p53(17-26) peptide in the context of the cellular stress response, including its mechanism of action, quantitative binding data, and key experimental protocols.
Mechanism of Action: Competitive Inhibition of the p53-MDM2 Interaction
The p53(17-26) peptide, with the sequence ETFSDLWKLL, mimics the structural motif of the full-length p53 protein that docks into a deep hydrophobic cleft on the surface of MDM2.[9][11] By occupying this binding site, the peptide acts as a competitive inhibitor, preventing MDM2 from binding to and ubiquitinating endogenous p53.[12][13] This disruption of the negative feedback loop leads to the accumulation and activation of p53, thereby simulating a cellular stress response.[1] Activated p53 can then transactivate its target genes, such as CDKN1A (p21) to induce cell cycle arrest and BAX or PUMA to trigger apoptosis.[2][14]
Interestingly, some studies suggest that cell-penetrating versions of p53-derived peptides, including those containing the 17-26 sequence, can induce cancer cell death through p53-independent mechanisms, possibly by binding to MDM2 in the cell membrane and causing pore formation.[12][15]
The transcriptional co-activators p300/CBP also play a crucial role in the p53 pathway.[16] In unstressed cells, p300/CBP can form a ternary complex with p53 and MDM2, which facilitates p53 polyubiquitination and degradation.[16][17] However, upon cellular stress and the release of MDM2, p300/CBP can acetylate p53, which enhances its stability and transcriptional activity.[18] The p53 N-terminal domain, which includes the 17-26 region, interacts with multiple domains of p300/CBP, although with a reported weaker affinity compared to MDM2.[19][20]
Below is a diagram illustrating the core p53-MDM2 signaling pathway and the intervention by the p53(17-26) peptide.
Quantitative Data: Binding Affinities and Cellular Activity
The affinity of p53-derived peptides for MDM2 is a critical parameter for their biological activity. Various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), have been used to quantify these interactions. The data consistently show that peptides containing the core 17-26 sequence bind to MDM2 with nanomolar to micromolar affinities.
| Peptide/Compound | Sequence/Type | Assay | Target | Kd / IC50 | Reference |
| p53(15-29) | SQETFSDLWKLLPEN | ITC | MDM2 | 140 nM (Kd) | [21] |
| p53(17-28) | ETFSDLWKLLPE | ITC | MDM2 | 294 nM (Kd) | [21] |
| p53(17-26) | ETFSDLWKLL | ITC | MDM2 | ~45 nM (Kd) | [9] |
| p53 wild-type peptide | - | Cytotoxicity Assay | MCF-7 Cells | 182.6 µM (IC50) | [22] |
| Stapled Peptide (SAH-p53-8) | Modified p53 peptide | Cell Viability | SJSA-1 Cells | 8.8 µM (EC50) | [23] |
| D-peptide (DPMI-α) | TNWYANLEKLLR | Competition Assay | MDM2 | 219 nM (Kd) | [11] |
| Nutlin-3a | Small Molecule | ITC | MDM2 | 263 nM (Kd) | [21] |
Note: Binding affinities can vary based on the specific residues included, assay conditions, and protein constructs used.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay is a high-throughput method to screen for inhibitors of the p53-MDM2 interaction.[6] It measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein and its subsequent displacement by a competitive inhibitor.[24]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA.[25]
-
Fluorescent Probe: Synthesize or procure an N-terminally labeled p53 peptide (e.g., residues 15-29 with FAM or Rhodamine). The final concentration should be low (e.g., 10-50 nM) to ensure a good signal-to-noise ratio.[24][25]
-
Protein: Purified N-terminal domain of MDM2 (e.g., residues 25-109). The concentration should be at or slightly above the Kd of its interaction with the fluorescent probe.
-
Test Compound: p53(17-26) peptide or other potential inhibitors, serially diluted in assay buffer or DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well black plate, add the fluorescent probe, MDM2 protein, and assay buffer to each well.
-
Add serial dilutions of the test compound or vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.[24]
-
Centrifuge the plate briefly to remove any bubbles.[24]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., λex = 470 nm, λem = 530 nm for FAM).[25]
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-IP is used to verify the p53-MDM2 interaction within a cellular context and to assess the efficacy of inhibitors like the p53(17-26) peptide in disrupting this interaction.[26][27][28]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., SJSA-1, which overexpresses MDM2) to 70-80% confluency.
-
Treat cells with the cell-permeable p53(17-26) peptide or a control peptide for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with fresh protease and phosphatase inhibitors.[26]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[29]
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Immunoprecipitation:
-
Save a small aliquot of the lysate as the "input" control.
-
To 1 mg of total protein, add 2-4 µg of an anti-MDM2 antibody (or anti-p53 antibody) or an equivalent amount of a non-specific IgG control antibody.[26]
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add pre-washed Protein A/G beads (agarose or magnetic) and incubate for another 2 hours at 4°C.[26]
-
-
Washing and Elution:
-
Western Blotting:
-
Separate the eluted proteins and input samples by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p53 and MDM2 to detect the co-immunoprecipitated proteins.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. A decrease in the amount of co-precipitated p53 in the MDM2 IP from peptide-treated cells indicates successful disruption of the interaction.
-
References
- 1. pnas.org [pnas.org]
- 2. Mechanism of Action p53 | Asian Pacific Journal of Cancer Biology [waocp.com]
- 3. Interaction between p53 N terminus and core domain regulates specific and nonspecific DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p53 Family and Cellular Stress Responses in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 at the Crossroads Between Stress Response Signaling and Tumorigenesis: From Molecular Mechanisms to Therapeutic Opportunities | Oncohema Key [oncohemakey.com]
- 8. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pnas.org [pnas.org]
- 14. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 15. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. youtube.com [youtube.com]
- 19. pnas.org [pnas.org]
- 20. mdpi.com [mdpi.com]
- 21. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design of p53-derived peptides with cytotoxicity on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation: the functional role of Ser17 phosphorylation in MDM2 reexamined - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms | MDPI [mdpi.com]
- 28. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - TW [thermofisher.com]
- 29. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for p53 (17-26) Peptide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p53 (17-26) peptide is a crucial research tool, representing the MDM-2 binding domain of the p53 tumor suppressor protein.[1][2][3] The interaction between p53 and MDM2 is a critical regulatory point in the p53 signaling pathway, which plays a central role in maintaining genomic stability, controlling cell cycle progression, and inducing apoptosis in response to cellular stress.[4][5] Proper handling, dissolution, and storage of the p53 (17-26) peptide are paramount to ensure its stability and biological activity in experimental settings. These application notes provide detailed protocols for the dissolution and storage of the p53 (17-26) peptide.
Quantitative Data Summary
The stability of the p53 (17-26) peptide is highly dependent on its physical state (lyophilized powder vs. solution) and storage temperature. The following table summarizes the recommended storage conditions and stability data.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Sealed storage, away from moisture.[6] |
| -20°C | Up to 1 year | Sealed storage, away from moisture.[6] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Sealed storage, away from moisture.[6] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Sealed storage, away from moisture.[6] |
Experimental Protocols
Protocol for Dissolving p53 (17-26) Peptide
The solubility of peptides can vary, and it is often necessary to test a series of solvents. For the p53 (17-26) peptide, the following tiered approach is recommended.
Materials:
-
Lyophilized p53 (17-26) peptide
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), newly opened
-
10%-30% acetic acid solution (optional)
-
Sterile polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can affect its stability.[7]
-
Initial Solubilization Attempt (Water):
-
Add a small amount of sterile, distilled water to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL).[8]
-
Vortex the vial gently to mix.
-
Observe for complete dissolution. If the peptide dissolves, proceed to step 5.
-
-
Secondary Solubilization Attempt (Aqueous Acid):
-
If the peptide does not dissolve in water, try adding a 10%-30% acetic acid solution.[9]
-
Vortex gently and observe for dissolution. If the peptide dissolves, proceed to step 5.
-
-
Tertiary Solubilization Attempt (Organic Solvent):
-
For very hydrophobic peptides, if the above steps fail, add a small amount of DMSO to the vial to dissolve the peptide.[7][9]
-
Once the peptide is dissolved in DMSO, you can slowly add this stock solution to an aqueous buffer to reach the final desired concentration.[7] Be aware that high concentrations of DMSO may be toxic to cells.
-
-
Verification and Aliquoting:
Protocol for Storing p53 (17-26) Peptide
Proper storage is critical for maintaining the biological activity of the peptide.
Lyophilized Peptide:
-
Long-term storage: Store the lyophilized peptide at -80°C for up to two years or at -20°C for up to one year.[6]
-
Handling: Keep the vial tightly sealed and protected from moisture.[6]
Peptide in Solution:
-
Short-term storage: For use within a month, store the aliquoted peptide solution at -20°C.[6]
-
Long-term storage: For longer-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can lead to peptide degradation.[8][10] Use a fresh aliquot for each experiment.
Visualizations
Experimental Workflow for Peptide Dissolution and Storage
Caption: Workflow for dissolving and storing the p53 (17-26) peptide.
p53 Signaling Pathway and the Role of MDM2
Caption: The p53 signaling pathway and the inhibitory role of the p53 (17-26) peptide on MDM2.
References
- 1. genscript.com [genscript.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. amsbio.com [amsbio.com]
- 4. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetein.com [lifetein.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
Application Notes and Protocols: Utilizing the p53 (17-26) Peptide in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the p53 (17-26) peptide in co-immunoprecipitation (Co-IP) experiments. This peptide corresponds to a critical region within the N-terminal transactivation domain of the p53 tumor suppressor protein, which is pivotal for its interaction with the negative regulator MDM2. Understanding and manipulating this interaction is a key area of research in cancer biology and drug development.
Introduction
The tumor suppressor protein p53 is a crucial regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1][2][3] Its activity is tightly controlled, in large part, by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[4][5] The core of this interaction is localized to a short helical region of p53, encompassing amino acid residues 17-26.[5][6] The p53 (17-26) peptide, by mimicking this binding motif, can be a powerful tool to study the p53-MDM2 interaction and to identify other proteins that may bind to this region of p53.
Co-immunoprecipitation is a widely used technique to study protein-protein interactions in their native cellular environment.[7][8][9] In the context of the p53 (17-26) peptide, Co-IP can be employed to investigate the competitive disruption of the p53-MDM2 interaction or to pull down proteins that interact with this specific p53 domain.
Key Applications
-
Competitive Inhibition: The p53 (17-26) peptide can be used as a competitive inhibitor to disrupt the interaction between endogenous p53 and MDM2. This can help in understanding the downstream consequences of stabilizing p53.
-
Interaction Screening: By immobilizing the p53 (17-26) peptide, it can be used as bait to identify novel interacting proteins from cell lysates.
-
Validation of Small Molecule Inhibitors: The peptide can serve as a positive control in assays designed to screen for small molecule inhibitors of the p53-MDM2 interaction.
Data Presentation
Binding Affinity of p53 Peptides to MDM2
| Peptide Sequence/Modification | Dissociation Constant (Kd) | Fold Change in Affinity (Compared to Wild-Type 15-29) | Reference |
| Wild-type p53 (15-29) | 580 nM | 1 | [5] |
| p53 (17-26) | ~45 nM (estimated) | 13-fold increase | [5] |
| Phosphorylation at T18 | Weakened binding tenfold | 10-fold decrease | [5] |
| Phosphorylation at S15 and S20 | No significant effect | No change | [5] |
| Mutant p53 peptide (LTFEHYWAQLTS) | 3.6 nM (for MDM2) | ~161-fold increase | [10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The p53-MDM2 signaling pathway highlighting the critical interaction at residues 17-26.
Caption: A generalized workflow for a co-immunoprecipitation experiment using the p53 (17-26) peptide.
Experimental Protocols
Protocol 1: Competitive Co-Immunoprecipitation to Study p53-MDM2 Interaction
This protocol details the use of the p53 (17-26) peptide to competitively inhibit the binding of MDM2 to full-length p53.
Materials:
-
Cells expressing endogenous p53 and MDM2
-
p53 (17-26) peptide (e.g., Ac-ETFSDLWKLLPE-NH2)
-
Control peptide (e.g., scrambled sequence)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors
-
Anti-p53 antibody (for immunoprecipitation)
-
Anti-MDM2 antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose slurry
-
Elution Buffer: 2x Laemmli sample buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube and determine the protein concentration.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Competitive Immunoprecipitation:
-
Divide the pre-cleared lysate into three tubes:
-
Control: Add control peptide to a final concentration of 100 µM.
-
Competitive IP: Add p53 (17-26) peptide to a final concentration of 100 µM.
-
No Peptide Control: Add an equivalent volume of buffer.
-
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Add 2-5 µg of anti-p53 antibody to each tube.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immunocomplex Capture:
-
Add 30 µL of Protein A/G bead slurry to each tube.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p53 and MDM2. A successful competitive IP will show a reduced amount of co-precipitated MDM2 in the sample containing the p53 (17-26) peptide compared to the controls.
-
Protocol 2: Pull-Down Assay Using Immobilized p53 (17-26) Peptide
This protocol is for identifying proteins that bind to the p53 (17-26) region.
Materials:
-
Biotinylated p53 (17-26) peptide
-
Streptavidin-coated magnetic beads
-
Cell lysate
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors
-
Wash Buffer: Binding buffer with 300 mM NaCl
-
Elution Buffer: 0.1 M glycine (pH 2.5) or SDS-PAGE sample buffer
Procedure:
-
Immobilization of Peptide:
-
Incubate an excess of biotinylated p53 (17-26) peptide with streptavidin-coated beads for 1 hour at room temperature.
-
Wash the beads three times with Binding Buffer to remove unbound peptide.
-
-
Binding of Interacting Proteins:
-
Incubate the peptide-coated beads with cell lysate (pre-cleared as in Protocol 1) for 2-4 hours at 4°C.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using Elution Buffer. Neutralize the acidic elution with 1 M Tris-HCl (pH 8.5) if proceeding to mass spectrometry. Alternatively, elute directly into SDS-PAGE sample buffer for Western blot analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining, or by Western blotting for specific candidate proteins. For unbiased identification of novel interactors, mass spectrometry is recommended.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient washing, non-specific antibody binding | Increase the number of washes, increase detergent concentration in wash buffer, pre-clear lysate thoroughly. |
| No or Weak Signal | Ineffective antibody, low protein expression, disruption of interaction by lysis buffer | Use a validated Co-IP antibody, use more lysate, optimize lysis buffer composition (e.g., lower detergent concentration). |
| Peptide Ineffective | Peptide degradation, incorrect peptide concentration | Use fresh, high-quality peptide; perform a dose-response experiment to determine the optimal concentration. |
| Co-precipitated protein not detected | Transient or weak interaction, antibody masks the epitope | Cross-link proteins in vivo before lysis, use a different antibody for Western blotting that recognizes a different epitope. |
By following these detailed application notes and protocols, researchers can effectively utilize the p53 (17-26) peptide as a specific and potent tool to investigate the intricate p53 signaling network.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. p53 Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Cell-Penetrating p53 (17-26) Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. However, in many cancers, the p53 pathway is inactivated, often through its interaction with the oncogenic protein MDM2, which targets p53 for degradation. The p53 (17-26) peptide, derived from the MDM2-binding domain of p53, has emerged as a promising candidate for targeted cancer therapy. By competitively inhibiting the p53-MDM2 interaction, this peptide can potentially restore p53 function. To overcome the challenge of poor membrane permeability of peptides, the p53 (17-26) sequence is often fused to a cell-penetrating peptide (CPP), such as penetratin. This chimeric peptide, often referred to as PNC-28, has demonstrated selective cytotoxicity against a variety of cancer cells while sparing normal, untransformed cells.[1][2][3][4][5]
These application notes provide a comprehensive overview of the design, mechanism of action, and experimental evaluation of cell-penetrating p53 (17-26) peptides. Detailed protocols for key experiments are included to facilitate research and development in this area.
Peptide Design and Mechanism of Action
The core concept behind the design of cell-penetrating p53 (17-26) peptides is the fusion of two distinct functional domains:
-
The p53 (17-26) Domain: This sequence (ETFSDLWKLL) is a critical part of the p53 protein that directly interacts with the MDM2 oncoprotein.[6] By mimicking this binding site, the peptide can act as a competitive inhibitor, preventing MDM2 from binding to and degrading endogenous p53.
-
The Cell-Penetrating Peptide (CPP) Domain: Peptides themselves generally have poor cell membrane permeability. To overcome this, the p53 (17-26) sequence is conjugated to a CPP. A commonly used CPP for this purpose is penetratin (RQIKIWFQNRRMKWKK), derived from the Antennapedia homeodomain.[4] This domain facilitates the translocation of the entire chimeric peptide across the cancer cell membrane.
The mechanism of action for these chimeric peptides is multifaceted and appears to be dependent on the localization of both the peptide and its target, MDM2. A primary proposed mechanism involves the interaction of the peptide with MDM2 that is aberrantly present on the surface of cancer cells.[1][2] This interaction is thought to lead to the formation of transmembrane pores, resulting in rapid cell necrosis, a form of cell death characterized by cell swelling and membrane rupture.[2][3][7] This mechanism is supported by the observation of rapid lactate dehydrogenase (LDH) release from cancer cells treated with these peptides.[2][3]
Interestingly, the CPP component itself appears to be crucial in dictating the mode of cell death. When the p53 (17-26) peptide is delivered intracellularly without the penetratin sequence (e.g., via plasmid transfection), it tends to induce apoptosis, a programmed form of cell death.[2][3] This suggests an alternative, intracellular mechanism where the peptide may interfere with the cytosolic p53-MDM2 interaction, leading to p53 stabilization and the activation of the apoptotic cascade.
Data Presentation
Table 1: Cytotoxicity of Cell-Penetrating p53 Peptides (PNC-27/PNC-28) in Cancer and Normal Cells
| Peptide | Cell Type | IC50 / LD50 | Reference |
| PNC-27 / PNC-28 | Wide variety of cancer cells | ~18.6 µM - 50 µM | [1] |
| PNC-27 | Pancreatic Cancer (MIA-PaCa-2) | LD50: 0.035 µM | [8] |
| PNC-27 / PNC-28 | Normal, untransformed cells | Not toxic up to ~500 µg/ml | [1] |
Note: IC50 (half-maximal inhibitory concentration) and LD50 (median lethal dose) values can vary depending on the specific cancer cell line and experimental conditions.
Table 2: Comparison of Cell Death Mechanisms Induced by p53 (17-26) Peptide Delivery Methods in MIA-PaCa-2 Pancreatic Cancer Cells
| Treatment | Cell Death Marker | Observation | Conclusion | Reference |
| PNC-28 (Penetratin-p53(17-26)) | LDH Release | High levels of LDH release | Necrosis | [3][9] |
| PNC-28 (Penetratin-p53(17-26)) | Caspase Activity | Baseline levels of caspase | No Apoptosis | [9] |
| p53 (17-26) plasmid transfection | LDH Release | Background levels of LDH release | No Necrosis | [3] |
| p53 (17-26) plasmid transfection | Caspase-3 and -7, Annexin V | High levels of expression | Apoptosis | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Penetratin-p53(17-26)
This protocol provides a general guideline for the synthesis of the chimeric peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (the C-terminal amino acid of penetratin) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the penetratin and then the p53 (17-26) sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash several times.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Synthesized cell-penetrating p53 (17-26) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the peptide in serum-free medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 3: Necrosis Detection using Lactate Dehydrogenase (LDH) Assay
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Synthesized cell-penetrating p53 (17-26) peptide
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 2, 4, 8, 24 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction and Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity (LDH release) for each peptide concentration using the formula provided in the kit's manual, which normalizes the experimental LDH release to the spontaneous and maximum release controls.
Protocol 4: Differentiation of Apoptosis and Necrosis using Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
Synthesized cell-penetrating p53 (17-26) peptide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the peptide at various concentrations for the desired time. Include untreated control cells.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Primarily necrotic cells (due to membrane rupture without early apoptotic signals)
-
Visualizations
Caption: Design and dual mechanism of action of cell-penetrating p53 (17-26) peptide.
Caption: A typical experimental workflow for the in vitro evaluation of anticancer peptides.
Conclusion
Cell-penetrating p53 (17-26) peptides represent a promising strategy for targeted cancer therapy. Their ability to selectively induce necrosis in cancer cells by targeting membrane-bound MDM2, while also having the potential to induce apoptosis intracellularly, makes them a versatile tool for researchers. The provided application notes and protocols offer a framework for the synthesis, evaluation, and characterization of these peptides, which should aid in the advancement of this therapeutic approach. Further research is warranted to fully elucidate the nuances of their mechanism of action and to optimize their efficacy and delivery for potential clinical applications.
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. Evaluation of the use of therapeutic peptides for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetratin sequence in the anticancer PNC-28 peptide causes tumor cell necrosis rather than apoptosis of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PNC-28, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. clinicsofoncology.org [clinicsofoncology.org]
Application Notes and Protocols for Fluorescence Polarization Assay Using p53 (17-26) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis.[1][2] Dysregulation of this pathway, often through the overexpression of MDM2, is a hallmark of many human cancers.[1][3] Consequently, the p53-MDM2 interface has emerged as a promising target for cancer therapy.[1] Fluorescence Polarization (FP) is a robust, solution-based technique well-suited for studying the kinetics of this protein-peptide interaction and for high-throughput screening of potential inhibitors.[3][4][5]
These application notes provide a detailed protocol for utilizing a fluorescently labeled p53 (17-26) peptide in an FP assay to quantify its binding to MDM2 and to screen for inhibitory compounds. The p53 (17-26) peptide, encompassing the core MDM2-binding motif, has been shown to bind MDM2 with high affinity.[6]
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay measures the change in the rotational motion of a fluorescently labeled molecule. A small, fluorescently labeled peptide, such as FITC-p53 (17-26), tumbles rapidly in solution, resulting in a low polarization value when excited with polarized light. Upon binding to a much larger protein like MDM2, the rotational motion of the peptide is significantly slowed. This increased rotational correlation time leads to a higher polarization of the emitted fluorescence. Competitive inhibitors can displace the fluorescent peptide from MDM2, causing a decrease in the polarization value, which can be measured to determine the inhibitor's potency.[4]
p53-MDM2 Signaling Pathway
Under normal cellular conditions, p53 levels are kept low through a negative feedback loop with MDM2. p53 transcriptionally activates the MDM2 gene. The MDM2 protein, in turn, binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[7] Cellular stress signals, such as DNA damage or oncogene activation, can disrupt this interaction, leading to p53 stabilization and accumulation. This allows p53 to act as a transcription factor, inducing cell cycle arrest, apoptosis, or DNA repair.[7]
References
- 1. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Synthesis of Biotinylated p53 (17-26) for Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of biotinylated p53 peptide corresponding to the amino acid sequence 17-26, and its subsequent use as a bait molecule in pulldown assays to identify and study protein-protein interactions. The p53 protein is a critical tumor suppressor, and the 17-26 region is a key binding domain for its negative regulator, MDM2.[1][2] The protocols detailed below are intended for researchers in cancer biology, drug discovery, and molecular biology.
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability and preventing cancer development.[1] Its activity is tightly regulated, in part, through its interaction with the MDM2 oncoprotein, which targets p53 for degradation. The N-terminal region of p53, specifically amino acids 17-26, is the primary binding site for MDM2.[1] Synthesizing a biotinylated version of this peptide allows for its use as a specific "bait" in pulldown assays. This powerful technique enables the isolation and identification of proteins from a complex mixture, such as a cell lysate, that interact with the p53(17-26) sequence.[3] Such studies are invaluable for screening potential therapeutic agents that disrupt the p53-MDM2 interaction and for elucidating the broader interaction network of this critical p53 domain.
p53 Signaling Pathway
The p53 signaling pathway is a central hub for cellular stress responses. Upon activation by stimuli such as DNA damage, oncogene activation, or cellular stress, p53 can halt the cell cycle to allow for DNA repair, or initiate programmed cell death (apoptosis) if the damage is irreparable.[4][5] This "guardian of the genome" function is critical in preventing the proliferation of cells with damaged DNA, a hallmark of cancer.[4][5]
Caption: The p53 signaling pathway is activated by cellular stress, leading to cell cycle arrest, DNA repair, or apoptosis.
Experimental Workflow for Biotinylated p53 (17-26) Pulldown Assay
The overall experimental workflow involves several key stages, starting with the chemical synthesis of the biotinylated peptide, followed by its purification and characterization. The purified peptide is then used as bait in a pulldown assay to capture interacting proteins from a cell lysate. Finally, the captured proteins are identified and analyzed.
Caption: Experimental workflow from peptide synthesis to pulldown assay and protein identification.
Quantitative Data Summary
The synthesis of biotinylated p53(17-26) via solid-phase peptide synthesis (SPPS) is expected to yield a product of high purity after purification. The following table summarizes typical quantitative data obtained during the synthesis and characterization process. Actual results may vary depending on the specific synthesis conditions and equipment used.[6][7]
| Parameter | Typical Value | Method of Analysis |
| Crude Peptide Purity | 65-85% | Analytical RP-HPLC |
| Final Peptide Purity | >95% | Analytical RP-HPLC |
| Overall Yield | 15-30% | Based on initial resin loading |
| Molecular Weight (Expected) | ~1389.6 Da (for Biotin-Ahx-ETFSDLWKLL) | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
| Molecular Weight (Observed) | 1389.6 ± 1 Da | Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) |
Experimental Protocols
Protocol 1: Synthesis of N-terminally Biotinylated p53 (17-26)
This protocol describes the manual solid-phase peptide synthesis (SPPS) of p53(17-26) with an N-terminal biotin label, often with a spacer like aminohexanoic acid (Ahx) to reduce steric hindrance.[8][9]
Materials and Reagents:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Trp(Boc)-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Glu(OtBu)-OH)
-
Biotin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC grade acetonitrile and water
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-L-Leu-OH) by dissolving it with DIC and OxymaPure® in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the p53(17-26) sequence (ETFSDLWKLL).
-
N-terminal Biotinylation:
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.[11][12]
Protocol 2: Pulldown Assay Using Biotinylated p53 (17-26)
This protocol details the use of the synthesized biotinylated p53(17-26) peptide to isolate interacting proteins from a cell lysate.[13][14]
Materials and Reagents:
-
Biotinylated p53(17-26) peptide
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate from the cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high salt buffer)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Antibodies for Western blot analysis (e.g., anti-MDM2)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in binding/wash buffer.
-
Wash the beads three times with the binding/wash buffer, using a magnetic stand or centrifugation to separate the beads from the supernatant.[14]
-
-
Peptide Immobilization:
-
Resuspend the washed beads in binding/wash buffer.
-
Add the biotinylated p53(17-26) peptide to the bead suspension (a typical concentration is 1-5 µM).[3]
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated peptide to bind to the streptavidin beads.[3]
-
Wash the beads twice with binding/wash buffer to remove any unbound peptide.[3]
-
-
Protein Binding:
-
Add the prepared cell lysate to the peptide-coated beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[14]
-
-
Washing:
-
Collect the beads using a magnetic stand or centrifugation. The supernatant is the "unbound" fraction and can be saved for analysis.
-
Wash the beads five times with ice-cold binding/wash buffer to remove non-specifically bound proteins.[3]
-
-
Elution:
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the proteins by Coomassie staining, silver staining, or Western blotting with specific antibodies to confirm the presence of known interactors (e.g., MDM2).
-
For the identification of novel interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
References
- 1. genscript.com [genscript.com]
- 2. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Biotinylated Peptides for Immunoassays and Drug Discovery - Creative Peptides [creative-peptides.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. A general method for preparation of peptides biotinylated at the carboxy terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 14. Biotinylated peptide pull down assay [bio-protocol.org]
Application Notes and Protocols for Utilizing p53 (17-26) as a Competitive Inhibitor in ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and experimental protocols for using the p53 (17-26) peptide as a competitive inhibitor in an Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed to screen for and characterize molecules that disrupt the critical interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.
Introduction
The interaction between p53 and MDM2 is a cornerstone of cell cycle regulation and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus keeping its levels in check.[1][2][3] The primary binding site for MDM2 on p53 is located within the N-terminal transactivation domain, specifically encompassing amino acid residues 17-26.[4] This decapeptide, with the sequence ETFSDLWKLL, represents the minimal domain required for this interaction.[4][5]
Disruption of the p53-MDM2 interaction is a promising therapeutic strategy for reactivating p53's tumor-suppressive functions in cancers where p53 is wild-type but its activity is dampened by MDM2 overexpression. The competitive ELISA described herein utilizes the p53 (17-26) peptide to compete with full-length p53 or a larger p53 fragment for binding to immobilized MDM2. This assay can be adapted to screen for small molecules or other agents that inhibit this protein-protein interaction.
Principle of the Assay
This competitive ELISA is an in vitro immunoassay designed to measure the inhibition of the p53-MDM2 interaction. The fundamental principle involves the competition between a fixed amount of a labeled or detectable component and a variable amount of an unlabeled analyte (the p53 (17-26) peptide or a test compound) for a limited number of binding sites on a protein immobilized on a microplate.
In this protocol, the MDM2 protein is coated onto the wells of a 96-well microplate. A constant concentration of full-length p53 (or a tagged p53 fragment) and varying concentrations of the competitive inhibitor (p53 (17-26) peptide or a test compound) are added to the wells. The amount of p53 that binds to the immobilized MDM2 is then detected using a primary antibody specific for p53, followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The addition of a substrate for the enzyme results in a colorimetric signal that is inversely proportional to the concentration of the competitive inhibitor. A high concentration of the inhibitor will result in a low signal, and vice versa.
Experimental Workflow
Caption: Workflow for the p53-MDM2 competitive ELISA.
Signaling Pathway
Caption: The p53-MDM2 signaling pathway.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human MDM2 Protein | R&D Systems | E3-220 |
| Recombinant Human p53 Protein | Abcam | ab85549 |
| p53 (17-26) Peptide (ETFSDLWKLL) | GenScript | Custom Synthesis |
| Anti-p53 Monoclonal Antibody (DO-1) | Santa Cruz Biotechnology | sc-126 |
| HRP-conjugated Goat Anti-Mouse IgG | Bio-Rad | 1706516 |
| 96-well High-Binding Microplates | Corning | 3590 |
| TMB Substrate | Thermo Fisher Scientific | 34028 |
| Stop Solution (e.g., 1 M H₂SO₄) | Sigma-Aldrich | S5821 |
| Coating Buffer (Carbonate-Bicarbonate, pH 9.6) | --- | --- |
| Wash Buffer (PBS with 0.05% Tween-20) | --- | --- |
| Blocking Buffer (PBS with 1% BSA) | --- | --- |
| Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20) | --- | --- |
Detailed Experimental Protocol
Plate Coating
-
Dilute recombinant human MDM2 protein to a final concentration of 1-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted MDM2 solution to each well of a 96-well high-binding microplate.
-
Incubate the plate overnight at 4°C.
-
The following day, discard the coating solution and wash the plate three times with 200 µL/well of Wash Buffer. After the last wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Blocking
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature (RT) or 37°C.
-
Discard the Blocking Buffer and wash the plate three times with Wash Buffer as described in step 1.4.
Competitive Inhibition
-
Prepare a serial dilution of the p53 (17-26) peptide in Assay Buffer. A suggested starting range is from 100 µM down to 1 nM. Also, prepare a "no inhibitor" control (Assay Buffer only) and a "maximum inhibition" control (a high concentration of the peptide, e.g., 500 µM).
-
Add 50 µL of the diluted p53 (17-26) peptide or test compound to the appropriate wells.
-
Dilute the recombinant human p53 protein to a final concentration of 0.5-2 µg/mL in Assay Buffer. This concentration should be optimized to give a signal in the linear range of the assay.
-
Add 50 µL of the diluted p53 protein to all wells.
-
Incubate the plate for 1-2 hours at RT with gentle shaking.
Detection
-
Wash the plate four times with Wash Buffer.
-
Dilute the anti-p53 primary antibody (e.g., DO-1 clone) in Assay Buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is recommended.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at RT.
-
Wash the plate four times with Wash Buffer.
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions (e.g., 1:5000 to 1:20,000).
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at RT, protected from light.
-
Wash the plate five times with Wash Buffer.
Signal Development and Measurement
-
Add 100 µL of TMB Substrate to each well.
-
Incubate at RT for 15-30 minutes, or until sufficient color development is observed. The reaction should be monitored and stopped before the wells with the lowest inhibition (highest signal) become saturated.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The percentage of inhibition for each concentration of the p53 (17-26) peptide or test compound can be calculated using the following formula:
% Inhibition = [ 1 - ( (Absorbance of sample - Absorbance of blank) / (Absorbance of no inhibitor control - Absorbance of blank) ) ] * 100
The blank should be a well containing only Assay Buffer and TMB Substrate.
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor that causes a 50% reduction in the binding of p53 to MDM2. To determine the IC₅₀, plot the percent inhibition against the logarithm of the inhibitor concentration. The data can then be fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ value is the concentration at the inflection point of the curve.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and expected outcomes. Note that these values are starting points and should be optimized for your specific experimental conditions.
| Parameter | Recommended Starting Range | Expected Outcome |
| MDM2 Coating Concentration | 1 - 5 µg/mL | Sufficient binding sites for a robust signal. |
| p53 Concentration | 0.5 - 2 µg/mL | A signal in the linear range of detection (e.g., Absorbance of ~1.0-1.5 for the no inhibitor control). |
| p53 (17-26) Peptide Concentration | 1 nM - 100 µM | A dose-dependent decrease in signal, allowing for the calculation of an IC₅₀. |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Low background and high specific signal. |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Strong signal amplification with low non-specific binding. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk in PBS)- Titrate antibodies to determine optimal concentration- Increase the number of washes and ensure complete removal of buffer |
| Low Signal | - Insufficient coating- Low antibody or protein concentration- Inactive enzyme or substrate | - Increase coating concentration or incubation time- Optimize concentrations of p53 and antibodies- Use fresh substrate and ensure HRP-conjugate is active |
| High Variability | - Pipetting errors- Inconsistent washing- Edge effects | - Use calibrated pipettes and ensure proper technique- Automate washing if possible, or ensure consistent manual washing- Avoid using the outer wells of the plate, or fill them with buffer |
Conclusion
The competitive ELISA protocol outlined in these application notes provides a robust and adaptable method for studying the p53-MDM2 interaction. By using the p53 (17-26) peptide as a competitive inhibitor, researchers can effectively screen for and characterize novel inhibitors of this critical protein-protein interaction, which holds significant promise for the development of new cancer therapeutics. Optimization of the assay parameters is crucial for achieving the best results and ensuring the reliability of the data.
References
Application Notes: Using Fluorescently Labeled p53 (17-26) for Microscopy-Based Analysis of the p53-MDM2 Interaction
Introduction
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair.[1] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[2][3] The interaction between p53 and MDM2 is a key checkpoint in cellular stress responses and a prime target for cancer therapy.[4] Disrupting this interaction can reactivate p53's tumor-suppressive functions. The core of this interaction involves the N-terminal transactivation domain of p53, specifically amino acid residues 17-26, which bind to a hydrophobic pocket on MDM2.[5][6]
This application note describes the use of a fluorescently labeled synthetic peptide corresponding to residues 17-26 of p53 as a probe for visualizing and quantifying the p53-MDM2 interaction in cells using fluorescence microscopy. This tool is invaluable for high-content screening of small molecule inhibitors and for fundamental research into the p53 signaling pathway.
Principle of the Assay
The assay is based on competitive binding. A fluorescently labeled p53 (17-26) peptide is introduced into cells that express MDM2. The peptide mimics the endogenous p53 and binds to MDM2, resulting in a localized fluorescent signal that can be detected by microscopy. When a non-fluorescent small molecule inhibitor is introduced, it competes with the labeled peptide for binding to MDM2. Effective inhibitors will displace the fluorescent peptide, leading to a decrease or delocalization of the specific fluorescent signal. This change in fluorescence can be quantified to determine the inhibitor's potency.
Product Specifications
This protocol is designed for a synthetically produced p53 (17-26) peptide labeled with a fluorophore such as Fluorescein isothiocyanate (FITC).
| Property | Specification |
| Peptide Sequence | ETFSDLWKLL |
| Source | Human p53 (residues 17-26) |
| Purity | >95% (HPLC) |
| Label | Fluorescein isothiocyanate (FITC) |
| Excitation Wavelength | ~490 nm |
| Emission Wavelength | ~525 nm |
| Storage | Store at -20°C or -80°C. Protect from light. |
Table 1: Specifications for FITC-labeled p53 (17-26) peptide.
Signaling Pathway and Assay Principle
The p53-MDM2 pathway is a negative feedback loop. Under normal conditions, MDM2 keeps p53 levels low.[1] Upon cellular stress (e.g., DNA damage), p53 is stabilized and activated, leading to the transcription of target genes, including the gene for MDM2 itself.[7] This increase in MDM2 eventually helps to switch off the p53 response.[7] Many cancers exploit this by overexpressing MDM2, thereby inactivating p53.[4] The fluorescent p53 (17-26) peptide acts as a competitive binder, allowing for the visualization of this critical interaction and the identification of molecules that can disrupt it.
Caption: The p53-MDM2 signaling pathway and the principle of the competitive binding assay.
Experimental Protocols
Protocol 1: Cell Culture and Seeding
This protocol is optimized for a human osteosarcoma cell line (e.g., SJSA-1) known to overexpress MDM2, but can be adapted for other cell lines.
-
Cell Culture: Culture SJSA-1 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells onto 96-well, glass-bottom imaging plates at a density of 5,000-10,000 cells per well.
-
Incubation: Allow cells to adhere and grow for 24 hours before treatment.
Protocol 2: Peptide Loading and Inhibitor Treatment
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of FITC-p53 (17-26) peptide in sterile, nuclease-free water or DMSO.
-
Prepare stock solutions of test inhibitors in DMSO. Perform a serial dilution to create a range of concentrations for IC50 determination.
-
-
Treatment:
-
Gently wash the cells twice with pre-warmed, serum-free media or Phosphate-Buffered Saline (PBS).
-
For inhibitor testing, pre-incubate the cells with various concentrations of the test inhibitor in serum-free media for 1 hour at 37°C. Include a vehicle control (e.g., 0.1% DMSO).
-
Add the FITC-p53 (17-26) peptide to each well to a final concentration of 5 µM.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[8]
-
Protocol 3: Cell Fixation and Imaging
This protocol is for fixed-cell imaging. Live-cell imaging is also possible but may require different media and imaging conditions.
-
Washing: Gently remove the treatment media and wash the cells three times with PBS to remove unbound peptide.
-
Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Wash cells twice with PBS. Add a nuclear counterstain (e.g., DAPI or Hoechst 33342) at a 1:1000 dilution in PBS and incubate for 10 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells twice with PBS.
-
Imaging: Acquire images using a high-content imaging system or a confocal microscope.[9] Use standard filter sets for DAPI (Ex/Em: ~358/461 nm) and FITC (Ex/Em: ~490/525 nm).
Experimental Workflow
Caption: A typical experimental workflow for screening p53-MDM2 inhibitors.
Data Analysis and Expected Results
Image analysis software is used to automatically identify (segment) the nuclei based on the DAPI signal and then measure the mean fluorescence intensity of the FITC signal within each nucleus.
-
Quantification: Calculate the average nuclear FITC intensity for each treatment condition.
-
Normalization: Normalize the data to the controls. Set the average intensity of the vehicle-treated (no inhibitor) cells as 100% binding and the background fluorescence (no peptide control) as 0% binding.
-
Dose-Response Curve: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic regression to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent peptide.
| Inhibitor | Target(s) | IC50 (nM) by FP Assay[10] | Expected Cellular Result |
| Nutlin-3a | MDM2 | ~90 | Strong displacement of FITC-p53 signal |
| Wild-type p53 peptide | MDM2/MDMX | ~580[5] | Moderate displacement of FITC-p53 signal |
| Mutant p53 peptide | MDM2/MDMX | ~3.6 (MDM2), ~6.1 (MDMX) | Very strong displacement of FITC-p53 signal |
| Negative Control | N/A | >10,000 | No significant displacement of FITC-p53 signal |
Table 2: Representative binding affinities and expected outcomes for control compounds. FP (Fluorescence Polarization) is a common biochemical assay used to measure these interactions.
Troubleshooting
-
High Background: Insufficient washing, peptide concentration too high, or autofluorescence. Optimize washing steps and peptide concentration. Use phenol red-free media during incubation and imaging.[8]
-
No Signal: Peptide degradation, low MDM2 expression in the chosen cell line, or inefficient peptide uptake. Confirm peptide integrity and use a positive control cell line with known MDM2 overexpression.
-
Signal not Localized: The peptide may be trapped in endosomes. Live-cell imaging can help diagnose this. Some protocols may benefit from co-incubation with a cell-penetrating peptide sequence if cellular uptake is poor.[11]
These application notes provide a framework for utilizing fluorescently labeled p53 (17-26) peptide as a robust tool for investigating the p53-MDM2 interaction and discovering novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pnas.org [pnas.org]
Application Notes: p53 (17-26) Peptide in Surface Plasmon Resonance (SPR) Studies
Introduction
The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity and preventing cancer development. Its activity is tightly regulated by the oncoprotein Murine Double Minute 2 (MDM2), which binds to the N-terminal transactivation domain of p53, leading to its degradation. The core of this interaction is mediated by the p53 (17-26) peptide region (ETFSDLWKLL), which inserts into a hydrophobic pocket of MDM2.[1][2] Consequently, the p53-MDM2 interaction has emerged as a prime target for cancer therapy, with significant efforts focused on developing inhibitors that can disrupt this binding and reactivate p53.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is exceptionally well-suited for characterizing the binding kinetics and affinity of the p53 (17-26) peptide and its analogs with MDM2. These application notes provide a comprehensive overview and detailed protocols for utilizing SPR in the study of this critical interaction.
Key Applications
-
Kinetic Analysis: Determine the association (ka) and dissociation (kd) rate constants of the p53-MDM2 interaction.
-
Affinity Determination: Calculate the equilibrium dissociation constant (KD) to quantify the binding strength.
-
Inhibitor Screening: Screen small molecules and peptide-based inhibitors for their ability to disrupt the p53-MDM2 complex.
-
Structure-Activity Relationship (SAR) Studies: Evaluate the impact of amino acid substitutions within the p53 peptide on its binding to MDM2.
-
Competitive Binding Assays: Characterize the binding of molecules that do not have a direct response by competing with a known binder.
Quantitative Data Summary
The following tables summarize quantitative data from various SPR studies on the p53-MDM2 interaction.
Table 1: Binding Kinetics of p53 Peptides to MDM2
| Peptide Sequence | Analyte | KD (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| His6-p53 (15-29) | MDM2 | 86.5 ± 35.2 | 1.1 x 105 | 9.5 x 10-3 | [3] |
| p53 (17-28) | MDM2 | 14,500 | Not Reported | Not Reported | [4] |
| p53 (15-29) | synMDM2 | ~20-fold weaker than PMI | Not Reported | Not Reported | [5] |
| p53 (17-28) | MDM2 | Not Reported | Not Reported | Not Reported | [6] |
Table 2: IC50 Values of Inhibitors in p53-MDM2 SPR Assays
| Inhibitor | IC50 (nM) | Reference |
| Nutlin-3a | 97 | [3] |
| Bepridil | 206 | [3] |
| Azelastine | 307 | [3] |
| Nutlin-3 | 83 | [7][8] |
Signaling Pathway
The interaction between p53 and MDM2 is a critical node in the cell cycle regulation and apoptosis pathways. Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream pathways.
Experimental Protocols
Protocol 1: Direct Immobilization of p53 Peptide for MDM2 Binding Analysis
This protocol is suitable for direct kinetic and affinity analysis of the p53-MDM2 interaction.
1. Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
p53 (17-26) peptide with a primary amine (e.g., N-terminal or Lys side chain)
-
Recombinant MDM2 protein
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5
2. Experimental Workflow:
3. Detailed Method:
-
Surface Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
-
Ligand Immobilization:
-
Dissolve the p53 peptide in immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the peptide solution over the activated surface until the desired immobilization level is reached (e.g., 100-200 RU).
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
-
Analyte Injection:
-
Prepare a dilution series of MDM2 in running buffer (e.g., 0-500 nM).
-
Inject the MDM2 solutions over the p53-functionalized surface, typically for 120-180 seconds to monitor association.
-
Allow dissociation in running buffer for 300-600 seconds.
-
-
Regeneration:
-
If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte. Perform regeneration tests to ensure the surface is not damaged.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
-
Protocol 2: Competition Assay for Inhibitor Screening
This protocol is used to determine the potency of un-tagged inhibitors of the p53-MDM2 interaction.
1. Materials:
-
Same as Protocol 1, with the addition of the inhibitor compound(s).
-
A p53 peptide construct suitable for immobilization (e.g., His-tagged for a Ni-NTA chip or amine-reactive for a CM5 chip).
2. Experimental Workflow:
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
- 5. pnas.org [pnas.org]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays Using p53 (17-26) Derived Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis.[1] The p53-derived peptide corresponding to amino acid residues 17-26 is a fragment from the MDM-2 binding domain of p53.[2][3] This peptide, and its derivatives, have garnered significant interest as potential anti-cancer agents. These peptides, often linked to a cell-penetrating sequence like penetratin, have been shown to selectively induce cell death in cancer cells, often sparing normal cells.[4][5] The mechanism of action can vary, with evidence suggesting both apoptotic and necrotic pathways, which may be dependent on the specific peptide construct and cellular context.[2][6][7]
These application notes provide detailed protocols for assessing the cytotoxicity of p53 (17-26) derived peptides using common in vitro assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V staining.
Mechanism of Action Overview
The p53 (17-26) peptide and its analogs, such as PNC-28, primarily exert their cytotoxic effects through mechanisms that can be independent of the endogenous p53 status of the cancer cell.[4][5] One proposed mechanism involves the peptide binding to MDM-2, a negative regulator of p53, which is often overexpressed in cancer cells.[2] This interaction can lead to pore formation in the cell membrane, resulting in rapid necrotic cell death.[2][6] Another identified mechanism involves the peptide binding to iASPP, an inhibitor of p53 family proteins, thereby liberating p73 to induce apoptosis.[8] The specific pathway may be influenced by the presence of a cell-penetrating peptide sequence; the p53 (17-26) sequence alone may favor apoptosis, while its fusion to penetratin can shift the mechanism towards necrosis.[7]
Signaling Pathway of p53 (17-26) Peptide-Induced Cell Death
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells | MDPI [mdpi.com]
- 8. JCI - A p53-derived apoptotic peptide derepresses p73 to cause tumor regression in vivo [jci.org]
Commercial Sources and Applications of High-Purity p53 (17-26) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein is a critical regulator of cell cycle progression, apoptosis, and DNA repair.[1][2] Its activity is tightly controlled, in part, by the E3 ubiquitin ligase MDM2, which binds to the N-terminal transactivation domain of p53 and targets it for proteasomal degradation.[3][4][5] The p53 (17-26) peptide, with the sequence ETFSDLWKLL, represents the core MDM2-binding motif of p53.[6] As such, this peptide is a valuable tool for studying the p53-MDM2 interaction and for developing potential cancer therapeutics that disrupt this interaction to restore p53 function. This document provides a guide to commercial sources of high-purity p53 (17-26) peptide and detailed protocols for its application in research and drug development.
Commercial Supplier Specifications
A variety of vendors supply high-purity p53 (17-26) peptide, often with options for modifications such as fluorescent labeling. The following table summarizes the specifications from several prominent suppliers to aid in the selection of the most suitable product for your research needs.
| Supplier | Product Name | Purity | Molecular Weight (Da) | Form | Storage Conditions | Modifications Available |
| Eurogentec | p53 (17-26) | Not explicitly stated, HPLC analysis mentioned | 1251.5 | Lyophilized | -20°C | FITC labeled |
| MedchemExpress | p53 (17-26) | >98% | 1251.43 | Lyophilized | -20°C (short term), -80°C (long term) | FITC labeled |
| AnaSpec | p53 (17-26) | ≥95% (Peak Area by HPLC) | Not specified | Lyophilized | -20°C, Protected from light | FITC labeled |
| GenScript | p53(17-26) | Not explicitly stated | Not specified | Lyophilized | -20°C | Custom synthesis available |
| Amsbio | p53 (17-26) | Not explicitly stated | Not specified | Lyophilized | Not specified | |
| BOC Sciences | p53 17-26 | Not explicitly stated | Not specified | Not specified | Not specified |
Signaling Pathway
The p53 (17-26) peptide interacts with a key negative regulatory loop in the p53 signaling pathway. Under normal cellular conditions, p53 levels are kept low through its interaction with MDM2. Upon cellular stress, such as DNA damage, this interaction is disrupted, leading to p53 stabilization and activation of downstream target genes that control cell fate.
Caption: The p53-MDM2 autoregulatory feedback loop and the inhibitory action of the p53 (17-26) peptide.
Experimental Protocols
In Vitro MDM2 Binding Assay (Homogeneous Time-Resolved FRET - HTRF)
This protocol describes a competitive binding assay to measure the ability of the p53 (17-26) peptide to disrupt the interaction between p53 and MDM2.
Materials:
-
High-purity p53 (17-26) peptide
-
Recombinant GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide (e.g., residues 1-50)
-
HTRF donor (e.g., Europium cryptate-labeled anti-GST antibody)
-
HTRF acceptor (e.g., Streptavidin-d2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Workflow Diagram:
Caption: Workflow for the in vitro MDM2-p53 HTRF binding assay.
Procedure:
-
Prepare serial dilutions of the p53 (17-26) peptide in assay buffer.
-
To each well of a 384-well plate, add 5 µL of the p53 (17-26) peptide dilution.
-
Add 5 µL of a pre-mixed solution of GST-MDM2 and biotinylated p53 peptide to each well.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Add 10 µL of a pre-mixed solution of HTRF donor and acceptor reagents to each well.
-
Incubate the plate at room temperature for 1 to 4 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the peptide concentration to determine the IC50 value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the p53 (17-26) peptide on the viability of cancer cells. For this peptide to be effective in a cellular context, it often needs to be conjugated to a cell-penetrating peptide (CPP).
Materials:
-
High-purity p53 (17-26) peptide (preferably CPP-conjugated)
-
Cancer cell line with wild-type p53 (e.g., A549, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the cell-based MTT cytotoxicity assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the p53 (17-26) peptide in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature with gentle shaking for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot against the peptide concentration to determine the IC50 value.
Conclusion
The p53 (17-26) peptide is an indispensable tool for investigating the p53-MDM2 signaling axis and for the development of novel anti-cancer agents. Careful selection of a high-purity peptide from a reputable commercial source is the first step towards obtaining reliable and reproducible experimental results. The protocols provided herein offer a starting point for characterizing the in vitro binding and cellular activity of this important peptide.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. p53 (17-26) - 1 mg [eurogentec.com]
Application Notes: p53 (17-26) Peptide as a Positive Control for MDM2 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cell cycle control and apoptosis. Dysregulation of this pathway, often through overexpression of MDM2, is a hallmark of many cancers. Consequently, the p53-MDM2 interface has emerged as a key target for the development of novel cancer therapeutics. The p53 (17-26) peptide, with the sequence ETFSDLWKLL, represents the minimal binding domain of p53 required for its interaction with MDM2.[1][2][3] This peptide serves as an invaluable tool in screening and characterizing small molecule inhibitors designed to disrupt the p53-MDM2 interaction. Its consistent and well-characterized binding to MDM2 makes it an ideal positive control for a variety of biophysical and biochemical assays.
p53-MDM2 Signaling Pathway
Under normal physiological conditions, p53 levels are kept low through a continuous cycle of MDM2-mediated ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, post-translational modifications of p53 and MDM2 disrupt their interaction, leading to p53 stabilization and accumulation. Activated p53 then acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis. A key target of p53 is the MDM2 gene itself, creating a negative feedback loop that ensures the timely downregulation of the p53 response once the cellular stress is resolved.
Quantitative Data: p53-derived Peptides Binding to MDM2
The following table summarizes the binding affinities of various p53-derived peptides to MDM2, as determined by different biophysical techniques. These values serve as a benchmark for researchers developing and validating assays to screen for p53-MDM2 interaction inhibitors.
| Peptide Sequence | Assay Method | Binding Affinity (Kd) | Reference(s) |
| p53 (15-29) | Surface Plasmon Resonance (SPR) | 86.5 ± 35.2 nM | [4] |
| p53 (17-28) | Isothermal Titration Calorimetry (ITC) | 130 - 340 nM | [5] |
| p53 (15-29) | Isothermal Titration Calorimetry (ITC) | 580 nM | [6] |
| p53 peptide | Fluorescence Polarization (FP) | 160 nM | [7] |
| p53 (17-28) | Surface Plasmon Resonance (SPR) | Not specified | [8] |
| p53 (15-29) | Isothermal Titration Calorimetry (ITC) | Not specified | [9] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for utilizing the p53 (17-26) peptide as a positive control in a binding assay designed to identify inhibitors of the p53-MDM2 interaction.
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay using a fluorescently labeled p53 (17-26) peptide to identify inhibitors of the p53-MDM2 interaction.
Materials:
-
Purified recombinant human MDM2 protein (N-terminal domain)
-
FITC-labeled p53 (17-26) peptide (e.g., {FITC-Ahx}-ETFSDLWKLL-NH2)[10]
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% Tween 20, 10 mM DTT[7]
-
Test compounds dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of MDM2 protein in Assay Buffer.
-
Prepare a 2X stock solution of FITC-labeled p53 (17-26) peptide in Assay Buffer. The final concentration in the assay should be in the low nanomolar range, typically below the Kd of the interaction.
-
Prepare serial dilutions of the p53 (17-26) peptide (unlabeled) to be used as a positive control for inhibition.
-
Prepare serial dilutions of test compounds in Assay Buffer containing a constant percentage of DMSO (e.g., 2%).
-
-
Assay Plate Setup:
-
Add 10 µL of the test compound dilutions or control (unlabeled p53 peptide or buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of a pre-mixed solution containing 2X MDM2 and 2X FITC-labeled p53 (17-26) peptide to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths for FITC are typically around 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
The degree of inhibition is calculated based on the decrease in fluorescence polarization signal in the presence of a test compound compared to the signal of the MDM2-peptide complex (positive control) and the free peptide (negative control).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
This protocol provides a general method for characterizing the binding kinetics of the p53 (17-26) peptide to MDM2 and for screening potential inhibitors.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or Ni-NTA sensor chip)
-
Purified recombinant human MDM2 protein
-
p53 (17-26) peptide (with or without a tag like His6 for immobilization)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (for amine coupling) or NiCl2 (for His-tag capture)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Immobilization of MDM2:
-
Amine Coupling (CM5 chip): Activate the sensor surface with a mixture of EDC and NHS. Inject the MDM2 protein solution (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level. Deactivate any remaining active esters with ethanolamine.
-
His-tag Capture (Ni-NTA chip): Inject NiCl2 solution to charge the sensor surface with nickel ions. Inject the His-tagged MDM2 protein to be captured on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the p53 (17-26) peptide in Running Buffer over the immobilized MDM2 surface.
-
Monitor the association and dissociation phases in real-time by recording the change in response units (RU).
-
After each injection cycle, regenerate the sensor surface using the appropriate regeneration solution to remove the bound peptide.
-
-
Competition Assay for Inhibitors:
-
Prepare a series of solutions containing a fixed concentration of MDM2 pre-incubated with varying concentrations of a test compound.
-
Inject these mixtures over a surface with immobilized p53 peptide. A decrease in the binding signal of MDM2 indicates inhibition.
-
-
Data Analysis:
-
For kinetic analysis, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
For competition assays, determine the IC50 of the inhibitor.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant human MDM2 protein
-
p53 (17-26) peptide
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the MDM2 protein and the p53 (17-26) peptide against the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions after dialysis.
-
-
ITC Experiment Setup:
-
Typically, the MDM2 protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter.
-
The p53 (17-26) peptide solution (e.g., 100-500 µM, approximately 10-fold higher concentration than the protein) is loaded into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the p53 (17-26) peptide into the MDM2 solution while monitoring the heat change after each injection.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Conclusion
The p53 (17-26) peptide is an essential positive control for assays aimed at identifying and characterizing inhibitors of the p53-MDM2 interaction. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable screening platforms. By utilizing this well-characterized peptide, scientists in both academic and industrial settings can confidently advance their drug discovery efforts targeting this critical cancer pathway.
References
- 1. genscript.com [genscript.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Techniques for Measuring p53(17-26) Cell Permeability
Abstract
The p53(17-26) peptide, corresponding to the Mdm2-binding domain of the p53 tumor suppressor protein, is a molecule of significant interest in cancer therapy.[1][2] Its ability to disrupt the p53-Mdm2 interaction can reactivate the p53 pathway, leading to cell cycle arrest or apoptosis in cancer cells. A critical factor for its therapeutic efficacy is its ability to permeate the cell membrane and reach its intracellular target. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively measure the cell permeability of the p53(17-26) peptide. The primary techniques covered include fluorescence-based methods (Flow Cytometry and Confocal Microscopy) and biochemical methods (Subcellular Fractionation with Western Blot).
Introduction
The tumor suppressor protein p53 is a crucial regulator of cellular processes, and its inactivation is a hallmark of many cancers.[3] The p53(17-26) peptide mimics the binding site of p53 to its negative regulator, Mdm2.[1][2] By competitively inhibiting this interaction, the peptide can stabilize and activate p53. The development of p53(17-26) as a therapeutic agent hinges on its efficient delivery into target cells. Therefore, robust and reliable methods to measure its cell permeability are essential. These notes detail several widely-used techniques to assess and quantify the cellular uptake and subcellular localization of this peptide.
Core Techniques for Measuring Cell Permeability
The most common strategies involve conjugating the p53(17-26) peptide to a reporter molecule, typically a fluorophore, to enable its detection within the cell.
1. Flow Cytometry: A high-throughput method to quantify the mean fluorescence intensity of a cell population after incubation with a fluorescently labeled peptide. This provides a statistical measure of overall peptide uptake.[4][5][6]
2. Confocal Microscopy: A powerful imaging technique to visualize the subcellular localization of the fluorescently labeled peptide. This method can distinguish between membrane-bound, cytosolic, and nuclear peptide, and can help identify the mechanism of uptake (e.g., endosomal entrapment).[4][7][8]
3. Subcellular Fractionation and Western Blot: A biochemical approach to separate cellular components (cytoplasm, nucleus, membrane) and quantify the amount of peptide in each fraction, typically by detecting an epitope tag on the peptide via Western Blot.[9][10]
Quantitative Data Summary
The following tables present representative data that can be obtained using the described protocols. These values are illustrative and will vary based on cell type, peptide concentration, incubation time, and specific experimental conditions.
Table 1: Flow Cytometry Analysis of Fluorescent p53(17-26) Uptake
| Cell Line | Peptide Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | % Positive Cells |
| MCF-7 | 10 | 4 | 15,230 ± 1,150 | 92.5% |
| HCT116 | 10 | 4 | 12,890 ± 980 | 88.1% |
| HeLa | 10 | 4 | 9,540 ± 760 | 76.3% |
| MCF-7 | 25 | 4 | 38,650 ± 2,500 | 98.7% |
Table 2: Subcellular Distribution Analysis by Fractionation and Western Blot
| Cell Line | Cellular Fraction | Peptide Concentration (µM) | Relative Peptide Amount (% of Total) |
| MCF-7 | Cytosolic | 10 | 65% |
| Nuclear | 10 | 25% | |
| Membrane/Insoluble | 10 | 10% | |
| HCT116 | Cytosolic | 10 | 72% |
| Nuclear | 10 | 18% | |
| Membrane/Insoluble | 10 | 10% |
Experimental Workflows and Signaling Pathways
A conceptual diagram of the p53(17-26) peptide's mechanism of action is presented below, followed by the experimental workflows for the key techniques.
Caption: Conceptual pathway of p53(17-26) peptide action.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Experimental workflow for confocal microscopy.
Caption: Workflow for subcellular fractionation.
Detailed Experimental Protocols
Protocol 1: Flow Cytometry for Quantifying Peptide Uptake
This protocol quantifies the uptake of a fluorescently labeled p53(17-26) peptide across a large cell population.[8][11]
Materials:
-
Cells of interest in suspension
-
Fluorescently labeled p53(17-26) peptide (e.g., FITC-p53(17-26))
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
FACS Buffer (PBS + 2% Fetal Bovine Serum (FBS))
-
Trypsin-EDTA (0.25%)
-
Trypan Blue solution (0.4%)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and grow to 70-80% confluency. For suspension cells, ensure a sufficient cell number for the experiment.
-
Peptide Incubation: Replace the medium with fresh medium containing the desired concentration of fluorescently labeled p53(17-26) peptide. Include an untreated well as a negative control. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Cell Harvest:
-
For adherent cells, wash twice with 1 mL of cold PBS. Add 200 µL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach cells. Neutralize with 800 µL of complete medium.
-
For suspension cells, transfer directly to a tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice by resuspending in 1 mL of cold PBS and repeating the centrifugation.
-
Quenching Extracellular Fluorescence (Optional but Recommended): To distinguish between internalized and membrane-bound peptide, resuspend the cell pellet in 100 µL of Trypan Blue solution for 1 minute at room temperature. This will quench the fluorescence of non-internalized peptide. Add 900 µL of FACS buffer and centrifuge again.
-
Final Preparation: Resuspend the final cell pellet in 300-500 µL of cold FACS Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use the appropriate laser and filter for your fluorophore (e.g., 488 nm laser for FITC).
-
Analysis: Gate the live cell population based on forward and side scatter. Determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently-positive cells compared to the untreated control.
Protocol 2: Confocal Microscopy for Subcellular Localization
This protocol allows for the visualization of internalized peptide within different cellular compartments.[4][12]
Materials:
-
Cells grown on glass coverslips
-
Fluorescently labeled p53(17-26) peptide
-
Complete cell culture medium
-
PBS
-
Paraformaldehyde (PFA) 4% in PBS
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Peptide Incubation: Treat the cells with the fluorescently labeled p53(17-26) peptide in complete medium for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Gently wash the coverslips three times with warm PBS to remove unbound peptide.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the coverslips twice with PBS for 5 minutes each.
-
Staining: Incubate the coverslips with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Final Wash: Wash twice more with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.
-
Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and DAPI. Capture Z-stacks to confirm the intracellular localization of the peptide.
-
Analysis: Analyze the images to determine the subcellular distribution of the peptide (e.g., punctate endosomal patterns, diffuse cytoplasmic signal, or nuclear accumulation).
Protocol 3: Subcellular Fractionation and Western Blot
This method biochemically separates cellular compartments to quantify peptide presence. This protocol assumes the p53(17-26) peptide has been synthesized with an epitope tag (e.g., HA or FLAG) for antibody detection.
Materials:
-
Treated and untreated cells (~1x10⁷ cells per condition)
-
Subcellular Fractionation Kit (or individual buffers)
-
Buffer A (Hypotonic Lysis Buffer)
-
Buffer B (Nuclear Lysis Buffer)
-
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Microcentrifuge and Ultracentrifuge
-
SDS-PAGE equipment and reagents
-
Nitrocellulose or PVDF membrane
-
Primary antibody against the peptide's tag (e.g., anti-FLAG)
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Harvest: Harvest cells treated with the tagged p53(17-26) peptide. Wash the cell pellet twice with cold PBS.
-
Cytoplasmic Fraction Isolation:
-
Resuspend the cell pellet in 500 µL of ice-cold Buffer A with protease inhibitors.
-
Incubate on ice for 15 minutes.
-
Lyse cells using a Dounce homogenizer (15-20 strokes).
-
Centrifuge at 720 x g for 5 minutes at 4°C.
-
Collect the supernatant. This is the cytoplasmic and membrane fraction.
-
-
Membrane and Cytosolic Separation:
-
Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.
-
Collect the new supernatant. This is the cytosolic fraction . The pellet contains the membrane fraction.
-
-
Nuclear Fraction Isolation:
-
Wash the pellet from step 2 (crude nuclei) with 500 µL of Buffer A.
-
Centrifuge at 720 x g for 10 minutes. Discard the supernatant.
-
Resuspend the nuclear pellet in 200 µL of ice-cold Buffer B with protease inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant. This is the nuclear fraction .
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction (cytosolic, nuclear, membrane).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Probe the membrane with the primary antibody against the peptide's tag, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate. Use loading controls for each fraction (e.g., Tubulin for cytoplasm, Lamin A/C for nucleus) to ensure purity.
-
-
Analysis: Quantify the band intensity in each lane using densitometry software to determine the relative amount of peptide in each subcellular compartment.
References
- 1. genscript.com [genscript.com]
- 2. amsbio.com [amsbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting p53 (17-26) peptide aggregation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53(17-26) peptide. The information provided aims to address common issues related to peptide aggregation and solubility to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My p53(17-26) peptide solution is cloudy immediately after dissolving. What is happening?
A1: Cloudiness or visible precipitate upon dissolution is a strong indicator of peptide aggregation. The p53(17-26) peptide, with the sequence ETFSDLWKLL, has a mix of charged, polar, and hydrophobic residues, making it amphipathic. This can lead to self-association and aggregation, especially at high concentrations or in suboptimal solvent conditions.
Q2: What are the main factors influencing p53(17-26) peptide aggregation?
A2: Several factors can contribute to the aggregation of the p53(17-26) peptide:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, leading to aggregation.
-
pH: The pH of the solution affects the net charge of the peptide's acidic (Glu, Asp) and basic (Lys) residues, influencing electrostatic interactions.
-
Ionic Strength: The salt concentration of the buffer can either shield charges, preventing aggregation, or cause "salting out" at high concentrations.
-
Temperature: Higher temperatures can increase the rate of aggregation.
-
Solvent: The choice of solvent is critical. While water is often the first choice, organic co-solvents may be necessary to maintain solubility.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can promote aggregation.
Q3: How should I store my p53(17-26) peptide stock solution to minimize aggregation?
A3: For optimal stability, it is recommended to store the p53(17-26) peptide as a lyophilized powder at -20°C or -80°C.[1] Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1] The stability in solvent is typically shorter than in powdered form; for instance, in DMSO, it may be stable for up to 6 months at -80°C.[1]
Q4: Can I use sonication to dissolve my p53(17-26) peptide?
A4: Yes, gentle sonication in a bath sonicator can be a useful technique to help dissolve the peptide and break up small aggregates.[2] However, be cautious not to overheat the sample, as this could promote degradation or further aggregation.
Troubleshooting Guides
Issue 1: p53(17-26) peptide fails to dissolve or forms a precipitate upon initial reconstitution.
This is a common issue arising from the peptide's inherent properties and the choice of solvent.
Caption: Workflow for troubleshooting initial p53(17-26) peptide dissolution.
Detailed Steps:
-
Start with Water: Always attempt to dissolve the peptide in sterile, distilled water or a simple buffer (e.g., PBS) first.[3]
-
Adjust pH: The p53(17-26) peptide has a theoretical isoelectric point (pI) around 4.0, making it acidic. Therefore, it will carry a net negative charge at neutral pH. If it does not dissolve in water, adding a small amount of a dilute basic solution, such as ammonium hydroxide, can increase its solubility.[3][4] Conversely, sometimes a dilute acidic solution like 10% acetic acid can also aid dissolution.[3]
-
Use Organic Solvents: If aqueous solutions fail, use a small amount of an organic solvent like DMSO to fully dissolve the peptide.[1][3] Once dissolved, slowly add your aqueous buffer to the peptide-DMSO solution while vortexing to reach the desired final concentration.[5]
Issue 2: A clear peptide solution becomes cloudy or precipitates over time.
This indicates delayed aggregation, which can be influenced by buffer composition, storage conditions, or experimental manipulations.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH: Empirically test a range of pH values to find the optimal pH for solubility. Since the peptide is acidic, a pH further from its pI (e.g., pH 7-8) might improve solubility.
-
Ionic Strength: High salt concentrations can lead to "salting out." Try reducing the salt concentration in your buffer.
-
-
Include Additives:
-
L-Arginine: Adding 50-100 mM L-arginine to your buffer can help prevent aggregation by interfering with intermolecular hydrogen bonding.[2]
-
-
Temperature Control: Keep the peptide solution on ice or at 4°C during experiments to reduce the kinetics of aggregation.[2]
Quantitative Data Summary
| Parameter | Value | Target Protein | Assay Method |
| IC50 | 16 ± 1 µM | Hdm2 | ELISA |
Table 1: Inhibitory activity of p53(17-26) peptide against Hdm2.[2]
Experimental Protocols
Protocol 1: General Procedure for Solubilizing p53(17-26) Peptide
-
Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.
-
Calculate the volume of solvent needed to achieve the desired stock concentration. It is advisable to start with a higher stock concentration (e.g., 1-10 mM) in a minimal volume of solvent.
-
Add the appropriate solvent based on the troubleshooting workflow above (water, dilute base/acid, or DMSO).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
If using an organic solvent for the initial stock, slowly add the aqueous buffer to the peptide solution while mixing to achieve the final working concentration.
-
Centrifuge the solution to pellet any undissolved material before transferring the supernatant to a new tube.
-
Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol provides a general framework for using Thioflavin T (ThT) to monitor the aggregation of p53(17-26) in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures like amyloid fibrils.[6][7]
Materials:
-
p53(17-26) peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare Reagents:
-
Set up the Assay Plate:
-
In triplicate, add the peptide solutions to the wells of the 96-well plate.
-
Add the ThT working solution to each well.
-
Include negative controls: buffer with ThT only, and if available, a non-aggregating peptide control.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (can be hours to days). Shaking between reads can sometimes promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot the mean fluorescence intensity against time for each peptide concentration. An increase in fluorescence over time indicates peptide aggregation.
-
Caption: A simplified workflow for the Thioflavin T (ThT) assay.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[9][10]
Materials:
-
p53(17-26) peptide solution, filtered through a low-protein-binding 0.22 µm filter
-
DLS instrument and compatible cuvettes
Procedure:
-
Sample Preparation: Prepare the peptide solution in the desired buffer. It is crucial that the buffer is filtered to remove any dust or particulate matter. The peptide solution should also be centrifuged or filtered immediately before measurement to remove large, non-specific aggregates.
-
Instrument Setup: Set the parameters on the DLS instrument according to the manufacturer's instructions, including solvent viscosity and refractive index, and measurement temperature.
-
Measurement: Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature. Perform the measurement.
-
Data Analysis: The instrument's software will generate a size distribution profile. The presence of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 8. p53 isoforms have a high aggregation propensity, interact with chaperones and lack binding to p53 interaction partners [elifesciences.org]
- 9. medium.com [medium.com]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: p53 (17-26) - MDM2 Binding Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for p53 (17-26) and MDM2 binding experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your p53-MDM2 binding assays.
Issue 1: Weak or No Binding Signal in Fluorescence Polarization (FP) Assay
-
Question: I am not observing a significant change in fluorescence polarization upon titrating MDM2 into my fluorescently labeled p53 (17-26) peptide. What are the possible causes and solutions?
-
Answer: Several factors in your buffer composition could be responsible for a weak or absent binding signal. Here's a systematic approach to troubleshooting:
-
Incorrect pH: The p53-MDM2 interaction is sensitive to pH. An acidic environment can inhibit the formation of the p53-MDM2 complex.[1] Most studies utilize a buffer in the pH range of 7.2-7.5.
-
Recommendation: Prepare fresh buffer and verify the pH. A common starting point is a phosphate-buffered saline (PBS) based buffer at pH 7.4 or a HEPES buffer at pH 7.4.[2]
-
-
Suboptimal Salt Concentration: While some studies suggest that the binding of a p53-derived peptide to MDM2 is not heavily influenced by salt concentration, high salt concentrations (e.g., >300 mM NaCl) can destabilize the quaternary structure of p53, potentially affecting its interaction with MDM2.[3][4]
-
Protein/Peptide Instability: The p53 peptide or the MDM2 protein may be degrading or aggregating in the buffer.
-
Presence of Interfering Substances: Some compounds can interfere with the FP signal. For instance, potent singlet oxygen quenchers like sodium azide or certain metal ions (Fe2+, Fe3+, Cu2+, Zn2+, Ni2+) should be avoided.[7] If you are screening small molecule inhibitors, be mindful of the final DMSO concentration, as high concentrations can disrupt the interaction.[6]
-
Issue 2: High Background and Baseline Instability in Surface Plasmon Resonance (SPR)
-
Question: My SPR sensorgrams show a high and unstable baseline, making it difficult to analyze the binding kinetics of p53 (17-26) and MDM2. How can I improve my data quality?
-
Answer: High background and baseline instability in SPR experiments often point to issues with the running buffer or non-specific interactions.
-
Buffer Mismatch: A primary cause of baseline drift is a mismatch between the running buffer and the sample buffer.
-
Recommendation: Ensure that the buffer used to dissolve your analyte (e.g., MDM2) is identical to the running buffer flowing over the sensor chip. Dialyze your protein against the running buffer before the experiment.
-
-
Non-Specific Binding: The analyte may be binding non-specifically to the sensor chip surface, leading to a high background signal.
-
Recommendation: Include a surfactant such as 0.005% P20 (Tween 20) in your running buffer to minimize non-specific hydrophobic interactions.[2] Adding a carrier protein like BSA to the buffer can also help block non-specific binding sites.
-
-
Protein Aggregation: Aggregates in your protein or peptide solution can cause sporadic spikes in the sensorgram.
-
Recommendation: Centrifuge your protein and peptide solutions at high speed immediately before the experiment to remove any aggregates. Filtering the solutions through a 0.22 µm filter is also advisable.
-
-
Issue 3: Complex Isothermal Titration Calorimetry (ITC) Thermogram with Large Heats of Dilution
-
Question: My ITC data for the p53 (17-26) and MDM2 interaction shows large, inconsistent peaks, making it impossible to fit a binding isotherm. What could be the problem?
-
Answer: A complex ITC thermogram with significant heats of dilution is a classic sign of buffer mismatch.
-
Buffer Mismatch: Even minor differences in pH, salt concentration, or the concentration of additives between the solution in the sample cell and the titrant in the syringe can lead to large heats of dilution that mask the actual binding enthalpy.
-
Incorrect pH of Buffer Components: The ionization state of buffer components can change upon mixing if the pH is not stable, leading to significant heat changes.
-
Recommendation: Choose a buffer with a pKa close to the experimental pH to ensure good buffering capacity. Phosphate or HEPES buffers are common choices.
-
-
Presence of Reducing Agents: If your proteins require a reducing agent, be aware that some, like DTT, have a high heat of oxidation.
-
Recommendation: If a reducing agent is necessary, use one with a lower heat of oxidation, such as TCEP.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for p53 (17-26) - MDM2 binding assays?
A1: A robust starting buffer for most p53-MDM2 binding assays, including FP, SPR, and ITC, is a phosphate-based or HEPES-based buffer with physiological salt concentration. A commonly used buffer is:
-
10-50 mM HEPES or Phosphate, pH 7.4
-
150 mM NaCl
-
0.005% Tween-20 or Surfactant P20 (especially for SPR and FP)
-
(Optional for FP and SPR) 0.1-0.5% BSA
-
(Optional for ITC) 1 mM TCEP if reducing conditions are needed
Q2: How does pH affect the p53-MDM2 interaction?
A2: The interaction between p53 and MDM2 is pH-dependent. Studies have shown that an acidic environment (e.g., pH 6.6) can suppress the radiation-induced expression of Mdm2 and inhibit the formation of the p53-Mdm2 complex.[1] For in vitro binding assays, maintaining a physiological pH between 7.2 and 7.5 is recommended for optimal interaction.[1][6]
Q3: What is the effect of salt concentration on the binding affinity?
A3: The interaction between the p53 N-terminal domain and MDM2 is largely driven by hydrophobic interactions between key residues (Phe19, Trp23, and Leu26 of p53) and a hydrophobic cleft on MDM2.[9][10] Consequently, the binding is not highly sensitive to moderate changes in salt concentration around physiological levels (100-200 mM NaCl). However, very high salt concentrations (>300 mM) can destabilize p53's structure and should be avoided.[4] For SPR, a common buffer composition includes 150 mM NaCl.
Q4: Are there any specific buffer additives I should consider?
A4: Yes, several additives can improve the quality of your data:
-
Non-ionic detergents (e.g., Tween-20, Surfactant P20): These are crucial for reducing non-specific binding to surfaces in FP and SPR assays.[2][6]
-
Carrier Proteins (e.g., BSA): BSA can also be used to block non-specific binding sites on plate wells or sensor chips.[6]
-
Reducing Agents (e.g., DTT, TCEP): If your MDM2 construct has cysteine residues prone to oxidation, a reducing agent may be necessary to maintain its activity. TCEP is often preferred for ITC due to its lower heat of oxidation.
-
Protease Inhibitors: To prevent degradation of your protein and peptide, especially during long experiments, the addition of a protease inhibitor cocktail is recommended.
Q5: What is the maximum recommended concentration of DMSO for screening compound libraries?
A5: High concentrations of DMSO can interfere with the p53-MDM2 interaction. It is recommended to keep the final DMSO concentration in your assay as low as possible, typically below 1%.[7] It is also crucial to maintain the same final DMSO concentration across all wells in an FP assay to avoid artifacts.[6]
Quantitative Data Summary
The following tables summarize buffer conditions and binding affinities from various studies on the p53-MDM2 interaction.
Table 1: Buffer Conditions for Different Binding Assays
| Assay Type | Buffer Components | pH | Salt Concentration | Additives | Reference |
| SPR | 10 mM HEPES | 7.4 | 150 mM NaCl | 0.005% Surfactant P20 | [2] |
| SPR | 10 mM Sodium Phosphate | - | 150 mM NaCl | 20 µM EDTA | [5] |
| FP | 5x PBS | 7.5 | - | 0.025% Tween-20, 0.5% BSA | [6] |
| ITC | 25 mM Sodium Phosphate | 7.2 | 150 mM NaCl | - | [8] |
Table 2: Reported Binding Affinities (Kd) under Various Conditions
| p53 Fragment | MDM2 Construct | Assay Type | Kd | Buffer Conditions | Reference |
| p53 (15-29) | synMDM2 | SPR | 3.4 nM | 10 mM Hepes, 150 mM NaCl, 0.005% surfactant P20, pH 7.4 | [2] |
| p53 peptide | MDM2 | SPR | 86.5 ± 35.2 nM | 10 mM sodium phosphate buffer containing 150 mM NaCl and 20 μM EDTA | [5] |
| (17-28)p53 | (1-109)MDM2 pS17 | SPR | 2.63 µM | Not specified | [11] |
| (15-29)p53 | (1-109)MDM2 pS17 | SPR | 1.00 µM | Not specified | [11] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
-
Buffer Preparation: Prepare an FP assay buffer (e.g., 1x PBS, pH 7.5, containing 0.025% Tween-20 and 0.5% BSA).[6]
-
Reagent Preparation:
-
Prepare a stock solution of your fluorescently labeled p53 (17-26) peptide in the FP assay buffer.
-
Prepare a dilution series of the MDM2 protein in the FP assay buffer.
-
-
Assay Setup:
-
In a 384-well black plate, add a fixed concentration of the fluorescently labeled p53 peptide to each well.
-
Add the varying concentrations of MDM2 to the respective wells.
-
Include control wells with only the labeled peptide (for minimum polarization) and wells with labeled peptide and a known saturating concentration of MDM2 (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow the binding to reach equilibrium.[6]
-
Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for your fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the MDM2 concentration and fit the data to a suitable binding model to determine the Kd.
Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay
-
Buffer and Sample Preparation:
-
Prepare a running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Surfactant P20, pH 7.4).[2]
-
Immobilize the p53 (17-26) peptide onto a suitable sensor chip (e.g., CM5) according to the manufacturer's instructions.
-
Prepare solutions of MDM2 at a fixed concentration and varying concentrations of a competitor (e.g., an unlabeled p53 peptide or a small molecule inhibitor) in the running buffer.
-
-
Binding Assay:
-
Incubate the fixed concentration of MDM2 with the different concentrations of the competitor at room temperature for 30 minutes.[2]
-
Inject the mixtures over the p53-immobilized sensor chip surface at a constant flow rate (e.g., 20 µL/min) for a defined association time (e.g., 2 minutes), followed by a dissociation phase with running buffer (e.g., 4 minutes).[2]
-
-
Data Analysis:
-
Record the sensorgrams for each injection.
-
Determine the concentration of unbound MDM2 from the response units.
-
Plot the response as a function of the competitor concentration and fit the data to a competition binding model to determine the inhibitory constant (Ki) or IC50.
-
Protocol 3: Isothermal Titration Calorimetry (ITC)
-
Buffer and Sample Preparation:
-
Prepare a sufficient volume of ITC buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).[8]
-
Extensively dialyze both the MDM2 protein and the p53 (17-26) peptide against the same batch of ITC buffer.
-
Accurately determine the concentrations of the protein and peptide solutions after dialysis.
-
-
ITC Experiment:
-
Load the MDM2 solution into the sample cell.
-
Load the p53 peptide solution into the injection syringe at a concentration 10-20 times that of the MDM2 solution.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing).
-
Perform a control experiment by titrating the p53 peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizations
Caption: The p53-MDM2 autoregulatory feedback loop.
Caption: General workflow for p53-MDM2 binding experiments.
Caption: A logical approach to troubleshooting binding assays.
References
- 1. Effect of pH on radiation-induced p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Increased salt concentration reversibly destabilizes p53 quaternary structure and sequence-specific DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation: the functional role of Ser17 phosphorylation in MDM2 reexamined - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p53 (17-26) Fluorescence Anisotropy Assays
Welcome to the technical support center for p53 (17-26) fluorescence anisotropy (FA) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find solutions to common issues, detailed experimental protocols, and visual guides to enhance your experimental success.
Troubleshooting Guide: Low Signal in p53 (17-26) Fluorescence Anisotropy Assay
A low signal in a fluorescence anisotropy assay can manifest as a low signal-to-noise ratio, high data variability, or a small change in millipolarization (mP) upon binding. This guide will walk you through a step-by-step process to identify and resolve the root causes of a weak signal.
Issue: Low Raw Fluorescence Intensity
A primary reason for a poor signal-to-noise ratio is insufficient raw fluorescence intensity from your fluorescently labeled p53 (17-26) peptide (the tracer). The tracer's signal should be significantly higher than the background from the buffer and microplate.
Recommendation: The fluorescence intensity of the well containing the tracer should be at least three to five times the intensity of a well containing only the assay buffer.[1]
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Tracer Concentration | Measure the fluorescence intensity of a serial dilution of your tracer. | Increase the tracer concentration. Note that the tracer concentration should ideally be at or below the dissociation constant (Kd) of the interaction and lower than the concentration of the binding partner.[1] |
| Incorrect Instrument Settings | Verify the excitation and emission wavelengths on your plate reader. | Ensure the wavelengths are correctly set for your chosen fluorophore. Optimize gain settings to amplify the signal without saturating the detector.[1][2] |
| Poor Fluorophore Choice | The quantum yield and extinction coefficient of the fluorophore directly influence signal intensity. | If the signal is still low, consider using a brighter fluorophore. For peptide binding assays, fluorophores like Cy3B have been shown to provide a large dynamic range.[3] |
| Fluorophore Quenching | The coupling of the fluorophore to the peptide can sometimes lead to quenching, reducing the fluorescence intensity. | Compare the molar fluorescence intensity of your labeled peptide to that of the free fluorophore in solution to assess the degree of quenching.[4] |
Issue: High Background Fluorescence
High background fluorescence can obscure the specific signal from your tracer, leading to a reduced signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Fluorescent Buffer Components | Test the fluorescence of individual buffer components. | Some components, like BSA, can be inherently fluorescent. Consider using alternative blocking agents such as bovine gamma globulin (BGG).[1] Ensure all reagents are of high purity.[1][2] |
| Contaminated Reagents | Check all reagents and solvents for fluorescent impurities. | Use high-purity, analytical grade reagents and solvents. |
| Inappropriate Microplate | The type of microplate can significantly impact background fluorescence. | Use black, opaque microplates to minimize background and prevent light scatter.[1][5] Avoid clear or white plates which can contribute to high background.[5] |
Issue: Insufficient Change in Anisotropy (ΔmP)
A small dynamic range, meaning a small change in millipolarization (mP) between the free and bound states of the tracer, can make it difficult to distinguish signal from noise.
| Potential Cause | Troubleshooting Step | Recommended Action |
| "Propeller Effect" | The fluorophore may have high mobility even when the peptide is bound, due to a long or flexible linker. | Consider shortening the linker between the fluorophore and the peptide.[5] You could also try moving the fluorophore to a different position on the peptide.[5] |
| Unsuitable Fluorophore Lifetime | The fluorescence lifetime of the fluorophore may not be optimal for the timescale of the molecular rotation. | Select a fluorophore with a fluorescence lifetime that is comparable to the rotational correlation time of your protein-peptide complex.[6][7] |
| Poor Labeling Efficiency | A low percentage of labeled peptide means that unlabeled peptide will compete for binding, reducing the apparent change in anisotropy. | Ensure your tracer is >90% labeled and that free fluorophore has been purified away.[4] |
| Low Binding Affinity | If the interaction between the p53 (17-26) peptide and its binding partner is weak, a large change in anisotropy may not be observed. | Confirm the binding affinity through an alternative method. You may need to optimize buffer conditions (e.g., pH, salt concentration) to promote binding. |
Experimental Protocols
Protocol 1: Determining Optimal Tracer Concentration
-
Prepare a serial dilution of the fluorescently labeled p53 (17-26) peptide in the assay buffer.
-
Dispense the dilutions into a black, opaque microplate.
-
Measure the fluorescence intensity and anisotropy at the appropriate excitation and emission wavelengths for your fluorophore.
-
Plot the fluorescence intensity and anisotropy as a function of the tracer concentration.
-
The optimal tracer concentration is the lowest concentration that gives a stable and robust fluorescence signal, well above the background.[8]
Protocol 2: Direct Titration (Binding Assay)
-
To a constant concentration of the fluorescently labeled p53 (17-26) peptide (determined from Protocol 1), titrate increasing concentrations of the binding partner (e.g., MDM2).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes to 1 hour).[9]
-
Measure the fluorescence anisotropy.
-
Plot the change in anisotropy as a function of the binding partner concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Visual Guides
Troubleshooting Workflow for Low Anisotropy Signal
Caption: A flowchart for troubleshooting low signal in fluorescence anisotropy assays.
Factors Affecting Fluorescence Anisotropy Signal
Caption: Key factors that can influence the fluorescence anisotropy signal.
Frequently Asked Questions (FAQs)
Q1: What is a typical anisotropy value for a free p53 (17-26) peptide?
A1: The anisotropy of a small, unbound peptide like p53 (17-26) is expected to be low, often in the range of 20-50 mP, as it tumbles rapidly in solution. The exact value will depend on the fluorophore used.
Q2: How large of a change in anisotropy (ΔmP) should I expect upon binding?
A2: A significant change in anisotropy, often greater than 50 mP, is desirable for a robust assay. Assays with a dynamic range of around 150 mP have been successfully used for screening.[3] The magnitude of the change depends on the size difference between the free peptide and the protein-peptide complex.
Q3: Can DMSO from my compound library interfere with the assay?
A3: Yes, high concentrations of DMSO can interfere with protein-peptide binding. It is important to determine the maximum concentration of DMSO that does not affect the assay signal.[8] This is typically done by running a dose-response curve with varying DMSO concentrations.
Q4: My fluorescence intensity decreases when I add the binding protein. What should I do?
A4: A change in fluorescence intensity upon binding can indicate quenching or an environmental effect on the fluorophore. While fluorescence anisotropy is a ratiometric measurement that can tolerate some intensity changes, significant quenching can still affect the signal quality.[4] If the change is dramatic, you may need to correct the observed anisotropy values or consider if a fluorescence intensity-based assay is more appropriate.[7]
Q5: What are some common fluorophores used for labeling p53 peptides in FA assays?
A5: Fluorescein (FITC) and Rhodamine derivatives are commonly used for labeling p53 peptides in fluorescence polarization and anisotropy assays.[3][8][9] The choice of fluorophore can impact the assay window, so it may be necessary to test different labels to find the optimal one for your system.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 7. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high-throughput fluorescence polarization anisotropy assay for the 70N domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of p53 (17-26) peptide in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the p53 (17-26) peptide. The information is designed to help prevent its degradation in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the p53 (17-26) peptide in cell culture?
A1: The p53 (17-26) peptide, like the full-length p53 protein, is primarily degraded by the ubiquitin-proteasome system (UPS).[1][2][3][4] The intrinsically unstructured nature of the N-terminal region of p53, where this peptide sequence resides, makes it highly susceptible to proteasomal degradation.[5] Additionally, other cellular proteases, such as caspases and calpains, may also contribute to its cleavage, particularly under specific experimental conditions like apoptosis induction.[6]
Q2: Why is my p53 (17-26) peptide showing low activity or inconsistent results in my cell-based assays?
A2: Low activity or inconsistent results with the p53 (17-26) peptide are often due to its rapid degradation in the cell culture environment. The half-life of unmodified, short peptides in cell culture can be very short, sometimes only a few minutes. This rapid turnover prevents the peptide from reaching its intracellular target at a sufficient concentration to elicit a biological response. Other factors that can contribute to inconsistent results include improper peptide storage, poor solubility, and issues with cellular uptake.[7]
Q3: How can I improve the stability of my p53 (17-26) peptide?
A3: Several strategies can be employed to enhance the stability of the p53 (17-26) peptide:
-
Chemical Modifications: Incorporating unnatural D-amino acids in place of L-amino acids can make the peptide resistant to proteases.[5] Other modifications include N-terminal acetylation and C-terminal amidation to block exopeptidase activity.
-
Structural Stabilization: "Stapled" peptides, where the alpha-helical structure is conformationally locked, have shown significantly increased resistance to proteolytic degradation and improved cell permeability.[8]
-
Fusion to Cell-Penetrating Peptides (CPPs): Conjugating the p53 (17-26) peptide to a CPP, such as TAT or penetratin, can facilitate its entry into cells and can also offer some protection from extracellular proteases.[1][5][]
-
Use of Protease Inhibitors: Including a broad-spectrum protease inhibitor cocktail in your cell culture medium can reduce extracellular peptide degradation. For intracellular degradation, specific inhibitors of the proteasome (e.g., MG132) or other proteases may be used, but their potential off-target effects on cell physiology must be carefully considered.[10][11]
Q4: What is the expected half-life of the p53 (17-26) peptide in cell culture?
Troubleshooting Guides
Problem 1: Low or no detectable intracellular peptide.
| Possible Cause | Recommended Solution |
| Rapid degradation by extracellular proteases in serum. | 1. Reduce the serum concentration in your culture medium during the experiment, if possible for your cell line. 2. Perform the experiment in serum-free medium for a short duration. 3. Add a broad-spectrum protease inhibitor cocktail to the culture medium. 4. Use a more stable, modified version of the peptide (e.g., D-amino acid substituted, stapled peptide). |
| Inefficient cellular uptake. | 1. Ensure the peptide is conjugated to an effective cell-penetrating peptide (CPP). 2. Optimize the concentration of the CPP-peptide conjugate. 3. Vary the incubation time to allow for sufficient uptake. 4. Consider alternative delivery methods like electroporation or lipofection for non-CPP-conjugated peptides. |
| Peptide degradation during sample preparation. | 1. Keep samples on ice at all times during lysis and processing. 2. Add a protease inhibitor cocktail to your lysis buffer. 3. Use rapid cell lysis and protein extraction methods. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in peptide quality or storage. | 1. Source high-purity (>95%) peptide from a reputable supplier. 2. Store the lyophilized peptide at -20°C or -80°C and protect it from light. 3. Aliquot the peptide upon reconstitution to avoid multiple freeze-thaw cycles. 4. Use sterile, nuclease-free solutions for reconstitution. |
| Inconsistent cell culture conditions. | 1. Maintain consistent cell density, passage number, and growth phase for all experiments. 2. Ensure the pH and composition of the culture medium are consistent. 3. Monitor for and prevent microbial contamination, which can introduce proteases. |
| Issues with the detection assay. | 1. Validate the specificity and sensitivity of your antibody or detection method for the p53 (17-26) peptide. 2. Include appropriate positive and negative controls in every experiment. 3. Ensure consistent loading amounts for Western blots or other quantitative assays. |
Quantitative Data Summary
The following table summarizes the estimated half-life of p53 and related peptides under different conditions. Note that specific data for the p53 (17-26) peptide is limited, and these values are based on full-length p53 and other peptide studies.
| Peptide/Protein | Condition | Estimated Half-Life | Reference(s) |
| Full-length wild-type p53 | Unstressed mammalian cells | 5 - 30 minutes | [13] |
| Full-length mutant p53 | Cancer cells | > 4 hours | [13] |
| Unmodified short peptides | In serum/plasma | Minutes to < 1 hour | [12] |
| Stapled p53-derived peptide (SAH-p53) | Cell culture | Significantly increased stability compared to unmodified peptide | [8] |
| Peptide with D-amino acid substitutions | Cell culture | Significantly increased resistance to proteolysis | [5] |
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine Peptide Half-Life
This protocol is used to determine the intracellular stability of the p53 (17-26) peptide by inhibiting new protein synthesis and observing the rate of peptide degradation over time.
Materials:
-
Cells of interest cultured in appropriate plates
-
p53 (17-26) peptide (with or without modifications/CPP)
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific for the p53 (17-26) peptide or a tag
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with the p53 (17-26) peptide at the desired concentration and incubate for a sufficient time to allow for cellular uptake (e.g., 2-4 hours).
-
After the initial incubation, wash the cells twice with PBS to remove any remaining extracellular peptide.
-
Add fresh, complete medium containing cycloheximide at a final concentration that effectively inhibits protein synthesis in your cell line (typically 50-100 µg/mL). This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To harvest, wash the cells with ice-cold PBS and then lyse them directly on the plate with ice-cold lysis buffer containing protease inhibitors.
-
Collect the cell lysates and clarify them by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting to detect the p53 (17-26) peptide. A loading control (e.g., β-actin or GAPDH) should also be blotted for.
-
Quantify the band intensities for the p53 (17-26) peptide at each time point and normalize to the loading control.
-
Plot the remaining peptide level versus time to determine the half-life.
Protocol 2: In Vitro Peptide Degradation Assay Using Cell Lysates
This protocol assesses the stability of the p53 (17-26) peptide in the presence of cellular proteases from a cell lysate.
Materials:
-
p53 (17-26) peptide
-
Cells of interest
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2) with protease inhibitors (for control) and without (for experimental)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Reaction buffer (e.g., PBS or Tris-buffered saline)
-
Quenching solution (e.g., trichloroacetic acid or acetonitrile)
-
HPLC or LC-MS system for peptide quantification
Procedure:
-
Prepare a cell lysate from your cells of interest by mechanical disruption (e.g., Dounce homogenization or sonication) in a hypotonic buffer without protease inhibitors.
-
Clarify the lysate by centrifugation to remove intact cells and debris.
-
Determine the protein concentration of the cell lysate.
-
Set up reaction mixtures containing the cell lysate (at a fixed protein concentration) and the p53 (17-26) peptide (at a known starting concentration) in a reaction buffer.
-
As a negative control, set up a reaction where the cell lysate was boiled prior to the addition of the peptide or where a protease inhibitor cocktail is included.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding a quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant, which contains the remaining peptide, by HPLC or LC-MS to quantify the amount of intact peptide.
-
Plot the percentage of remaining peptide against time to determine the degradation rate.
Visualizations
Caption: Primary degradation pathway of the p53 (17-26) peptide in the cytoplasm.
Caption: Experimental workflows for assessing p53 (17-26) peptide stability.
Caption: Troubleshooting logic for p53 (17-26) peptide experiments.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Cell-Penetrating Peptide Selection for Intracellular Delivery of Diverse Molecules | Blog | Biosynth [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the ubiquitin-mediated proteasome degradation of p53 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. mdpi.com [mdpi.com]
- 10. Proteasome inhibitors suppress the protein expression of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of proteasome inhibition on p53 degradation and proliferation in tonsil epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Prolonged Half-Life of the p53 Missense Variant R248Q Promotes Accumulation and Heterotetramer Formation with Wild-Type p53 to Exert the Dominant-Negative Effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p53 (17-26) Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the p53 (17-26) peptide. The resources are tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) peptide and what is its primary function?
The p53 (17-26) peptide is a short amino acid sequence derived from the N-terminal transactivation domain of the human p53 tumor suppressor protein.[1][2][3] Its primary known function is to bind to the hydrophobic pocket of the murine double minute 2 (MDM2) oncoprotein, thereby inhibiting the p53-MDM2 interaction.[1][2][3] This interaction is critical for regulating p53's stability and activity as a tumor suppressor.[4]
Q2: What are the common causes of nonspecific binding in experiments with the p53 (17-26) peptide?
Nonspecific binding of the p53 (17-26) peptide can arise from several factors:
-
Hydrophobic and Electrostatic Interactions: Peptides can adhere to plastic surfaces (e.g., microplates, tubes) and other proteins through nonspecific hydrophobic or electrostatic interactions.[5][6]
-
Peptide Aggregation: Like the full-length p53 protein, the p53 (17-26) peptide may have a propensity to aggregate, leading to nonspecific interactions and potential experimental artifacts.
-
Buffer Composition: Inappropriate pH or low salt concentrations in experimental buffers can fail to minimize nonspecific charge-based interactions.[7]
-
Contamination: Contaminants in protein preparations or reagents can lead to unexpected binding events.
Q3: How can I detect nonspecific binding of my p53 (17-26) peptide?
To detect nonspecific binding, it is crucial to include proper controls in your experiments. For instance, in a pull-down assay, a control with beads alone (no bait protein) should be run in parallel to assess peptide binding to the matrix.[8][9] In binding assays like ELISA or Surface Plasmon Resonance (SPR), a negative control surface or a scrambled peptide sequence can help differentiate specific from nonspecific signals.
Troubleshooting Guides
Issue 1: High Background Signal in Immunoassays (ELISA, Western Blot)
| Possible Cause | Recommended Solution |
| Nonspecific binding to the microplate or membrane. | 1. Blocking: Use a high-quality blocking agent such as 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., TBS-T or PBS-T).[10] Ensure complete coverage and adequate incubation time. 2. Washing: Increase the number and stringency of wash steps. Adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer can help reduce nonspecific interactions.[7] |
| Antibody cross-reactivity or high concentration. | 1. Antibody Titration: Determine the optimal antibody concentration to maximize the signal-to-noise ratio.[10] 2. Isotype Control: Use an isotype control antibody to assess the level of nonspecific binding from the antibody itself.[10] |
| Peptide sticking to plasticware. | 1. Use low-binding plates and tubes. 2. Add a carrier protein: Including 0.1% BSA in the peptide solution can help prevent adsorption to plastic surfaces.[5][6] |
Issue 2: False Positives in Pull-Down Assays
| Possible Cause | Recommended Solution |
| Peptide binds nonspecifically to the affinity resin (beads). | 1. Pre-clearing: Incubate the cell lysate with beads alone before adding the bait protein to remove proteins that nonspecifically bind to the resin.[10][11] 2. Blocking the beads: Before adding the lysate, incubate the beads with a blocking agent like BSA.[10] |
| Indirect binding through nucleic acid contamination. | Treat the cell lysate with a nuclease (e.g., DNase/RNase) to eliminate nucleic acid-mediated indirect protein interactions.[10] |
| Insufficiently stringent washing. | Optimize wash buffer conditions by increasing salt concentration (e.g., 150-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40).[7][8] |
Quantitative Data Summary
While specific quantitative data for the nonspecific binding of the p53 (17-26) peptide is not extensively published, the following table summarizes the known specific binding affinities to its target, MDM2. This can serve as a benchmark for evaluating the significance of any observed nonspecific interactions.
| Interacting Partner | p53 Peptide Variant | Method | Dissociation Constant (Kd) | Reference |
| MDM2 | p53 (15-29) | Stopped-flow spectroscopy | 60-100 nM | [12] |
| MDM2 | p53 (17-28) | Not specified | ~2 orders of magnitude weaker than PMI peptide | [2] |
| MDM2 | p53 (full-length) | SPRi | 85 ± 2 nM | [13] |
Experimental Protocols
Protocol 1: Pull-Down Assay to Test for Nonspecific Binding
This protocol is designed to assess the nonspecific binding of a His-tagged p53 (17-26) peptide to a GST-tagged protein of interest (Bait-GST) and the affinity resin.
Workflow Diagram:
Caption: Workflow for a pull-down assay to assess nonspecific binding.
Methodology:
-
Bead Preparation:
-
Resuspend glutathione agarose beads in lysis buffer.
-
Centrifuge and discard the supernatant. Repeat three times.
-
-
Bait Incubation:
-
Incubate the prepared beads with a cell lysate containing the Bait-GST protein for 1-2 hours at 4°C.
-
For the negative control, incubate beads with lysate from cells not expressing the Bait-GST.
-
-
Washing:
-
Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound proteins.
-
-
Peptide Incubation:
-
Add the His-p53 (17-26) peptide to both the bait-containing and control beads.
-
Incubate for 1-2 hours at 4°C.
-
-
Final Washes:
-
Wash the beads five times with wash buffer, increasing the salt concentration (e.g., up to 300 mM NaCl) in the final two washes to reduce nonspecific interactions.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-His antibody to detect the p53 (17-26) peptide. A signal in the control lane indicates nonspecific binding.
-
Signaling Pathway Considerations
Nonspecific binding of the p53 (17-26) peptide could potentially interfere with various signaling pathways. While its primary target is MDM2, its characteristics might lead to off-target effects.
Potential for Interference in TNF Signaling:
Mutant p53 has been shown to interact with the tumor suppressor DAB2IP, which modulates TNF signaling by regulating ASK1/JNK and NF-κB pathways.[14] While this is documented for the full-length mutant protein, a high concentration of the p53 (17-26) peptide could potentially interfere with protein complexes in this pathway.
Diagram of Potential Nonspecific Interference:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 8. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolution of affinity between p53 transactivation domain and MDM2 across the animal kingdom demonstrates high plasticity of motif‐mediated interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arts.units.it [arts.units.it]
p53 (17-26) peptide solubility problems and solutions
Welcome to the technical support center for the p53 (17-26) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) peptide and what is its primary application?
A1: The p53 (17-26) peptide is a ten-amino-acid fragment derived from the N-terminal transactivation domain of the human p53 tumor suppressor protein. Its sequence is Glu-Thr-Phe-Ser-Asp-Leu-Trp-Lys-Leu-Leu (ETFSDLWKLL). This peptide corresponds to the key region of p53 that binds to its negative regulator, MDM2. Consequently, its primary application is in cancer research and drug development as a tool to study and potentially inhibit the p53-MDM2 interaction, with the goal of reactivating p53's tumor-suppressive functions.
Q2: Why is the p53 (17-26) peptide often difficult to dissolve?
A2: The p53 (17-26) peptide contains a high proportion of hydrophobic amino acid residues, such as Phenylalanine (F), Leucine (L), and Tryptophan (W). These residues have a tendency to interact with each other and exclude water, leading to low solubility in aqueous solutions and a propensity for aggregation.
Q3: What are the initial steps I should take to dissolve the p53 (17-26) peptide?
A3: It is always recommended to start with the mildest solvent conditions first. Begin by attempting to dissolve a small test amount of the lyophilized peptide in sterile, distilled water. If the peptide does not dissolve, proceed to the troubleshooting guide below for a systematic approach to solubilization.
Q4: How should I store the p53 (17-26) peptide?
A4: Lyophilized p53 (17-26) peptide should be stored at -20°C or -80°C for long-term stability. Once dissolved, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can promote peptide degradation and aggregation.
Troubleshooting Guides
Problem: The p53 (17-26) peptide is not dissolving in water.
This is a common issue due to the peptide's hydrophobic nature. Follow this step-by-step guide to find a suitable solvent.
Solution Workflow:
Caption: A stepwise workflow for solubilizing p53 (17-26) peptide.
Detailed Steps:
-
Aqueous Solution (First-line):
-
Attempt to dissolve the peptide in sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4).
-
Vortex briefly and/or sonicate for a short period to aid dissolution.
-
-
pH Adjustment (Second-line):
-
The p53 (17-26) peptide has a net negative charge at neutral pH due to the presence of Glutamic acid (E) and Aspartic acid (D).
-
If insoluble in water, try a slightly basic solution. Add a small amount of 0.1 M ammonium bicarbonate or a dilute solution of ammonium hydroxide (e.g., <50 µL) to increase the pH and enhance solubility.[1][2]
-
Alternatively, for peptides with a net positive charge, a slightly acidic solution like 10-30% acetic acid can be tested.[1][3]
-
-
Organic Solvents (Third-line):
-
If the peptide remains insoluble, an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is highly effective for hydrophobic peptides.
-
Dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution.
-
For use in aqueous experimental systems, this stock solution can then be slowly added dropwise to your aqueous buffer with constant stirring to the final desired concentration.
-
Caution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
-
Problem: The peptide solution is cloudy or shows visible precipitates after dilution.
This indicates that the peptide has reached its solubility limit in the final buffer and is aggregating.
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the peptide in your working solution.
-
Optimize Dilution: When diluting a concentrated DMSO stock, add the peptide stock to the aqueous buffer slowly while vortexing to prevent localized high concentrations that can trigger precipitation.
-
Use of Chaotropic Agents: For in vitro biophysical assays (not for cell-based experiments), you can add chaotropic agents like 6 M guanidine hydrochloride or 8 M urea to the buffer to disrupt aggregation.[3]
Quantitative Solubility Data
The following tables summarize the solubility characteristics of the p53 (17-26) peptide in various solvents. Precise quantitative data for the unmodified peptide is often not published; however, the provided information is based on technical datasheets for similar peptides and general peptide chemistry principles.
Table 1: Solubility of p53 (17-26) Peptide in Common Solvents
| Solvent | Solubility | Remarks |
| Water | Low / Insoluble | The hydrophobic nature of the peptide limits its solubility in water. |
| PBS (pH 7.4) | Low / Insoluble | Similar to water, solubility is limited in neutral aqueous buffers. |
| Acetic Acid (10-30%) | Moderate | Can improve solubility for peptides with a net positive charge. |
| Ammonium Bicarbonate (0.1 M) | Moderate | Can improve solubility for peptides with a net negative charge, like p53 (17-26). |
| DMSO | High | Recommended for creating concentrated stock solutions. |
| DMF / Acetonitrile | High | Alternatives to DMSO, but may be more volatile or reactive. |
Table 2: Example Quantitative Solubility of a Modified p53 (17-26) Peptide
| Peptide Variant | Solvent | Reported Solubility |
| p53 (17-26), FITC labeled | DMSO | ≥ 100 mg/mL (57.05 mM)[4] |
Note: The addition of a FITC label can alter the solubility profile, but this data strongly suggests the peptide backbone has high solubility in DMSO.
Experimental Protocols
Protocol 1: Solubilization of p53 (17-26) for In Vitro Assays
This protocol provides a detailed method for preparing a stock solution of p53 (17-26) in DMSO and diluting it for a typical in vitro experiment.
-
Preparation of Concentrated Stock Solution:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM or as high as solubility allows).
-
Vortex the vial for 30-60 seconds and sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Preparation of Working Solution:
-
Determine the final peptide concentration required for your experiment.
-
Calculate the volume of the DMSO stock solution needed.
-
In a separate tube, prepare your final aqueous buffer.
-
While gently vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure homogeneity.
-
The final solution is now ready for your experiment.
-
Protocol 2: Thioflavin T (ThT) Assay for p53 (17-26) Aggregation
The Thioflavin T (ThT) assay is a common method to monitor the formation of amyloid-like aggregates, which are rich in β-sheet structures.
-
Reagent Preparation:
-
ThT Stock Solution (1 mM): Dissolve Thioflavin T in sterile, double-distilled water. Filter through a 0.2 µm syringe filter and store protected from light at 4°C. Prepare fresh.
-
Aggregation Buffer: A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. The buffer should be filtered through a 0.2 µm filter.
-
Peptide Solution: Prepare the p53 (17-26) peptide solution in the aggregation buffer at the desired concentration for the assay (e.g., 25-100 µM).
-
-
Assay Procedure (96-well plate format):
-
Use a non-binding, black, clear-bottom 96-well plate.
-
To each well, add the peptide solution and ThT stock solution to a final ThT concentration of 10-20 µM. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Include appropriate controls:
-
Negative Control: Aggregation buffer with ThT only (to measure background fluorescence).
-
Peptide Control: Peptide solution without ThT (to check for intrinsic peptide fluorescence).
-
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).
-
Set the plate reader to measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm. Incorporate shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control) from the sample readings at each time point.
-
Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, an exponential growth phase, and a plateau phase.
-
p53-MDM2 Signaling Pathway
The p53 (17-26) peptide is a key player in the p53-MDM2 signaling pathway, a critical axis in cell cycle control and tumor suppression.
References
Technical Support Center: Synthetic p53 (17-26) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered when working with the synthetic p53 (17-26) peptide.
Frequently Asked Questions (FAQs)
1. What is the p53 (17-26) peptide and what is its primary mechanism of action?
The p53 (17-26) peptide is a short, synthetic fragment derived from the N-terminal transactivation domain of the human p53 tumor suppressor protein.[1][2][3] Its primary known mechanism of action is to mimic the binding of full-length p53 to its negative regulator, MDM2 (or HDM2 in humans).[4][5] By competitively inhibiting the p53-MDM2 interaction, the peptide can, in principle, prevent the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and accumulation of cellular p53, which can then activate downstream pathways for cell cycle arrest or apoptosis.[6][7]
2. I am observing no biological effect with the p53 (17-26) peptide in my cell-based assays. What are the possible reasons?
There are several potential reasons for a lack of biological effect:
-
Poor Cell Permeability: The unmodified p53 (17-26) peptide has poor intrinsic cell membrane permeability.[6][8] To overcome this, it is often necessary to use peptides conjugated to a cell-penetrating peptide (CPP), such as penetratin, or to use transfection reagents to introduce the peptide into cells.[8][9][10]
-
Peptide Quality: The purity and integrity of the synthetic peptide are crucial. The presence of synthesis-related impurities, such as truncated or modified sequences, can significantly impact its activity.[11][12] It is essential to use high-purity peptide (>95%) that has been verified by mass spectrometry and HPLC.
-
p53 Status of Cells: The cellular response to p53 (17-26) can depend on the p53 status of the cell line. While some studies show effects in p53-null cells, the classical mechanism of action relies on the presence of wild-type p53.[8][9]
-
Experimental Conditions: Factors such as peptide concentration, incubation time, and cell density can all influence the outcome. It is advisable to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
3. My results with the p53 (17-26) peptide are inconsistent between experiments. What could be causing this variability?
Inconsistent results are a common challenge and can often be traced back to issues with peptide handling and experimental setup:
-
Solubility and Aggregation: The p53 (17-26) peptide can be difficult to dissolve and is prone to aggregation.[13][14][15] Aggregated peptide is generally inactive and can lead to significant variability. It is crucial to follow a consistent solubilization protocol and to visually inspect solutions for precipitates.
-
Storage: Peptides are sensitive to degradation. Store the lyophilized peptide at -20°C or -80°C and minimize freeze-thaw cycles of stock solutions.[2]
-
Peptide Purity and Lot-to-Lot Variation: The quality of synthetic peptides can vary between suppliers and even between different synthesis batches from the same supplier.[11][16][17] This can introduce significant variability into your experiments. It is good practice to qualify a new lot of peptide before use in critical experiments.
Troubleshooting Guides
Problem: Peptide Solubility Issues
Symptoms:
-
Visible precipitate in the stock solution or working dilutions.
-
Inconsistent results in bioassays.
-
Lower than expected concentration when measured by absorbance.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The p53 (17-26) peptide can be challenging to dissolve. Follow a stepwise solubilization protocol.[1] Start with sterile, nuclease-free water. If solubility is poor, try a 10-30% acetic acid solution. For highly hydrophobic preparations, a small amount of DMSO can be used as a last resort, followed by dilution in aqueous buffer.[1] |
| Aggregation | p53 and its fragments have a known propensity to aggregate.[13][14][15][18][19] To minimize aggregation, avoid vigorous vortexing. Gentle swirling or pipetting is preferred. Sonication can be used cautiously to aid dissolution. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Improper Storage | Repeated freeze-thaw cycles can promote aggregation and degradation. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2] |
Problem: Inconsistent Biological Activity
Symptoms:
-
High variability in cell viability, apoptosis, or other readouts between replicate experiments.
-
Loss of peptide activity over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Quality and Purity | The presence of impurities from the synthesis process can significantly affect biological activity.[12] Always obtain a certificate of analysis (CoA) from the supplier detailing the purity (preferably >95%) and identity (confirmed by mass spectrometry). If possible, independently verify the peptide concentration and purity. |
| Cell Line Health and Passage Number | The physiological state of your cells can impact their response. Use cells that are in the logarithmic growth phase and maintain a consistent passage number for your experiments. |
| Assay Conditions | Optimize assay parameters such as cell seeding density, peptide concentration, and treatment duration. Perform dose-response experiments to identify the optimal working concentration of the peptide for your specific cell line and endpoint. |
| Peptide Delivery | If using an unmodified peptide, consider using a cell-penetrating peptide conjugate or a transfection reagent to ensure efficient delivery into the cells.[8][9] |
Experimental Protocols
Protocol 1: Solubilization of Synthetic p53 (17-26) Peptide
-
Preparation: Bring the lyophilized peptide to room temperature before opening the vial to avoid condensation.
-
Initial Solubilization: Add a small volume of sterile, nuclease-free water to the vial to achieve a high concentration stock solution (e.g., 1-10 mM). Gently swirl the vial to dissolve the peptide. Avoid vigorous vortexing.
-
Alternative Solvents (if necessary): If the peptide does not fully dissolve in water, add a 10-30% acetic acid solution dropwise while gently mixing until the peptide dissolves.[1] As a final option for very hydrophobic peptides, dissolve the peptide in a minimal amount of DMSO and then slowly dilute with the desired aqueous buffer to the final stock concentration.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: MDM2-p53 Interaction Assay (ELISA-based)
This protocol provides a general framework for an in vitro binding assay.
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant MDM2 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Wash the plate three times. Add serial dilutions of the synthetic p53 (17-26) peptide (and a negative control peptide) to the wells and incubate for 1-2 hours at room temperature.
-
Detection:
-
Direct Detection (if peptide is labeled): If using a labeled peptide (e.g., biotinylated or FITC-labeled), wash the plate and add the corresponding detection reagent (e.g., streptavidin-HRP or anti-FITC-HRP).
-
Competitive Assay: Co-incubate a constant concentration of biotinylated full-length p53 or a longer p53 peptide with increasing concentrations of the unlabeled p53 (17-26) peptide. Detect the bound biotinylated p53 with streptavidin-HRP.
-
-
Development: Wash the plate. Add a TMB substrate solution and incubate until color develops. Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Analysis: Read the absorbance at 450 nm.
Visualizations
Signaling Pathway of p53-MDM2 Interaction
Caption: p53-MDM2 signaling pathway and its inhibition by synthetic p53 (17-26) peptide.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Logical Relationship of Factors Affecting Peptide Activity
Caption: Key factors influencing the biological activity of synthetic peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. amsbio.com [amsbio.com]
- 4. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells [mdpi.com]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. polypeptide.com [polypeptide.com]
- 12. tapi.com [tapi.com]
- 13. pnas.org [pnas.org]
- 14. Misfolding, Aggregation, and Disordered Segments in c-Abl and p53 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treating p53 Mutant Aggregation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. portlandpress.com [portlandpress.com]
Technical Support Center: Enhancing the In Vivo Half-Life of p53 (17-26) Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at increasing the in vivo half-life of the p53 (17-26) peptide. The content addresses common challenges and provides detailed protocols and data to guide your research.
Core Challenge: The Short In Vivo Half-Life of Therapeutic Peptides
Therapeutic peptides like the p53 (17-26) fragment, which is known to bind MDM2, often face significant hurdles in clinical development.[1][2] Their primary limitations are a short in vivo half-life due to rapid renal clearance and degradation by proteolytic enzymes.[3][4][5] Overcoming these challenges is critical to realizing their therapeutic potential.[6][7]
Strategies for Half-Life Extension
Several strategies have been developed to enhance the stability and circulation time of therapeutic peptides. These methods primarily focus on increasing the peptide's hydrodynamic size to prevent renal clearance or protecting it from enzymatic degradation.
Caption: Key strategies to increase the in vivo half-life of the p53 (17-26) peptide.
Quantitative Data Summary
The effectiveness of a strategy is often measured by its impact on binding affinity to the target (MDM2/MDMX) and the resulting increase in plasma half-life. While specific half-life data for modified p53 (17-26) is sparse in the provided literature, binding affinity data for various p53-derived peptides offers a valuable proxy for potential efficacy.
| Peptide/Modification Strategy | Target | Binding Affinity (Kd/IC50) | Key Findings |
| Wild-type p53 (15-29) | MDM2 | ~580 nM | Baseline affinity for the wild-type sequence.[1] |
| Truncated p53 (17-26) | MDM2 | ~45 nM (13-fold increase) | Truncation to the core binding domain significantly increases affinity.[1] |
| Mutant p53 Peptide (P4) | MDM2 | 3.6 nM | Amino acid substitutions enhance the peptide's helical structure, improving binding.[8] |
| Mutant p53 Peptide (P4) | MDMX | 6.1 nM | Demonstrates strong binding to both MDM2 and MDMX.[8] |
| PMI Peptide Inhibitor | MDM2/MDMX | Low nanomolar | Identified via phage display; binds ~2 orders of magnitude stronger than wild-type.[9] |
| Cyclotide-grafted PMI (MCo-PMI) | Hdm2/HdmX | Low nanomolar | Grafting the PMI peptide into a cyclotide scaffold maintains high affinity while increasing stability.[10][11] |
| rHSA-Peptide Fusion | MDM2/MDMX | Retained binding activity | Fusion to recombinant human serum albumin (rHSA) is a viable strategy for increasing half-life while preserving function.[12] |
Experimental Protocols
Protocol 1: General Peptide-Albumin Conjugation for Half-Life Extension
This protocol describes a general method for conjugating the p53 (17-26) peptide to a carrier protein like human serum albumin (HSA) to increase its in vivo circulation time.[13][14]
-
Peptide Synthesis and Modification:
-
Synthesize the p53 (17-26) peptide using standard solid-phase peptide synthesis (SPPS).[4]
-
Incorporate a reactive handle for conjugation, such as a terminal cysteine residue or a non-natural amino acid with a clickable group (e.g., an azide or alkyne).
-
-
Carrier Protein Preparation:
-
Obtain purified recombinant human serum albumin (rHSA).
-
If necessary, modify the rHSA with a complementary reactive group (e.g., a maleimide group to react with the peptide's cysteine).
-
-
Conjugation Reaction:
-
Dissolve the modified peptide and activated rHSA in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Mix the components at a defined molar ratio (e.g., 5:1 peptide to protein) and allow them to react at room temperature or 4°C for 2-24 hours.
-
-
Purification of the Conjugate:
-
Remove unreacted peptide and reagents using size-exclusion chromatography (SEC) or dialysis.
-
The higher molecular weight of the conjugate will allow it to elute earlier than the free peptide.
-
-
Characterization and Validation:
-
Confirm successful conjugation using SDS-PAGE (observing a band shift) and mass spectrometry.
-
Assess the binding activity of the conjugate to MDM2/MDMX using surface plasmon resonance (SPR) or fluorescence polarization assays.[8][10]
-
Perform in vitro stability assays by incubating the conjugate in serum and analyzing for degradation over time via HPLC.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the conjugate and the unconjugated peptide (as a control) to animal models (e.g., mice or rats) via intravenous injection.
-
Collect blood samples at various time points (e.g., 5 min, 30 min, 1h, 4h, 8h, 24h).
-
Quantify the concentration of the peptide or conjugate in plasma using an ELISA or LC-MS/MS.
-
Calculate the pharmacokinetic parameters, including the elimination half-life (t½).
-
Caption: General experimental workflow for modifying and testing the p53 (17-26) peptide.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments to extend the half-life of the p53 (17-26) peptide.
Caption: Troubleshooting workflow for low in vivo efficacy of p53 (17-26) peptides.
Q1: My modified p53 peptide shows reduced binding affinity to MDM2. What went wrong?
Answer: This is a common issue when modifying peptides. The conjugation or modification may have sterically hindered the key residues required for binding (specifically Phe19, Trp23, and Leu26).[15]
-
Troubleshooting Steps:
-
Change Conjugation Site: Ensure your modification (e.g., PEG chain, linker) is attached to the N- or C-terminus, away from the core binding motif.
-
Introduce a Linker: Incorporate a flexible linker (e.g., a short PEG or glycine-serine repeat) between the peptide and the half-life extension moiety. This can provide the necessary distance and flexibility for the peptide to bind its target.[16]
-
Re-evaluate the Modification: Some large modifications can interfere with binding regardless of placement. Consider a different strategy, such as switching from a large protein fusion to lipidation or nanoparticle encapsulation, which may have less impact on the binding interaction.[17]
-
Q2: The peptide is stable in vitro but still clears rapidly in vivo. Why?
Answer: If you have addressed enzymatic degradation, the most likely cause is rapid renal clearance. Molecules with a molecular weight below 30-50 kDa are typically filtered out by the kidneys.[16] The p53 (17-26) peptide is very small and falls well below this threshold.
-
Troubleshooting Steps:
-
Increase Hydrodynamic Size: This is the most effective solution. Strategies include:
-
PEGylation: Attaching polyethylene glycol (PEG) chains.[18]
-
Protein Fusion: Fusing the peptide to a large, long-lived serum protein like albumin or an IgG Fc fragment.[12][13][14]
-
Nanoparticle Formulation: Encapsulating or conjugating the peptide to nanoparticles (e.g., liposomes, gold nanoparticles) significantly increases its size.[17][19]
-
-
Promote Albumin Binding: Acylation with a fatty acid can promote non-covalent binding to endogenous albumin in the bloodstream, effectively "hitching a ride" on the larger protein to evade renal clearance.[13][14]
-
Q3: My peptide formulation is showing signs of aggregation or poor solubility. How can I fix this?
Answer: Peptide aggregation is a significant challenge, and p53 peptides, in particular, can be prone to forming aggregates that can reduce efficacy and potentially cause toxicity.[20][21][22][23] Poor solubility can also limit bioavailability.[7][24]
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different buffer conditions. Adjusting the pH, ionic strength, or including excipients like arginine or polysorbate can help keep the peptide soluble and prevent aggregation.
-
Sequence Modification: If possible, substitute aggregation-prone hydrophobic amino acids with more hydrophilic ones, provided they are not essential for MDM2 binding.
-
Solubility-Enhancing Conjugation: PEGylation is known to improve the solubility of hydrophobic peptides.[7]
-
Use of D-amino Acids: Replacing L-amino acids with their D-enantiomers can disrupt the patterns of hydrogen bonding that lead to the formation of beta-sheet aggregates, in addition to providing resistance to proteases.[4][19][25]
-
Q4: How can I deliver the peptide intracellularly to interact with MDM2?
Answer: The p53 (17-26) peptide must enter the cell to reach its target. Many of the half-life extension strategies do not inherently improve cell permeability.[6][26]
-
Troubleshooting Steps:
-
Cell-Penetrating Peptides (CPPs): Fuse the p53 peptide to a CPP, such as Penetratin or TAT. These sequences are designed to facilitate translocation across the cell membrane.[25][27][28]
-
Nanoparticle Delivery Systems: Liposomes and certain nanoparticles can be engineered to be taken up by cells through endocytosis.[17][19] They can also be functionalized with targeting ligands (e.g., antibodies or small molecules) to promote uptake by specific cancer cells.[19]
-
Receptor-Mediated Endocytosis: Fusing the peptide to a ligand that binds to a cell surface receptor can trigger its internalization. The use of rHSA fusion proteins may leverage natural albumin uptake pathways that are often upregulated in tumor cells.[12][14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. amsbio.com [amsbio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pnas.org [pnas.org]
- 10. In vivo activation of the p53 tumor suppressor pathway by an engineered cyclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Serum Albumin and p53-Activating Peptide Fusion Protein Is Able to Promote Apoptosis and Deliver Fatty Acid-Modified Molecules | PLOS One [journals.plos.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Human Serum Albumin and p53-Activating Peptide Fusion Protein Is Able to Promote Apoptosis and Deliver Fatty Acid-Modified Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Dual Interactions of p53 with MDM2 and p300: Implications for the Design of MDM2 Inhibitors [mdpi.com]
- 16. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
- 19. Awakening p53 in vivo by D-peptides-functionalized ultra-small nanoparticles: Overcoming biological barriers to D-peptide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Treating p53 Mutant Aggregation-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
- 23. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 26. Peptide, Peptidomimetic, and Small-molecule Antagonists of the p53–HDM2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Evidence That a Peptide-Drug/p53 Gene Complex Promotes Cognate Gene Expression and Inhibits the Viability of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
challenges in delivering p53 (17-26) peptide into cells
Welcome to the technical support center for the p53 (17-26) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and best practices for delivering this therapeutic peptide into cells.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) peptide and what is its primary mechanism of action?
A1: The p53 (17-26) peptide is a short amino acid sequence derived from the N-terminal transactivation domain of the p53 tumor suppressor protein. This specific region (residues 17-26) contains the critical contact residues for binding to its negative regulator, MDM2 (or HDM2 in humans).[1][2] The primary goal of delivering this peptide into cancer cells is to competitively inhibit the p53-MDM2 interaction.[3] By blocking this interaction, the peptide prevents MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome, thereby stabilizing and activating p53 to induce apoptosis or cell cycle arrest.[4][5]
Q2: Why is delivering the naked p53 (17-26) peptide into cells so challenging?
A2: The native p53 (17-26) peptide, like most peptides, cannot efficiently cross the cell membrane on its own due to its size and hydrophilic nature.[6][7] The lipid bilayer of the cell membrane acts as a significant barrier to its passive diffusion. Therefore, a delivery vehicle or modification is mandatory for it to reach its intracellular target, MDM2.[7]
Q3: What are the most common strategies for delivering the p53 (17-26) peptide?
A3: Several strategies have been developed to overcome the delivery challenge:
-
Cell-Penetrating Peptides (CPPs): Covalently linking the p53 (17-26) sequence to a CPP, such as penetratin, is a common and effective method.[1][8][9] These fusion peptides (often named PNC-27 or PNC-28) can traverse the cell membrane.[10][11]
-
Plasmid Transfection: An alternative is to introduce a plasmid into the cells that encodes for the p53 (17-26) peptide.[12][13] The cells then transcribe and translate the peptide intracellularly, bypassing the membrane barrier entirely.
-
Peptide Modifications: Techniques like "stapling" involve creating a synthetic brace that locks the peptide into its bioactive alpha-helical conformation.[2] This can improve stability, target affinity, and, in some cases, cellular uptake.[14][15]
-
Nanocarrier Encapsulation: Formulating the peptide within nanocarriers like liposomes or polymersomes can protect it from degradation and facilitate cellular entry through endocytosis.[16][17][18]
Q4: What is the difference in mechanism between the isolated p53 (17-26) peptide and CPP-conjugated versions like PNC-28?
A4: This is a critical distinction. When the isolated p53 (17-26) peptide is expressed intracellularly (e.g., via plasmid), it functions as intended by binding to nuclear MDM2, stabilizing p53, and inducing apoptosis.[13][19] However, when conjugated to a CPP like penetratin, the resulting peptide (PNC-28) has been shown to induce rapid, p53-independent tumor cell necrosis.[10][13] This is believed to occur through the formation of transmembrane pores, a mechanism that depends on the peptide complexing with MDM2 that is uniquely expressed on the membrane of many cancer cells.[20][21]
Q5: Is the therapeutic effect of the p53 (17-26) peptide dependent on the p53 status of the target cells?
A5: The answer depends on the delivery method and resulting mechanism. For the apoptosis-inducing pathway (intracellular delivery of the peptide alone), a functional p53 pathway is required to execute downstream effects. Conversely, for the necrosis-inducing pathway of CPP-conjugated peptides like PNC-27/28, the cytotoxic effect has been observed in cancer cells regardless of their p53 status, including p53-null cell lines.[1][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with the p53 (17-26) peptide.
Problem 1: I am not observing any cytotoxic effect on my cancer cells after treatment.
| Potential Cause | Recommended Solution & Rationale |
| Poor Cellular Uptake | The native peptide was used without a delivery system. Solution: Confirm your peptide has a cell-penetrating modification (e.g., CPP conjugation, stapling) or use a delivery vehicle (e.g., transfection, nanocarriers). Verification: Use a fluorescently labeled version of your peptide and visualize uptake via confocal microscopy.[7] |
| Peptide Degradation | Peptides are susceptible to degradation by proteases, especially in serum-containing media. The peptide may be inactivated before it reaches its target.[7][22] Solution: Prepare peptide solutions fresh before each experiment. Consider using peptides synthesized with D-amino acids (a retro-inverso version) to increase resistance to proteolysis.[23][24] Perform experiments in serum-free media for a short duration if possible. |
| Endosomal Entrapment | If delivery occurs via endocytosis (common for CPPs and nanoparticles), the peptide may be trapped in endosomes and subsequently degraded in lysosomes without reaching the cytosol or nucleus.[15] Solution: Co-administer an endosomal escape agent or use delivery systems specifically designed for enhanced endosomal release. |
| Incorrect Assay for Mechanism | You may be assaying for apoptosis (e.g., caspase activity) when the peptide construct you are using (e.g., PNC-28) induces necrosis.[13] Solution: Measure markers for both cell death pathways. Use an LDH release assay to measure necrosis (membrane rupture) and a caspase-3/7 activity assay for apoptosis. |
Problem 2: I am observing significant toxicity in my non-transformed/control cell lines.
| Potential Cause | Recommended Solution & Rationale |
| High Peptide Concentration | At high concentrations, some CPPs or stapled peptides can cause non-specific membrane disruption, leading to general cytotoxicity.[15][25] Solution: Perform a dose-response experiment starting from a low concentration to determine the therapeutic window where cancer cells are selectively killed. |
| Inherent Toxicity of the CPP | The cell-penetrating peptide itself may have some intrinsic toxicity at the concentration used. Solution: As a crucial control, treat your cells with the CPP alone (not conjugated to the p53 peptide) at the same concentration to assess its baseline cytotoxicity. |
Problem 3: My experimental results are inconsistent and difficult to reproduce.
| Potential Cause | Recommended Solution & Rationale |
| Peptide Instability/Inactivation | The peptide's activity may diminish over time in solution or during prolonged incubation with cells.[7] Solution: Aliquot and store the peptide according to the manufacturer's instructions. Prepare working solutions immediately before use. For long-term experiments, consider a continuous dosing protocol or refreshing the media with new peptide every 24 hours. |
| Variable Cell Culture Conditions | Differences in cell confluency, passage number, or serum batches can affect cellular response to treatment. Solution: Standardize your cell culture protocols. Ensure cells are seeded at the same density for each experiment and use cells within a consistent range of passage numbers. |
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Common Delivery Methods for p53 (17-26) Peptide
| Delivery Method | Principle | Advantages | Disadvantages & Challenges |
|---|---|---|---|
| CPP Conjugation | Covalent linkage to a membrane-translocating peptide (e.g., Penetratin).[1] | Direct delivery of the peptide itself; relatively straightforward synthesis. | Can alter the mechanism to necrosis[13]; potential for endosomal trapping; possible non-specific toxicity.[25] |
| Plasmid Transfection | Cellular machinery expresses the peptide intracellularly from a delivered plasmid.[12] | Bypasses the membrane barrier; ensures cytosolic/nuclear localization; induces apoptosis.[13] | Lower efficiency in hard-to-transfect cells; potential for vector-related toxicity; transient expression. |
| Stapled Peptides | A synthetic hydrocarbon staple locks the peptide in its active α-helical conformation.[14] | Increased stability, protease resistance, and target affinity; may enhance cell uptake.[15] | Complex synthesis; uptake efficiency can still be low and may require a delivery vehicle.[15] |
| Nanocarrier Formulation | Encapsulation within vehicles like liposomes or polymersomes.[16] | Protects peptide from degradation; allows for targeted delivery by modifying the carrier surface. | Complex formulation; potential for endosomal trapping; carrier may have its own toxicity profile. |
Table 2: Reported Binding Affinities of p53-derived Peptides to MDM2
| Peptide | Description | Target | Reported Affinity (Kd or IC50) |
|---|---|---|---|
| Wild-type p53 (15-29) | Unmodified p53 sequence | MDM2 | ~580 nM (Kd)[3] |
| Truncated p53 (17-26) | Minimal binding sequence | MDM2 | ~45 nM (Kd) (13-fold higher affinity than 15-29)[3] |
| PMI | Optimized 12-mer peptide inhibitor | MDM2 | Low nanomolar affinity[26] |
| ATSP-7041 | Stapled peptide | MDM2/MDMX | Potent dual inhibitor[16] |
Experimental Protocols
Protocol 1: Intracellular Delivery using a CPP-p53(17-26) Conjugate
-
Cell Seeding: Plate target cancer cells and non-transformed control cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Peptide Preparation: Reconstitute the lyophilized CPP-p53(17-26) peptide in sterile, nuclease-free water or PBS to create a stock solution (e.g., 1 mM). Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the peptide dilutions. Include wells with medium only (negative control) and a control peptide (e.g., CPP alone or a scrambled sequence).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO₂.
-
Assessment: Analyze cell viability using an appropriate assay. For CPP-p53 conjugates known to cause necrosis, an LDH release assay is recommended. For apoptosis, use a caspase activity assay or Annexin V staining.
Protocol 2: Verification of Cellular Uptake via Confocal Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow them to adhere and reach 50-70% confluency.
-
Peptide Preparation: Use a fluorescently labeled (e.g., FITC or Rhodamine) version of the p53(17-26) peptide conjugate. Prepare the desired concentration in serum-free medium to reduce background fluorescence.
-
Treatment: Wash cells with PBS, then add the peptide-containing medium. Incubate for a short period (e.g., 15 minutes to 4 hours).[7]
-
Staining (Optional): To visualize the nucleus and cell membrane, wash the cells with PBS and incubate with Hoechst 33342 (for nucleus) and Wheat Germ Agglutinin (WGA) conjugated to a different fluorophore (for membrane) according to manufacturer protocols.
-
Imaging: Wash cells again with PBS and add fresh medium or a suitable imaging buffer. Visualize the cells using a confocal microscope with the appropriate laser lines and filters for your fluorophores. Co-localization of the peptide signal within the cell boundaries confirms uptake.
Visualizations
Caption: The p53-MDM2 signaling axis and its inhibition by the p53 (17-26) peptide.
Caption: General experimental workflow for testing the efficacy of p53 (17-26) peptide.
Caption: Troubleshooting logic for experiments showing no cytotoxic effect.
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. P53: Stability from the Ubiquitin–Proteasome System and Specific 26S Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New therapeutic strategies to treat human cancers expressing mutant p53 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. PNC-28, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A critical assessment of the synthesis and biological activity of p53/human double minute 2‐stapled peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing Specific Disruption of Intracellular Protein Complexes by Hydrocarbon Stapled Peptides Using Lipid Based Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Polymersome Delivery of a Stapled Peptide for Drugging the Tumor Protein p53:BCL-2-Family Axis in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tumor-Targeted Delivery of the p53-Activating Peptide VIP116 with PEG-Stabilized Lipodisks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stacks.cdc.gov [stacks.cdc.gov]
- 20. pnas.org [pnas.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Effects of Stability on the Biological Function of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 26. pnas.org [pnas.org]
Technical Support Center: p53 (17-26) Derived Peptides
Here is a technical support center for researchers working with p53 (17-26) derived peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p53 (17-26) derived peptides, particularly those conjugated to cell-penetrating peptides (CPPs) like penetratin (e.g., PNC-28).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for p53 (17-26) peptides conjugated with a cell-penetrating peptide (CPP), like PNC-28?
A1: The primary mechanism is not the traditionally expected intracellular inhibition of MDM2. Instead, peptides like PNC-27 and PNC-28, which consist of a p53-derived sequence attached to the penetratin CPP, induce cancer cell death by binding to MDM2 that is expressed on the cancer cell membrane.[1][2] This interaction leads to the formation of transmembrane pores, causing rapid cell content leakage and, ultimately, tumor cell necrosis.[1][2] This process is a p53-independent pathway.[1]
Q2: How does the mechanism of a CPP-conjugated p53 (17-26) peptide differ from the "naked" p53 (17-26) peptide?
A2: The presence of the CPP, specifically penetratin attached to the C-terminus, is critical and fundamentally changes the mechanism of cell death.[3][4]
-
With Penetratin (e.g., PNC-28): The peptide targets membrane-bound MDM2 on cancer cells, inducing rapid, p53-independent necrosis.[1][2][3] Markers for apoptosis like elevated caspases are not observed.[3][4]
-
Without Penetratin ("Naked" peptide): When the isolated p53 (17-26) peptide is introduced into the cell's interior (e.g., via plasmid transfection), it functions as a classic MDM2 inhibitor.[2][4][5] It binds to intracellular MDM2, preventing p53 degradation, which leads to p53 accumulation and subsequent p53-dependent apoptosis.[2][5]
Q3: Are these peptides selective for cancer cells? What is the basis for this selectivity?
A3: Yes, peptides like PNC-27 and PNC-28 are reported to be highly selective, killing a wide variety of cancer cells while having no effect on normal, untransformed cells.[1][2][5] The selectivity is based on the differential expression of MDM2; many cancer cells express significant levels of MDM2 on their cell membranes, whereas normal cells express low to non-existent levels.[2] Transfecting untransformed cells with the MDM2 gene can render them susceptible to the peptide's necrotic effects.[1]
Q4: What is the difference between PNC-27 and PNC-28?
A4: Both are anti-cancer peptides that work via the same membrane-disruption mechanism.[3] They differ slightly in the p53 sequence used:
-
PNC-27: Contains p53 amino acid residues 12-26 linked to penetratin.[1][2]
-
PNC-28: Contains the shorter p53 sequence of residues 17-26 linked to penetratin.[1][2][3]
Signaling and Mechanistic Diagrams
Caption: Dual Mechanisms of p53 (17-26) Peptides.
Troubleshooting Guides
Issue 1: I am observing toxicity in my untransformed ("normal") control cell line.
| Possible Cause | Troubleshooting Step / Recommendation |
| High Peptide Concentration | Perform a dose-response curve on both cancer and normal cell lines to determine the therapeutic window. Excessive concentrations may lead to non-specific membrane disruption. |
| CPP-Mediated Toxicity | Some cationic cell-penetrating peptides can cause indiscriminate cytotoxicity at high concentrations.[6] If using a custom peptide, consider a control peptide consisting of only the CPP to assess its intrinsic toxicity. |
| Contamination | Ensure cell cultures are free from contamination (e.g., Mycoplasma), which can alter cell membrane integrity and sensitivity. |
| Unexpected MDM2 Expression | While rare, confirm that your specific untransformed cell line does not have atypical membrane expression of MDM2. This can be checked via cell surface biotinylation followed by Western blot or by flow cytometry with an antibody against an extracellular MDM2 epitope. |
Issue 2: My cancer cells are undergoing apoptosis, not the expected necrosis.
| Possible Cause | Troubleshooting Step / Recommendation |
| Incorrect Peptide Construct | Verify the peptide sequence. The penetratin sequence must be present and correctly conjugated (typically at the C-terminus) to switch the mechanism from apoptosis to necrosis.[3][4] A peptide with penetratin at the N-terminus may still induce apoptosis.[4] |
| Peptide Degradation | Ensure the peptide has not been degraded, potentially cleaving the CPP from the p53 sequence. Use fresh peptide stocks and proper storage conditions (-20°C or lower).[7] The "naked" peptide fragment, if it enters the cell, could induce apoptosis. |
| Misinterpretation of Assay | Use assays that can clearly distinguish necrosis from apoptosis. A lactate dehydrogenase (LDH) release assay is a hallmark of necrosis.[1] Run this in parallel with an apoptosis assay (e.g., Caspase-3/7 activity) to confirm the cell death pathway. |
Issue 3: I am not observing any significant cell death in my cancer cell line.
| Possible Cause | Troubleshooting Step / Recommendation |
| Low or Absent MDM2 Expression | The necrotic mechanism is dependent on membrane-bound MDM2.[2] Confirm MDM2 expression in your target cancer cell line via Western blot (total MDM2) and ideally, a cell surface expression assay. |
| Suboptimal Peptide Concentration | Perform a dose-response experiment. The required concentration can be cell-line dependent. Published studies have used concentrations around 75 μg/mL.[2][5] |
| Incorrect Control Peptide | Using an incorrect control, such as a scrambled version of the p53 sequence attached to penetratin, is essential to confirm the specificity of the p53-MDM2 interaction.[3] An unrelated peptide, PNC-29, has been used as a negative control.[3] |
| Peptide Inactivity | Verify the integrity and purity of your peptide stock via methods like HPLC or Mass Spectrometry. Ensure proper storage and handling. |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#F1F3F4", label="Figure 2: Workflow for Troubleshooting Unexpected Results", fontcolor="#202124", fontsize=14, labelloc="b"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Experiment Complete:\nUnexpected Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="What is the unexpected result?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
a1 [label="Toxicity in\nNormal Cells"]; a2 [label="Apoptosis Instead\nof Necrosis"]; a3 [label="No Toxicity\nin Cancer Cells"];
check_conc [label="1. Verify Peptide Concentration\n(Dose-Response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_cpp [label="2. Test CPP-only Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mdm2_normal [label="3. Confirm Low MDM2 in\nNormal Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_construct [label="1. Verify Peptide Construct\n(CPP at C-terminus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_assay [label="2. Run Parallel Assays\n(LDH & Caspase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_degradation [label="3. Check Peptide Integrity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
check_mdm2_cancer [label="1. Confirm High MDM2 in\nCancer Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dose [label="2. Perform Dose-Response\nExperiment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_control [label="3. Validate Negative\nControl Peptide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1 [label=" "]; q1 -> a2 [label=" "]; q1 -> a3 [label=" "];
a1 -> check_conc -> check_cpp -> check_mdm2_normal; a2 -> check_construct -> check_assay -> check_degradation; a3 -> check_mdm2_cancer -> check_dose -> check_control; }
Caption: Workflow for Troubleshooting Unexpected Results.
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for PNC-27 and related peptides.
| Peptide | Cell Line | Cell Type | Assay | Result | Citation |
| PNC-27 | HTB-35 | Squamous Cervical Cancer | Cytotoxicity | Low IC50 | [5] |
| PNC-27 | SW756 | Squamous Cervical Cancer | Cytotoxicity | Low IC50 | [5] |
| PNC-27 | HeLa | Endocervical Cancer | Cytotoxicity | Low IC50 | [5] |
| PNC-27 | PCS-480-011 | Normal Cervical Epithelial | Viability | No effect | [5] |
| PNC-28 | MIA-PaCa-2 | Pancreatic Cancer | Necrosis Induction | 75 µg/mL | [2][5] |
| p53 (17-26) plasmid | MIA-PaCa-2 | Pancreatic Cancer | Apoptosis Induction | 24h post-transfection | [2][4][5] |
Key Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Release Assay (for Necrosis)
This assay quantifies the release of LDH from cells with damaged plasma membranes, a key indicator of necrosis.
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight. Include wells for: 1) untreated cells (spontaneous release), 2) cells treated with lysis buffer (maximum release), and 3) experimental conditions.
-
Treatment: Treat cells with the p53 (17-26) derived peptide at various concentrations for the desired time (e.g., 4-24 hours).
-
Lysis Control: One hour before the end of the experiment, add lysis buffer (provided with commercial kits) to the "maximum release" wells.
-
Sample Collection: Centrifuge the plate at 250 x g for 10 minutes.
-
Assay: Carefully transfer 50 µL of supernatant from each well to a fresh flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture from a commercial kit (e.g., from Promega, Roche, or Thermo Fisher) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol 2: Caspase-3/7 Activity Assay (for Apoptosis)
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well plate (white-walled for luminescence assays) as described in Protocol 1.
-
Reagent Preparation: Prepare the caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix gently by orbital shaking for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Protocol 3: Western Blot for p53 and p21 Induction
This protocol is used to verify p53 pathway activation, the expected result for unconjugated peptides delivered intracellularly.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane 3x for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film. A robust increase in p21 is a hallmark of p53 activation.[8]
Caption: Key Components in PNC-28 Mediated Necrosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-peptide inhibitors of the p53-MDM2 interaction for targeted molecular therapy of malignant neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing p53 (17-26) Peptide for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the p53 (17-26) peptide in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the p53 (17-26) peptide?
A1: The p53 (17-26) peptide sequence contains the core residues that bind to the MDM2/HDM-2 oncoprotein.[1] Its mechanism of action in cell-based assays is highly dependent on its delivery method and any modifications, such as the addition of a cell-penetrating peptide (CPP).
-
With a C-terminal CPP (e.g., PNC-28): When fused to a CPP like penetratin on its C-terminus, the peptide primarily induces rapid, p53-independent cell necrosis in cancer cells.[2][3][4] This is thought to occur through the peptide binding to HDM-2 expressed on the cancer cell membrane, leading to the formation of transmembrane pores and subsequent cell lysis.[2][5] This mechanism is selective for cancer cells due to their higher levels of membrane-associated HDM-2 compared to normal cells.[2][5]
-
Intracellular Expression (e.g., via plasmid): When the "naked" p53 (17-26) peptide is expressed inside the cell, it can induce apoptosis.[3][4][5] This is the expected mechanism for a peptide designed to disrupt the intracellular p53-HDM-2 interaction, thereby stabilizing p53 and activating downstream apoptotic pathways.[4][6]
Q2: Why is my p53 (17-26) peptide not showing any cytotoxic effects?
A2: There are several potential reasons for a lack of activity:
-
Poor Cell Permeability: The unmodified p53 (17-26) peptide is not cell-permeable.[3][4] For it to be active, it must be conjugated to a cell-penetrating peptide (CPP), or the cells must be transfected with a vector that expresses the peptide intracellularly.
-
Incorrect Peptide Conjugation: If using a CPP-conjugated peptide, ensure the CPP is correctly positioned. Studies with PNC-27 and PNC-28 suggest that a C-terminal placement of penetratin leads to necrosis, while N-terminal fusions have been associated with apoptosis.[3]
-
Low MDM2/HDM-2 Expression: The peptide's cytotoxic effect, particularly the necrosis-inducing mechanism, is dependent on the presence of MDM2/HDM-2 on the cell surface.[2][5] Verify the expression levels in your chosen cell line.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases in serum-containing media. Consider optimizing the incubation time or using serum-free media for the duration of the peptide treatment.
-
Suboptimal Concentration: The effective concentration can vary significantly based on the cell line, assay type, and specific peptide construct. A thorough dose-response experiment is crucial.
Q3: How do I dissolve and store my p53 (17-26) peptide?
A3: Peptide solubility can be challenging. Here are some general guidelines:
-
Initial Solvent: First, try to dissolve the peptide in sterile, nuclease-free water.[7]
-
For Basic Peptides (Positive Charge): If it doesn't dissolve in water, a 10%-30% acetic acid solution can be used.[7]
-
For Acidic Peptides (Negative Charge): If water fails, a small amount of ammonium hydroxide (<50 µL) can be added.[7]
-
For Neutral or Hydrophobic Peptides: An organic solvent like DMSO, methanol, or acetonitrile may be necessary. For cell-based assays, DMSO is common. Dissolve the peptide in a small amount of DMSO first, and then slowly add this stock solution to your aqueous buffer or media while vortexing to prevent precipitation.[7]
-
Storage: Store the lyophilized peptide at -20°C.[1] For stock solutions, it is recommended to aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[8]
Q4: What are appropriate positive and negative controls for my experiment?
A4:
-
Positive Controls:
-
For assays targeting the p53-MDM2 interaction, a known small molecule inhibitor like Nutlin-3 can be a good positive control.[8]
-
For general cytotoxicity assays, a compound like staurosporine or doxorubicin can be used to induce apoptosis.
-
-
Negative Controls:
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency and avoid seeding in the outer wells of the plate, which are more prone to evaporation.[8] |
| Peptide Instability/Precipitation | Prepare fresh dilutions of the peptide for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after adding the peptide. |
| Edge Effects in Assay Plates | Maintain proper humidity in the incubator to minimize evaporation from wells on the plate edges. Consider filling the outer wells with sterile PBS or media without cells. |
| Inconsistent Incubation Times | Standardize the timing of peptide addition and the final assay readout across all plates and experiments. |
Issue 2: No or Weak Activity in a p53 Wild-Type Cell Line
| Potential Cause | Recommended Solution |
| Low MDM2/HDM-2 Expression | Confirm the MDM2/HDM-2 protein expression level in your cell line via Western blot or qPCR. Cell lines with MDM2 amplification are often more sensitive to inhibitors of the p53-MDM2 interaction.[8] |
| Inefficient Cellular Uptake | If using a CPP-conjugated peptide, the uptake efficiency can vary between cell lines. Consider testing different CPPs or alternative delivery methods like transfection. For non-conjugated peptides, cellular uptake will be minimal.[3][4] |
| Incorrect Assay Endpoint | The mechanism of cell death (apoptosis vs. necrosis) can differ.[3][4] If you are only measuring markers for apoptosis (e.g., caspase activity), you may miss a necrotic cell death mechanism. Consider using a cytotoxicity assay that measures membrane integrity, such as an LDH release assay or a trypan blue exclusion assay. |
| Peptide Concentration Too Low | Perform a wide-range dose-response curve to determine the optimal concentration. Some peptide constructs may require higher concentrations to elicit a response.[10] |
Issue 3: Cytotoxicity Observed in p53-Null Cell Lines
| Potential Cause | Recommended Solution |
| p53-Independent Necrosis | If using a peptide like PNC-28 (with a C-terminal penetratin), the mechanism of action is often p53-independent necrosis, which can occur in p53-null cells.[11] This is an expected result for this type of construct. |
| Off-Target Effects | At high concentrations, the peptide may have off-target effects leading to cytotoxicity. Test a lower concentration range to see if the effect is dose-dependent and specific.[8] |
| Solvent Toxicity | If using a high concentration of a peptide stock dissolved in DMSO, ensure the final DMSO concentration in the well is non-toxic (typically <0.5%).[8] Run a vehicle control with the highest concentration of DMSO used. |
Quantitative Data Summary
Table 1: Reported Concentrations of p53 (17-26) and Related Peptides in Cell-Based Assays
| Peptide Construct | Cell Line(s) | Concentration Range | Observed Effect | Reference |
| PNC-28 (p53 17-26 with C-terminal penetratin) | MiaPaCa-2 | 20-80 µmol/ml | Dose-dependent cytotoxicity (necrosis) | [3] |
| PNC-28 | MiaPaCa-2 | 75 µg/mL | Tumor cell necrosis | [4][5] |
| 11R-p53 (full-length p53 with 11-arginine CPP) | Oral Cancer Cells | 1 µM | Inhibition of proliferation, p21/WAF promoter activity | [12] |
| Linear dPMI-δ (all-D amino acid peptide) | HCT116 | Up to 50 µM | No p53 activation | [10] |
| Fl-CDB3 (designed p53-binding peptide) | Various | Kd = 200 µM | Upregulation of p53 and target genes | [9] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (LDH Release for Necrosis)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Peptide Preparation: Prepare a 2X stock solution of the p53 (17-26) peptide construct in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations.
-
Treatment: Remove the old medium from the cells and add the 2X peptide solutions. Also, include wells for an untreated control (vehicle only) and a positive control for maximum LDH release (lysis buffer provided with the assay kit).
-
Incubation: Incubate the plate for the desired period (e.g., 4, 12, or 24 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from a commercially available kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Protocol 2: Assessment of Apoptosis (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent (Promega) to each well in a 1:1 ratio with the cell culture medium volume.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Mechanisms of p53 (17-26) peptide action based on delivery method.
Caption: Logical troubleshooting flow for lack of p53 (17-26) peptide activity.
References
- 1. genscript.com [genscript.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. p53 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. Macrocyclization of an all- d linear α-helical peptide imparts cellular permeability - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06383H [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. aacrjournals.org [aacrjournals.org]
dealing with batch-to-batch variability of p53 (17-26) peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of batch-to-batch variability of the p53 (17-26) peptide. Our goal is to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the p53 (17-26) peptide and what are its primary applications?
The p53 (17-26) peptide is a short, synthetic fragment of the human p53 tumor suppressor protein, with the amino acid sequence ETFSDLWKLL.[1] This specific sequence encompasses the core binding domain of p53 that interacts with its negative regulator, MDM2.[1][2] The primary application of this peptide is in cancer research, where it is used to study and potentially disrupt the p53-MDM2 interaction.[2][3][4][5] By competitively binding to MDM2, the peptide can prevent the degradation of p53, thereby activating p53-mediated pathways that can lead to cell cycle arrest or apoptosis in cancer cells.[6][7]
Q2: What are the common causes of batch-to-batch variability in synthetic p53 (17-26) peptides?
Batch-to-batch variability in synthetic peptides like p53 (17-26) can arise from several factors during the manufacturing and handling processes. Key contributors include:
-
Purity and Impurity Profiles: Variations in the efficiency of solid-phase peptide synthesis (SPPS) can lead to different levels and types of impurities. Common impurities include deletion sequences (missing one or more amino acids), truncated sequences, and incompletely deprotected sequences. Residual reagents from synthesis and purification, such as trifluoroacetic acid (TFA), can also vary between batches and impact cellular assays.
-
Net Peptide Content (NPC): The lyophilized peptide powder is not 100% peptide. It also contains counter-ions (like TFA) and water. The ratio of these components can differ between batches, affecting the accuracy of peptide concentration when dissolving a specific weight.
-
Peptide Modifications: Oxidation of sensitive residues like tryptophan (Trp) or methionine (Met), or deamidation of asparagine (Asn) or glutamine (Gln), can occur during synthesis or storage, leading to a heterogeneous mixture of peptide species with potentially altered biological activity.
-
Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to degradation of the peptide.
Q3: How can batch-to-batch variability of the p53 (17-26) peptide affect my experiments?
Inconsistent peptide quality can have significant consequences for your research, leading to:
-
Poor Reproducibility: The most direct impact is the inability to reproduce experimental results between different peptide batches, undermining the validity of your findings.
-
Altered Biological Activity: Impurities or modifications can alter the peptide's binding affinity for MDM2, leading to variations in the measured biological response, such as changes in cell viability or apoptosis induction.
-
Inaccurate Concentration: If the net peptide content is not consistent, you may be using different effective concentrations of the active peptide in your assays, leading to dose-response variations.
-
Cytotoxicity: High levels of residual TFA or other synthesis reagents can be cytotoxic to cells, confounding the interpretation of cell-based assay results.
Troubleshooting Guide
Issue 1: Inconsistent results in MDM2-binding assays (e.g., ELISA, fluorescence polarization).
Possible Cause: Variations in peptide purity, the presence of impurities that interfere with binding, or inaccurate peptide concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent MDM2 binding.
Actionable Steps:
-
Review the Certificate of Analysis (CoA): Carefully compare the HPLC purity and mass spectrometry data for each batch. Look for any reported differences in the chromatograms or mass spectra.
-
Perform In-House Quality Control:
-
Comparative RP-HPLC: Analyze both the old and new batches of the p53 (17-26) peptide using the same HPLC method. This will allow you to directly compare the purity and impurity profiles. (See Experimental Protocol 1).
-
Mass Spectrometry (MS): Confirm the molecular weight of the main peptide peak for each batch. Look for any secondary masses that could indicate modifications (e.g., +16 Da for oxidation) or truncations.
-
-
Accurate Concentration Determination: Do not rely solely on the weight of the lyophilized powder. If possible, perform amino acid analysis to determine the net peptide content for each batch and adjust your concentrations accordingly.
-
Standardize Handling: Ensure that both batches are dissolved in the same solvent and at the same concentration, and have undergone the same number of freeze-thaw cycles.
Issue 2: Variable levels of apoptosis or cell death in cancer cell lines.
Possible Cause: Differences in the biological activity of the peptide batches, or the presence of cytotoxic impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable cellular activity.
Actionable Steps:
-
Verify Peptide Quality: As with binding assays, the first step is to confirm the purity and identity of each batch using RP-HPLC and MS.
-
Control for Cytotoxicity: Test the vehicle (dissolution buffer) alone on your cells to ensure it is not causing the observed cell death. Also, consider that high concentrations of TFA in some peptide batches can be cytotoxic.
-
Perform Parallel Dose-Response Experiments: Test the old and new batches side-by-side in the same experiment. Generate a full dose-response curve for each and compare the EC50 values. A significant shift in the EC50 indicates a difference in peptide potency.
-
Establish a Reference Batch: If you have a batch that has consistently provided the expected results, reserve a small amount of it to use as a reference standard for qualifying all new batches.
Data Presentation
The following table provides a hypothetical example of data from the analysis of two different batches of p53 (17-26) peptide, illustrating the types of variations that can be observed.
| Parameter | Batch A (Reference) | Batch B (New) | Implication |
| Appearance | White lyophilized powder | Slightly off-white powder | Color change may indicate degradation or impurities. |
| Purity (by HPLC at 220 nm) | 97.2% | 91.5% | Lower purity means a higher percentage of impurities, which could be inactive or interfere with the assay. |
| Major Impurity Peak (HPLC) | 1.8% | 5.3% | A significant increase in a specific impurity suggests a problem in the synthesis or purification of Batch B. |
| Molecular Weight (by MS) | 1251.4 Da (Expected: 1251.5 Da) | 1251.3 Da, 1267.3 Da (minor) | The presence of a +16 Da peak in Batch B suggests partial oxidation of the tryptophan residue. |
| Net Peptide Content (by AAA) | 85% | 72% | Batch B has significantly less active peptide per milligram of powder, leading to overestimation of concentration if based on weight alone. |
Experimental Protocols
Experimental Protocol 1: Comparative Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
Objective: To compare the purity and impurity profiles of two or more batches of p53 (17-26) peptide.
Materials:
-
p53 (17-26) peptide batches for analysis
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical C18 HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of each lyophilized peptide batch.
-
Dissolve each in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-27 min: 60% to 90% B
-
27-30 min: 90% B
-
30-32 min: 90% to 20% B
-
32-35 min: 20% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram for each batch.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the retention times and peak areas of the main peak and any impurity peaks between the different batches.
-
This technical support guide is for research purposes only. The information provided is based on publicly available data and is intended to assist researchers in troubleshooting common issues. For specific concerns about a product, please contact the vendor directly.
References
- 1. p53 (17-26) - 1 mg [anaspec.com]
- 2. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicsofoncology.org [clinicsofoncology.org]
Technical Support Center: Modified p53 (17-26) Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with modified p53 (17-26) peptides. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for p53 (17-26) peptide inhibitors?
A1: The p53 (17-26) peptide corresponds to the N-terminal transactivation domain of the p53 tumor suppressor protein.[1] This region forms an α-helix that binds to a hydrophobic cleft on the surface of its negative regulators, MDM2 and MDMX.[2] By mimicking this interaction, synthetic p53 (17-26) peptides can competitively inhibit the p53-MDM2/MDMX interaction. This prevents the ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation of p53 and the activation of downstream pathways for cell cycle arrest and apoptosis.[2][3]
Q2: Why are modifications to the native p53 (17-26) peptide sequence often necessary?
A2: The native p53 (17-26) peptide has several limitations as a therapeutic agent. In its unbound state in solution, it is largely disordered and has a low propensity to form the α-helical conformation required for binding to MDM2/MDMX.[4][5] This results in a significant entropic penalty upon binding, leading to lower affinity.[2][6] Furthermore, unmodified peptides are susceptible to proteolytic degradation and exhibit poor cell permeability.[7] Modifications such as hydrocarbon stapling are introduced to pre-organize the peptide into a stable α-helical conformation, which can enhance binding affinity, increase resistance to proteases, and improve cellular uptake.[4][7]
Q3: What is "peptide stapling" and how does it impact p53 (17-26) activity?
A3: Peptide stapling is a chemical modification that introduces a covalent cross-link between two amino acid side chains on the same face of an α-helix.[4] This "staple" acts as a brace, locking the peptide into its bioactive α-helical conformation. For p53 (17-26) peptides, this pre-organization reduces the entropic cost of binding to MDM2/MDMX, thereby increasing binding affinity.[2][6] Stapling has also been shown to enhance peptide stability against proteolytic degradation and improve cell permeability.[7] The location and type of staple are critical for activity.[2]
Q4: Can modifications other than stapling improve the activity of p53 (17-26) peptides?
A4: Yes, other modifications can also enhance the therapeutic potential of p53 (17-26) peptides. These include:
-
Phosphorylation: Phosphorylation of specific residues within the p53 N-terminus can modulate its interaction with MDM2. For instance, phosphorylation of Threonine 18 (Thr18) has been shown to weaken the p53-MDM2 interaction.[1]
-
Truncation: Truncating the p53 peptide to the minimal binding sequence of residues 17-26 can surprisingly increase its affinity for MDM2 compared to longer sequences.[1]
-
Terminal Capping: Acetylation of the N-terminus and amidation of the C-terminus can improve peptide stability by preventing degradation by exopeptidases.
-
Conjugation to Cell-Penetrating Peptides (CPPs): Attaching CPPs, such as poly-arginine sequences, can significantly enhance the cellular uptake of the p53 peptide.[8][9]
-
D-amino acid substitution: Incorporating D-amino acids can increase resistance to proteolysis, extending the peptide's half-life.[10]
Troubleshooting Guides
Problem 1: My modified p53 (17-26) peptide shows low binding affinity to MDM2/MDMX.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Staple Position: | The location of the hydrocarbon staple is crucial for maintaining the correct helical conformation and for productive interactions with the target protein.[2] Synthesize and test peptides with staples at different positions (e.g., i, i+4 vs. i, i+7) to identify the optimal placement. |
| Incorrect Stereoisomer: | The synthesis of stapled peptides via olefin metathesis can result in a mixture of E- and Z-isomers, which may have different biological activities.[3] It is important to separate these isomers and test their binding affinity individually. |
| Disruption of Key Residues: | The binding of p53 to MDM2 is dominated by three key hydrophobic residues: Phenylalanine 19 (Phe19), Tryptophan 23 (Trp23), and Leucine 26 (Leu26).[2][5] Ensure that your modifications do not sterically hinder the interaction of these residues with the MDM2 binding pocket. |
| Peptide Aggregation: | Hydrophobic peptides can be prone to aggregation, reducing the concentration of active monomeric peptide. Try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it into your aqueous assay buffer.[11] |
Problem 2: My p53 (17-26) peptide is active in biochemical assays but shows poor efficacy in cell-based assays.
| Possible Cause | Troubleshooting Suggestion |
| Low Cell Permeability: | Peptides, even when stapled, can have inherently poor cell membrane permeability.[4][8] Consider conjugating your peptide to a known cell-penetrating peptide (CPP) like a poly-arginine sequence to improve cellular uptake.[8][9] |
| Endosomal Entrapment: | Even if a peptide is taken up by cells, it may become trapped in endosomes and unable to reach its cytosolic/nuclear target, MDM2.[4] Strategies to enhance endosomal escape, such as using specific CPPs known to facilitate this process, may be necessary. |
| Proteolytic Instability: | The peptide may be rapidly degraded by intracellular proteases. In addition to stapling, consider end-capping (N-terminal acetylation and C-terminal amidation) or substituting key residues with non-natural amino acids or D-amino acids to increase stability.[7][10] |
| Off-Target Binding: | The peptide may be binding to other intracellular proteins, reducing its effective concentration at the target. This is a complex issue that may require further medicinal chemistry optimization to improve selectivity. |
Quantitative Data Summary
The following tables summarize key quantitative data on the impact of modifications on the binding affinity of p53-derived peptides to MDM2.
Table 1: Binding Affinities of Truncated and Phosphorylated p53 Peptides to MDM2
| Peptide Sequence | Modification(s) | Dissociation Constant (Kd) | Fold Change vs. p53 (15-29) |
| p53 (15-29) | Wild-type | 580 nM[1] | 1.0 |
| p53 (15-29) | Phospho-Ser15 | No significant change[1] | ~1.0 |
| p53 (15-29) | Phospho-Thr18 | ~5800 nM[1] | ~0.1 |
| p53 (15-29) | Phospho-Ser20 | No significant change[1] | ~1.0 |
| p53 (17-26) | Truncation | ~45 nM[1] | ~13.0 |
Table 2: Binding Affinities of Stapled p53 Peptides to MDM2 and MDMX
| Peptide | Modification(s) | MDM2 Binding (Kd) | MDMX Binding (Kd) |
| ATSP-7041 | Stapled Peptide | Nanomolar affinity[12] | Nanomolar affinity[12] |
| PMI | Unmodified Peptide | 490 pM (with N8A mutation)[5] | 2.4 nM (with N8A mutation)[5] |
| 17-28p53 | Unmodified Peptide | ~2 orders of magnitude weaker than PMI[5] | ~2 orders of magnitude weaker than PMI[5] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay for MDM2/p53 Peptide Binding
This protocol is a common method for quantifying the binding affinity between a fluorescently labeled peptide and a larger protein partner.
Materials:
-
Fluorescein-labeled p53 (17-26) peptide (e.g., FL-ETFSDLWKLL-NH2).[13]
-
Purified recombinant MDM2 protein (N-terminal domain).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).
-
Microplate reader with fluorescence polarization capabilities.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescein-labeled p53 peptide in the assay buffer at a concentration of 200 nM.
-
Prepare a series of dilutions of the unlabeled competitor p53 peptide (modified or unmodified) in the assay buffer.
-
Prepare a stock solution of the MDM2 protein in the assay buffer. The final concentration in the assay should be approximately equal to the expected Kd of the interaction.
-
-
Assay Setup:
-
In a 96-well black microplate, add a fixed concentration of the fluorescently labeled p53 peptide (e.g., 10 nM final concentration).[13]
-
Add increasing concentrations of the unlabeled competitor peptide to the wells.
-
Add the MDM2 protein to all wells (except for the no-protein control) at a fixed concentration.
-
Bring the final volume in each well to 100 µL with the assay buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader. The excitation wavelength should be set to ~485 nm and the emission wavelength to ~530 nm.[13]
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the unlabeled peptide competes with the labeled peptide for binding to MDM2.
-
Plot the fluorescence polarization values against the logarithm of the unlabeled peptide concentration.
-
Fit the data to a competitive binding model to determine the IC50 value, which can then be used to calculate the dissociation constant (Kd) of the modified peptide.
-
Protocol 2: Cellular Uptake Assay using Flow Cytometry
This protocol allows for the quantification of peptide internalization into cells.
Materials:
-
FITC-labeled p53 (17-26) peptide.
-
Cancer cell line of interest (e.g., SJSA-1 which overexpresses MDM2).[4]
-
Complete cell culture medium.
-
PBS and Trypsin-EDTA.
-
Flow cytometer.
Methodology:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Peptide Incubation:
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the FITC-labeled p53 peptide at the desired concentration (e.g., 10 µM).
-
Incubate the cells for a specific period (e.g., 4 hours) at 37°C.[12]
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Trypsinize the cells, and then quench the trypsin with complete medium.
-
Centrifuge the cells and resuspend the pellet in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the FITC channel.
-
Use untreated cells as a negative control to set the background fluorescence.
-
The geometric mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.
-
Visualizations
Caption: p53-MDM2 signaling and therapeutic inhibition.
Caption: Workflow for evaluating modified p53 peptides.
Caption: Key factors influencing peptide activity.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereoisomerism of stapled peptide inhibitors of the p53-Mdm2 interaction: an assessment of synthetic strategies and activity profiles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01456J [pubs.rsc.org]
- 4. A critical assessment of the synthesis and biological activity of p53/human double minute 2‐stapled peptide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. biorxiv.org [biorxiv.org]
- 10. thno.org [thno.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
reducing background noise in p53 (17-26) binding experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in p53 (17-26) binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in p53 (17-26) binding assays?
High background noise in p53 (17-26) binding assays can originate from several sources:
-
Peptide Aggregation: The p53 protein, including its fragments, has a known propensity to aggregate, which can lead to non-specific signals.[1][2][3][4][5] The p53 (17-26) peptide, being derived from an intrinsically disordered region, may also be susceptible to aggregation, especially at high concentrations.
-
Non-Specific Binding: The peptide or its binding partner (e.g., MDM2) can non-specifically adsorb to the surfaces of assay plates or beads, contributing to background signal.
-
Contaminants: Contaminants from reagents, lab equipment, or the experimenter (e.g., keratins, proteases, BSA from media) can interfere with the assay and increase background.
-
Buffer Composition: Suboptimal buffer conditions (e.g., pH, ionic strength, detergents) can affect the solubility and stability of the peptide and protein, leading to increased non-specific interactions.
-
Fluorescent Probe Issues (for FP assays): The choice and placement of a fluorescent label on the p53 (17-26) peptide can impact its binding and the resulting signal. The fluorophore itself might also contribute to background fluorescence.[6]
Q2: How can I minimize peptide aggregation in my experiments?
To minimize aggregation of the p53 (17-26) peptide:
-
Optimize Peptide Concentration: Use the lowest concentration of the peptide that still provides a detectable signal.
-
Solubility Testing: Before starting a binding assay, perform solubility tests for the p53 (17-26) peptide in your chosen assay buffer.
-
Buffer Optimization: Screen different buffer conditions, including pH and ionic strength, to find the optimal conditions for peptide solubility. The inclusion of small amounts of non-ionic detergents (e.g., 0.01% Tween-20) can sometimes help prevent aggregation.[7][8]
-
Freshly Prepared Solutions: Prepare peptide solutions fresh before each experiment to avoid degradation and aggregation over time.
-
Temperature Control: Maintain consistent and appropriate temperatures throughout the experiment, as temperature fluctuations can induce aggregation.
Q3: What are the best practices for reducing non-specific binding in fluorescence polarization (FP) assays?
For reducing non-specific binding in FP assays:
-
Use of Blocking Agents: Include blocking agents like bovine serum albumin (BSA) or casein in your assay buffer to coat the surfaces of the microplate and reduce non-specific adsorption of the peptide and protein.
-
Detergents: A low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help to minimize non-specific binding to plastic surfaces.[7][8]
-
Plate Selection: Use low-binding microplates, which are specifically designed to reduce non-specific protein and peptide adsorption.
-
Optimize Incubation Times: Keep incubation times as short as possible while still allowing the binding reaction to reach equilibrium.
Q4: How do I choose the right buffer for my p53 (17-26) binding experiment?
The choice of buffer is critical for a successful binding assay. Here are some considerations:
-
pH: The pH of the buffer should be optimized to ensure the stability and activity of both the p53 (17-26) peptide and its binding partner. A common starting point is a physiological pH around 7.2-7.4.
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence protein-peptide interactions. It's important to test a range of salt concentrations to find the optimal condition that promotes specific binding while minimizing non-specific interactions.
-
Additives: Consider including additives such as reducing agents (e.g., DTT or TCEP) if your proteins are sensitive to oxidation, and protease inhibitors to prevent degradation.
-
Compatibility with Detection Method: Ensure that the buffer components do not interfere with your detection method (e.g., high fluorescence background in FP assays).
Troubleshooting Guides
Problem 1: High Background Signal in Fluorescence Polarization (FP) Assay
| Possible Cause | Recommended Solution |
| Peptide or Protein Aggregation | Centrifuge samples before measurement to pellet aggregates. Test different peptide/protein concentrations. Optimize buffer conditions (pH, salt). |
| Non-specific Binding to Plate | Use low-binding plates. Add a blocking agent (e.g., 0.1 mg/mL BSA) and/or a non-ionic detergent (e.g., 0.01% Tween-20) to the buffer. |
| Buffer Autofluorescence | Test the fluorescence of the buffer alone. Use high-purity reagents and water. |
| Contamination | Handle samples in a clean environment to avoid dust and keratin contamination. Use fresh, filtered buffers. |
Problem 2: Low Signal-to-Noise Ratio
| Possible Cause | Recommended Solution |
| Low Binding Affinity | Increase the concentration of the unlabeled binding partner. Ensure both peptide and protein are active and properly folded. |
| Suboptimal Fluorophore | The chosen fluorophore may have a short fluorescence lifetime unsuitable for FP. Consider a different fluorescent label with a longer lifetime.[6] |
| "Propeller Effect" | The fluorophore might be attached via a flexible linker, allowing it to tumble freely even when the peptide is bound. Try moving the label to a different position on the peptide or using a shorter linker.[6] |
| Incorrect Instrument Settings | Optimize the gain and other settings on the plate reader for your specific assay. |
Quantitative Data Summary
The following table summarizes representative binding affinities for p53-derived peptides to MDM2, which is the natural binding partner for the p53 (17-26) region. These values can serve as a benchmark for your own experiments.
| Peptide | Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| p53 (15-29) | MDM2 | Isothermal Titration Calorimetry | ~500 nM | [9] |
| p53 (17-26) | MDM2 | Isothermal Titration Calorimetry | ~50 nM | [9] |
| p53 peptide (residues 15-29) | MDM2 | Surface Plasmon Resonance | 86.5 ± 35.2 nM | [10] |
| Stapled p53 peptide | MDM2 | Fluorescence Polarization | 8.5 ± 1.9 nM | [11] |
| D-peptide inhibitor (DPMI-γ) | MDM2 | Not Specified | 53 nM | [12] |
Experimental Protocols
Fluorescence Polarization (FP) Based Binding Assay
This protocol provides a general framework for measuring the interaction between a fluorescently labeled p53 (17-26) peptide and a binding partner like MDM2.
Materials:
-
Fluorescently labeled p53 (17-26) peptide (e.g., with FAM or TAMRA)
-
Purified MDM2 protein
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, 0.01% Tween-20)
-
Black, low-volume, non-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the unlabeled binding partner (MDM2) in the assay buffer.
-
Prepare a solution of the fluorescently labeled p53 (17-26) peptide in the assay buffer at a fixed concentration (typically in the low nanomolar range).
-
In a 384-well plate, add a constant volume of the fluorescent peptide solution to each well.
-
Add an equal volume of the serially diluted MDM2 or buffer (for control) to the wells.
-
Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Plot the change in millipolarization (mP) as a function of the MDM2 concentration and fit the data to a suitable binding model to determine the Kd.
Visualizations
Caption: Workflow for a p53 (17-26) FP binding assay.
Caption: Logic diagram for troubleshooting high background.
Caption: Simplified p53-MDM2 signaling pathway.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Characterization of full-length p53 aggregates and their kinetics of formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Simulating Molecular Mechanisms of the MDM2-Mediated Regulatory Interactions: A Conformational Selection Model of the MDM2 Lid Dynamics | PLOS One [journals.plos.org]
- 10. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
Validation & Comparative
Scrambled p53 (17-26) Peptide: A Comparative Guide for Use as a Negative Control
In the realm of cancer research and drug development, peptides derived from the p53 tumor suppressor protein have emerged as promising therapeutic agents. Specifically, the p53 (17-26) peptide, a component of the MDM-2 binding domain, has been a focal point of investigation. To rigorously validate the specific activity of this peptide and its derivatives, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of the scrambled p53 (17-26) peptide as a negative control, supported by experimental data and detailed protocols.
Rationale for a Scrambled Peptide Negative Control
A scrambled peptide is an ideal negative control as it possesses the same amino acid composition and, therefore, the same molecular weight and overall charge as the active peptide. However, the altered sequence disrupts the specific three-dimensional structure required for biological activity. This ensures that any observed effects of the active peptide are due to its specific sequence and conformation, rather than non-specific effects related to its physicochemical properties.
Peptide Sequences
For clarity, the amino acid sequences of the p53 (17-26) peptide and its corresponding scrambled and unrelated negative controls are provided below.
| Peptide Name | Sequence | Description |
| p53 (17-26) (Wild-Type) | ETFSDLWKLL | The active peptide sequence from the MDM-2 binding domain of the p53 protein. |
| Scrambled p53 (17-26) | LSKWLTFELD | A representative scrambled version of the p53 (17-26) peptide with a rearranged amino acid sequence. |
| PNC-29 (Unrelated Control) | H-Met-Pro-Phe-Ser-Thr-Gly-Lys-Arg-Ile-Met-Leu-Gly-Glu-Lys-Lys-Trp-Lys-Met-Arg-Arg-Asn-Gln-Phe-Trp-Val-Lys-Val-Gln-Arg-Gly-OH | An unrelated peptide sequence, derived from cytochrome P450, used as a negative control in related studies.[1][2] |
Comparative Experimental Data
The following table summarizes the typical experimental outcomes when comparing the p53 (17-26) peptide (often as part of a larger construct like PNC-28) with its scrambled and unrelated negative controls. The data is based on published studies investigating the peptide's cytotoxic effects on cancer cells.
| Assay | p53 (17-26) Peptide (e.g., in PNC-28) | Scrambled p53 (17-26) Peptide | PNC-29 (Unrelated Control) |
| Cell Viability (Trypan Blue Exclusion) | Significant decrease in cancer cell viability | No significant effect on cell viability | No significant effect on cell viability[2][3] |
| Necrosis (LDH Release Assay) | Significant increase in Lactate Dehydrogenase (LDH) release, indicating membrane disruption and necrosis.[2][3][4] | Background levels of LDH release | Background levels of LDH release[2][3] |
| Apoptosis (Caspase-3/7 Activity) | No significant increase in caspase activity, indicating a non-apoptotic cell death mechanism.[4] | No significant increase in caspase activity | No significant increase in caspase activity[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of action for p53 (17-26) containing peptides.
Caption: General experimental workflow for comparing peptide activity.
Experimental Protocols
Cell Viability Assay (Trypan Blue Exclusion)
This method distinguishes between viable and non-viable cells based on membrane integrity.[5][6][7][8]
-
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS) or serum-free medium
-
Hemocytometer and coverslip
-
Microscope
-
-
Protocol:
-
Harvest and centrifuge cells to obtain a cell pellet.
-
Resuspend the pellet in PBS or serum-free medium.
-
Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.
-
Incubate for 3 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells.
-
Calculate the percentage of viable cells: (% Viable Cells) = (Number of Viable Cells / Total Number of Cells) x 100.
-
Necrosis Assay (Lactate Dehydrogenase Release)
This colorimetric assay quantifies the release of LDH from damaged cells, an indicator of necrosis.[2][9][10][11][12]
-
Materials:
-
96-well plates with cultured cells and treatment supernatants
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Plate reader
-
-
Protocol:
-
Culture cells in a 96-well plate and treat with the respective peptides.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer the cell-free supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate in the dark at room temperature for the time specified in the kit protocol (typically 30 minutes).
-
Add the stop solution to each well.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) using a plate reader.
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
-
Apoptosis Assay (Caspase-3/7 Activity)
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[1][13][14][15][16]
-
Materials:
-
Cultured cells in multi-well plates
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer or fluorometer
-
-
Protocol:
-
Plate cells in a multi-well plate and treat with the peptides.
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase reagent to each well.
-
Mix the contents by gentle shaking.
-
Incubate at room temperature for the time specified by the manufacturer (e.g., 1-2 hours).
-
Measure luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity.
-
Conclusion
The use of a scrambled p53 (17-26) peptide as a negative control is essential for validating the sequence-specific biological activity of the wild-type p53 (17-26) peptide and its derivatives. Experimental data consistently demonstrate that while the wild-type peptide can induce cancer cell necrosis, the scrambled version remains inactive, confirming that the observed cytotoxicity is a direct result of the specific amino acid sequence and its resulting conformation. The provided protocols offer standardized methods for assessing these differential effects.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The anti-cancer peptide, PNC-27, induces tumor cell necrosis of a poorly differentiated non-solid tissue human leukemia cell line that depends on expression of HDM-2 in the plasma membrane of these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The penetratin sequence in the anticancer PNC-28 peptide causes tumor cell necrosis rather than apoptosis of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Guide to the Binding of p53 (17-26) with MDM2 and MDMX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding interactions between the p53 peptide fragment spanning residues 17-26 and its two primary negative regulators, MDM2 and MDMX. Understanding the nuances of these interactions is critical for the development of therapeutics aimed at reactivating the p53 tumor suppressor pathway. This document summarizes key quantitative binding data, outlines detailed experimental protocols, and visualizes the relevant biological pathways and structural differences.
Quantitative Binding Affinity: p53 (17-26) with MDM2 vs. MDMX
The binding affinity of the p53 (17-26) peptide to the N-terminal domains of MDM2 and MDMX has been characterized by various biophysical techniques, most notably Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key parameter for quantifying the strength of these interactions, with a lower Kd value indicating a stronger binding affinity.
While both MDM2 and MDMX bind to the same region of p53, there are notable differences in their binding affinities, largely attributed to subtle structural variations in their respective p53-binding pockets. The interaction is primarily mediated by three key hydrophobic residues on the p53 peptide: Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26). These residues insert into a hydrophobic cleft on the surface of MDM2 and MDMX.
Below is a summary of the reported binding affinities:
| Interacting Proteins | Peptide Sequence | Method | Dissociation Constant (Kd) | Reference |
| p53 (17-28) vs. MDM2 | ETFSDLWKLLPE | Fluorescence Polarization | 160 nM | [1] |
| p53 (17-28) vs. MDMX | ETFSDLWKLLPE | Fluorescence Polarization | 260 nM | [1] |
| p53 (15-29) vs. MDM2 | SQETFSDLWKLLPEN | Isothermal Titration Calorimetry | ~500 nM | [2] |
| p53 (17-26) vs. MDM2 | ETFSDLWKLL | Isothermal Titration Calorimetry | ~38.5 nM (estimated) | [2] |
| p53-like peptide (pDI) vs. MDM2 | LTFEHYWAQLTS | Fluorescence Polarization | 3.6 nM | [3][4] |
| p53-like peptide (pDI) vs. MDMX | LTFEHYWAQLTS | Fluorescence Polarization | 6.1 nM | [3][4] |
Note: A direct experimentally determined Kd value for the p53(17-26) peptide with MDMX was not found in the reviewed literature. The provided data for the slightly longer p53(17-28) peptide suggests a weaker affinity of MDMX for this region compared to MDM2. The estimated Kd for p53(17-26) with MDM2 is based on the finding that truncation of the p53(15-29) peptide to residues 17-26 leads to a 13-fold increase in binding affinity[2].
Structural Basis for Differential Binding
The structural differences between the p53-binding pockets of MDM2 and MDMX account for the observed variations in binding affinities for p53 peptides and small-molecule inhibitors. While the overall fold of the N-terminal domains is similar, a few key amino acid substitutions in MDMX result in a shallower and more constrained hydrophobic cleft compared to MDM2.[1]
Specifically, the pocket in MDMX that accommodates the Leu26 residue of p53 is altered, which is consistent with the observation that Leu26 plays a more significant role in the recognition of MDMX than MDM2. These structural distinctions are critical for the design of selective inhibitors that can differentiate between MDM2 and MDMX.
Signaling Pathway and Experimental Workflow
The interaction between p53, MDM2, and MDMX is a cornerstone of cellular stress response and tumor suppression. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying these interactions.
Caption: The p53-MDM2/MDMX signaling pathway.
Caption: A generalized experimental workflow for studying p53-MDM2/MDMX binding.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field.
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the p53(17-26) peptide for MDM2 and MDMX.
1. Reagents and Materials:
-
Purified N-terminal domain of human MDM2 (residues ~1-125)
-
Purified N-terminal domain of human MDMX (residues ~1-125)
-
Fluorescently labeled p53 peptide (e.g., FITC-p53(17-28))
-
Unlabeled p53(17-26) peptide
-
Assay Buffer: 20 mM Phosphate buffer (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Black, low-volume 96- or 384-well plates
-
Fluorescence polarization plate reader
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled p53 peptide in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).
-
Prepare a series of dilutions of the unlabeled p53(17-26) peptide in the assay buffer to be used as a competitor.
-
Prepare solutions of MDM2 and MDMX in the assay buffer. The final concentration should be approximately 2-3 times the expected Kd of the fluorescent peptide.
-
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
Add the fluorescently labeled p53 peptide to each well at a fixed final concentration.
-
Add increasing concentrations of the unlabeled p53(17-26) peptide to the wells. Include wells with no unlabeled peptide as a positive control for maximum binding and wells with no protein as a negative control for background fluorescence.
-
Add MDM2 or MDMX to the respective wells at a fixed final concentration.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the concentration of the unlabeled p53(17-26) peptide.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled peptide required to displace 50% of the bound fluorescent peptide.
-
The Ki (and subsequently Kd) of the unlabeled peptide can then be calculated using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for the direct measurement of the binding thermodynamics of p53(17-26) to MDM2 and MDMX.
1. Reagents and Materials:
-
Purified N-terminal domain of human MDM2 or MDMX
-
Synthetic p53(17-26) peptide
-
ITC Buffer: 50 mM Sodium Phosphate (pH 7.0), 150 mM NaCl, 1 mM TCEP (or DTT)
-
Isothermal Titration Calorimeter
2. Experimental Procedure:
-
Sample Preparation:
-
Dialyze both the protein (MDM2 or MDMX) and the p53(17-26) peptide extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe.
-
-
ITC Experiment Setup:
-
Load the protein solution (e.g., 10-20 µM MDM2 or MDMX) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 100-200 µM p53(17-26)) into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the macromolecule in the cell.
-
Set the experimental parameters, including the cell temperature (typically 25°C), stirring speed, injection volume (e.g., 2-10 µL), and the spacing between injections.
-
-
Titration and Data Collection:
-
Perform an initial small injection (e.g., 0.5-1 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Proceed with a series of injections (typically 20-30) of the peptide solution into the protein solution. The heat change associated with each injection is measured.
-
As the protein becomes saturated with the peptide, the heat change per injection will decrease until it reaches the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software provided with the instrument.
-
The fitting will yield the thermodynamic parameters of the interaction: the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Structural Adaptation of Secondary p53 Binding Sites on MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the p53(17-26) and MDM2 Interaction: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, confirming the interaction between the p53 tumor suppressor peptide (residues 17-26) and its negative regulator, MDM2, within a cellular context is a critical step in the development of novel cancer therapeutics. This guide provides a comparative overview of key experimental techniques, presenting quantitative data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
The p53 protein plays a crucial role in preventing tumor formation by controlling cell cycle arrest and apoptosis.[1] The interaction between the N-terminal transactivation domain of p53 and MDM2, an E3 ubiquitin ligase, leads to the degradation of p53, thereby inhibiting its tumor-suppressive functions.[1] Consequently, disrupting this interaction with therapeutic agents, such as peptides mimicking the p53 binding domain, is a promising avenue for cancer treatment. The p53(17-26) peptide encompasses the minimal binding motif required for this interaction.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (dissociation constant, Kd) of the p53(17-26) peptide and various alternative inhibitors to MDM2, as determined by different biophysical techniques. Lower Kd values indicate a stronger binding affinity.
| Inhibitor | Technique | Binding Affinity (Kd) to MDM2 | Reference |
| p53(15-29) peptide | Isothermal Titration Calorimetry (ITC) | ~500 nM | [2] |
| p53(17-26) peptide | Isothermal Titration Calorimetry (ITC) | ~50 nM | [2] |
| p53(17-28) peptide | Isothermal Titration Calorimetry (ITC) | 292 nM | [3] |
| PMI peptide (TSFAEYWNLLSP) | Isothermal Titration Calorimetry (ITC) | 3.3 nM | [3] |
| ATSP-7041 (stapled peptide) | Not Specified | Ki = 8 nM | [4] |
| Nutlin-3a (small molecule) | Surface Plasmon Resonance (SPR) | 263 nM | [3] |
| MI-63 (spirooxindole) | Not Specified | Ki ~ 5.7 nM | [5] |
| MI-219 (spirooxindole) | Not Specified | Ki ~ 5.7 nM | [5] |
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological process and the experimental approaches, the following diagrams have been generated using the DOT language.
Caption: The p53-MDM2 signaling pathway and the mechanism of action for inhibitory peptides.
Caption: A simplified workflow for Co-Immunoprecipitation to detect the p53-MDM2 interaction.
Caption: The basic principle and workflow of a FRET experiment for protein interaction.
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to study protein-protein interactions in vivo.[3] It involves using an antibody to isolate a specific protein of interest from a cell lysate, along with any proteins that are bound to it.
Protocol:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-p53) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the prey protein (e.g., anti-MDM2) to confirm the interaction.
-
Förster Resonance Energy Transfer (FRET)
FRET is a powerful technique to measure the proximity of two molecules in living cells.[6] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.
Protocol:
-
Construct Preparation:
-
Create fusion protein constructs by cloning the cDNA of p53 and MDM2 into vectors containing FRET donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fluorescent proteins, respectively.
-
-
Cell Transfection and Culture:
-
Co-transfect the host cells with the donor and acceptor fusion protein constructs.
-
Culture the cells to allow for protein expression.
-
-
Imaging and Data Acquisition:
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency, which is a measure of the fraction of energy transferred from the donor to the acceptor. An increase in FRET efficiency indicates that the two proteins are in close proximity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[7] It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip.
Protocol:
-
Chip Preparation:
-
Immobilize a purified p53 peptide (the ligand) onto a suitable SPR sensor chip (e.g., a CM5 chip).
-
-
Binding Analysis:
-
Inject a series of concentrations of purified MDM2 protein (the analyte) over the sensor surface.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams for the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare solutions of the purified p53 peptide and MDM2 protein in the same buffer.
-
Thoroughly degas the solutions to prevent the formation of air bubbles.
-
-
Titration:
-
Load the MDM2 protein into the sample cell of the calorimeter and the p53 peptide into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Comparison of Alternatives
While the p53(17-26) peptide is a valuable tool for studying the p53-MDM2 interaction, several alternative strategies have been developed to improve potency and cellular permeability.
-
Stapled Peptides: These are synthetic peptides in which the alpha-helical structure is conformationally locked by a hydrocarbon "staple".[7] This modification can enhance binding affinity, proteolytic resistance, and cell penetration.[4] For example, the stapled peptide ATSP-7041 exhibits a significantly lower Ki for MDM2 compared to the linear p53 peptide.[4]
-
Small Molecule Inhibitors: Compounds like the Nutlins and spirooxindoles are non-peptidic molecules designed to fit into the p53-binding pocket of MDM2.[3][5] These molecules can be orally bioavailable and have shown promise in preclinical and clinical studies.
-
Peptide Truncations and Modifications: Studies have shown that truncating the p53 peptide to residues 17-26 can increase its binding affinity to MDM2 compared to the longer 15-29 peptide.[2] Further modifications, such as phosphorylation, can also modulate the binding affinity.
The choice of the optimal validation method and inhibitory agent will depend on the specific research question, available resources, and the desired level of quantitative detail. This guide provides a foundational framework to assist researchers in making informed decisions for their studies on the critical p53-MDM2 interaction.
References
- 1. Simulating Molecular Mechanisms of the MDM2-Mediated Regulatory Interactions: A Conformational Selection Model of the MDM2 Lid Dynamics | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
p53(17-26) Peptide Versus Full-Length p53 in MDM2 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical focal point in cancer research and therapeutic development. Disruption of this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancerous cells. While the full-length p53 protein is the natural binding partner of MDM2, short peptides derived from the p53 N-terminal transactivation domain, particularly the p53(17-26) sequence, have been instrumental in studying this interaction and in the design of inhibitory molecules. This guide provides an objective comparison of the binding of the p53(17-26) peptide and full-length p53 to MDM2, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Binding Affinities
The binding affinity of p53 and its derived peptides to MDM2 has been quantified by various biophysical techniques. The dissociation constant (Kd) is a common metric, where a lower Kd value indicates a stronger binding affinity. The half-maximal inhibitory concentration (IC50) is also used in competitive binding assays to measure the functional strength of an inhibitor.
| Interacting Species | Assay Method | Reported Binding Affinity (Kd / IC50) | Reference |
| Full-length p53 | Isothermal Titration Calorimetry (ITC) | Kd: 340 ± 10 nM | [1] |
| Full-length p53 | Fluorescence Anisotropy | Kd: 230 ± 43 nM | [1][2] |
| p53 N-terminus (1-93) | Isothermal Titration Calorimetry (ITC) | Kd: 130 ± 30 nM | [1] |
| p53 peptide (15-29) | Isothermal Titration Calorimetry (ITC) | Kd: 140 nM | [3] |
| p53 peptide (15-29) | Fluorescence Anisotropy | Kd: 580 nM | [4] |
| p53 peptide (17-26) | Fluorescence Anisotropy | Kd: ~45 nM (inferred from 13-fold increased affinity over 580 nM) | [4] |
| p53 peptide (17-28) | Isothermal Titration Calorimetry (ITC) | Kd: 294 nM | [3] |
| p53 peptide (17-28) | Surface Plasmon Resonance (SPR) | Kd: 14.5 µM | [5] |
Note: The variability in reported binding affinities can be attributed to differences in experimental conditions, protein constructs, and assay techniques.
The p53-MDM2 Signaling Pathway
The interaction between p53 and MDM2 forms the core of a negative feedback loop that is crucial for maintaining cellular homeostasis. Under normal cellular conditions, p53 levels are kept low through MDM2-mediated ubiquitination and subsequent proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to the transcription of target genes, including the gene encoding MDM2. The resulting increase in MDM2 protein levels then acts to suppress p53 activity, thus completing the feedback loop.
Caption: The p53-MDM2 negative feedback loop.
Experimental Methodologies
Accurate determination of binding affinities is paramount for understanding the p53-MDM2 interaction and for the development of targeted therapeutics. Below are detailed protocols for common experimental techniques used to quantify this interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Protein Preparation: Express and purify recombinant N-terminal domain of MDM2 (e.g., residues 2-125) and the desired p53 construct (full-length or peptide). Dialyze both proteins extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol).
-
Concentration Determination: Accurately measure the concentrations of both protein solutions using a spectrophotometer and their respective extinction coefficients.
-
ITC Experiment:
-
Load the MDM2 solution (e.g., 20 µM) into the sample cell of the calorimeter.
-
Load the p53 construct (e.g., 200 µM for full-length, higher for peptides) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the p53 solution into the MDM2 solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis: Integrate the heat change peaks for each injection and subtract the heat of dilution (determined from a control experiment injecting p53 into buffer alone). Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
Fluorescence Polarization/Anisotropy
This technique measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger, unlabeled partner. It is a sensitive method for determining binding affinities in solution.
Protocol:
-
Peptide Labeling: Synthesize the p53 peptide (e.g., p53(17-26)) with a fluorescent label (e.g., fluorescein) at the N-terminus.
-
Binding Assay:
-
Prepare a series of dilutions of the unlabeled MDM2 protein in a suitable buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Add a constant, low concentration of the fluorescently labeled p53 peptide (e.g., 10 nM) to each MDM2 dilution in a microplate.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Measurement: Measure the fluorescence polarization or anisotropy of each well using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in polarization/anisotropy as a function of the MDM2 concentration. Fit the resulting sigmoidal curve to a binding equation to determine the Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.
Protocol:
-
Chip Preparation: Immobilize a capture antibody (e.g., anti-GST) on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Ligand Capture: Inject a GST-tagged MDM2 protein over the chip surface to be captured by the antibody.
-
Analyte Binding: Inject a series of concentrations of the analyte (p53 full-length protein or peptide) over the chip surface and monitor the binding response in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl pH 2.5) to remove the bound analyte and captured MDM2.
-
Data Analysis: Fit the sensorgrams (plots of response units versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity between p53 constructs and MDM2 involves several key steps, from protein production to data analysis.
Caption: Generalized workflow for p53-MDM2 binding studies.
References
- 1. pnas.org [pnas.org]
- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
A Comparative Guide: Stapled p53 Peptides Versus Unmodified p53 (17-26) for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of stapled p53 peptides and the linear p53 (17-26) peptide, focusing on their potential as therapeutics that target the p53-MDM2/MDMX interaction. This guide synthesizes experimental data to highlight key performance differences and includes detailed methodologies for crucial experiments.
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is primarily inhibited by the oncoproteins MDM2 and MDMX, which bind to the N-terminal transactivation domain of p53, targeting it for degradation. Peptides derived from this domain, particularly the sequence spanning residues 17-26, can competitively inhibit this interaction, thereby reactivating p53's tumor-suppressive functions. However, short, linear peptides often suffer from poor metabolic stability and low cell permeability. "Stapling" these peptides by introducing a hydrocarbon crosslink has emerged as a promising strategy to overcome these limitations.
Performance Comparison: Stapled p53 Peptides vs. p53 (17-26)
Stapled p53 peptides generally exhibit superior performance characteristics compared to their linear counterparts, such as the p53 (17-26) fragment. The hydrocarbon staple constrains the peptide into an α-helical conformation, which is the bioactive form for binding to MDM2/MDMX. This pre-organization reduces the entropic penalty of binding, leading to higher affinity. Furthermore, the staple can enhance proteolytic resistance and improve cell permeability.
| Performance Metric | Stapled p53 Peptides | p53 (17-26) Peptide | Key Advantages of Stapling |
| Binding Affinity (to MDM2) | Nanomolar to sub-nanomolar (e.g., ATSP-7041 KD = 0.91 nM)[1] | High nanomolar (truncation to residues 17-26 from a longer peptide with a Kd of 580 nM resulted in a 13-fold increase in affinity)[2] | Significantly higher affinity due to pre-configured helical structure. |
| Binding Affinity (to MDMX) | Nanomolar (e.g., ATSP-7041 KD = 2.31 nM)[1] | Generally weaker than to MDM2. | Potent dual inhibition of both MDM2 and MDMX. |
| Cellular Permeability | Generally enhanced, though dependent on staple chemistry and overall charge.[3] | Poor intrinsic permeability. | The hydrophobic staple can facilitate passive diffusion or endocytic uptake. |
| Proteolytic Stability | Significantly increased resistance to proteases. | Rapidly degraded by proteases. | The staple protects the peptide backbone from enzymatic cleavage. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in animal models. | Limited efficacy unless modified with cell-penetrating peptides. | Improved pharmacokinetic properties lead to better therapeutic outcomes. |
Signaling Pathway and Experimental Workflow
The interaction between p53 and MDM2 is a critical node in the cell's response to stress. Disruption of this interaction by a therapeutic peptide allows p53 to accumulate in the nucleus, where it can activate the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).
The general workflow for comparing these peptides involves synthesis, in vitro characterization, cellular assays, and in vivo studies.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2 Binding
This assay measures the binding affinity of a fluorescently labeled peptide to a target protein. The binding of the small, fluorescent peptide to the larger protein slows its rotation, resulting in an increase in the polarization of the emitted light.
Materials:
-
Fluorescently labeled p53 peptide (e.g., FITC-p53(17-29))
-
Recombinant MDM2 protein (N-terminal domain)
-
Unlabeled stapled p53 peptide or p53 (17-26) peptide
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Black, non-binding 96-well or 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled peptide in the assay buffer.
-
Prepare serial dilutions of the unlabeled competitor peptides (stapled p53 and p53 (17-26)) in the assay buffer.
-
Prepare a solution of MDM2 protein in the assay buffer. The final concentration should be at or below the Kd of the fluorescent peptide.
-
-
Assay Setup:
-
To each well, add a fixed concentration of the fluorescently labeled peptide.
-
Add varying concentrations of the unlabeled competitor peptides.
-
Add the MDM2 protein to initiate the binding reaction.
-
Include controls: wells with only the fluorescent peptide (minimum polarization) and wells with the fluorescent peptide and MDM2 but no competitor (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor peptide.
-
Calculate the inhibition constant (Ki) from the IC50 value.
-
Circular Dichroism (CD) Spectroscopy for Helicity
CD spectroscopy is used to determine the secondary structure of peptides in solution. α-helical structures have a characteristic CD spectrum with negative bands at approximately 208 and 222 nm and a positive band at around 192 nm.
Materials:
-
Stapled p53 peptide and p53 (17-26) peptide
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
CD spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve the peptides in the CD-compatible buffer to a final concentration of 25-50 µM.
-
Prepare a buffer blank.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and nitrogen gas flow to purge the instrument.
-
Set the measurement parameters: wavelength range (e.g., 190-260 nm), data pitch, scanning speed, and number of accumulations.
-
-
Measurement:
-
Record the CD spectrum of the buffer blank.
-
Record the CD spectrum of each peptide sample.
-
-
Data Analysis:
-
Subtract the buffer blank spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE values at 222 nm to estimate the percentage of α-helicity.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Complete cell culture medium
-
Stapled p53 peptide and p53 (17-26) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the stapled p53 peptide and p53 (17-26) peptide in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the peptides.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptides).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using the microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the peptide concentration to determine the EC50 value.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivation of the p53 Tumor Suppressor Pathway by a Stapled p53 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Nutlin-3a and Other Small Molecule Competitors Targeting the p53-MDM2 Interaction
This guide provides a detailed comparison of Nutlin-3a with other small molecule inhibitors that disrupt the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. This interaction is a critical target in cancer therapy, particularly in tumors that retain wild-type p53. By inhibiting MDM2, these small molecules aim to stabilize and reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.
The p53-MDM2 Signaling Pathway
The p53 protein acts as a crucial transcription factor that responds to cellular stress, such as DNA damage and oncogenic signaling, to regulate processes like DNA repair, cell cycle arrest, and apoptosis.[1] The activity of p53 is tightly controlled by MDM2, which binds to the N-terminal transactivation domain of p53.[2][3] This binding has three main inhibitory effects: it directly blocks p53's ability to activate transcription, it promotes the export of p53 from the nucleus to the cytoplasm, and it acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[3]
Interestingly, the expression of the MDM2 gene is induced by p53, creating a negative feedback loop that keeps p53 levels in check in unstressed cells.[1][2][3] In many cancers with wild-type p53, this regulatory system is compromised, often through the overexpression of MDM2, which leads to the functional inactivation of p53.[1] Small molecule inhibitors like Nutlin-3a are designed to disrupt the p53-MDM2 interaction, thereby releasing p53 from its negative regulator and restoring its tumor-suppressive functions.[4]
Comparative Performance of MDM2 Inhibitors
Nutlin-3a was a pioneering small molecule in targeting the p53-MDM2 interaction. However, subsequent research has led to the development of several other potent inhibitors. Below is a comparison of Nutlin-3a with some of its notable competitors. The data presented is compiled from various in vitro studies and may vary depending on the specific assay conditions.
| Compound | Target | Binding Affinity (IC50/Ki) | Cellular Potency (GI50/EC50) | Reference |
| Nutlin-3a | MDM2 | IC50: ~90 nM, Ki: ~36 nM | Varies by cell line (e.g., ~1 µM in HCT116) | [4][5] |
| AMG 232 | MDM2 | Binds with picomolar affinity | Potent induction of p53 and p21 | [6][7] |
| MI-219 | MDM2 | Ki: ~5 nM | Induces cell cycle arrest or apoptosis | [4] |
| RG7112 | MDM2 | IC50: ~20 nM | 4-fold more potent than Nutlin-3a | [5][8] |
| HDM201 | MDM2 | Potent inhibitor | Induces p53-dependent cell cycle arrest and apoptosis | [8] |
| SAR405838 (MI-773) | MDM2 | High affinity | Effective in preclinical models | [9] |
Experimental Protocols and Workflows
The characterization and comparison of MDM2 inhibitors rely on a set of key biochemical and cellular assays. Detailed methodologies for these experiments are provided below.
Biochemical Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the disruption of the p53-MDM2 interaction in a homogeneous format.
-
Principle: A donor fluorophore (e.g., Europium-labeled streptavidin bound to biotinylated MDM2) and an acceptor fluorophore (e.g., Cy5-labeled p53 peptide) are used. When in close proximity due to the p53-MDM2 interaction, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[10]
-
Protocol:
-
Prepare a reaction buffer (e.g., PBS, 0.05% Tween-20, 0.1% BSA).
-
In a 384-well plate, add the test compound (e.g., Nutlin-3a) at various concentrations.
-
Add a solution containing biotinylated MDM2 protein and a Cy5-labeled p53 peptide (amino acids 18-26).[10]
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add Europium-labeled streptavidin.
-
Incubate for another period (e.g., 30 minutes) at room temperature.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.
-
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This is another bead-based assay to quantify protein-protein interactions.
-
Principle: Donor and Acceptor beads are coated with molecules that bind to the proteins of interest (e.g., anti-GST antibody for GST-MDM2 and streptavidin for biotinylated p53). When the proteins interact, the beads are brought into close proximity. Laser excitation of the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[11][12] An inhibitor will prevent this proximity, reducing the signal.
-
Protocol:
-
Prepare assay buffer (e.g., 1X AlphaLISA PPI Buffer).[12]
-
In a 384-well plate, add the test compound at various concentrations.
-
Add a solution containing GST-tagged MDM2 and biotinylated His-tagged p53.[12][13]
-
Incubate for 60 minutes at room temperature.[12]
-
Add AlphaLISA anti-GST Acceptor beads.[13]
-
Incubate for 60 minutes at room temperature in the dark.[12]
-
Add Streptavidin-coated Donor beads.[13]
-
Incubate for 60 minutes at room temperature in the dark.[12]
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal against inhibitor concentration to calculate the IC50.
-
Cellular Assays
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.
-
Principle: Assays like MTT measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product. Luminescence-based assays like CellTiter-Glo® quantify ATP, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability.
-
Protocol:
-
Seed cancer cells with wild-type p53 (e.g., HCT116, A549) in a 96-well plate and allow them to adhere overnight.[14]
-
Treat the cells with serial dilutions of the MDM2 inhibitor (e.g., Nutlin-3a) or a vehicle control (DMSO).[14]
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a dedicated buffer) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[16]
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal. Measure luminescence.[16]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50/EC50 value.
-
2. Western Blotting for p53 Pathway Activation
This technique is used to detect the stabilization of p53 and the induction of its downstream target, p21, following treatment with an MDM2 inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Treat cancer cells with the MDM2 inhibitor at various concentrations or for different time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The increased expression of p53 and p21 confirms on-target activity of the inhibitor.[17][18]
-
Conclusion
Nutlin-3a remains a cornerstone compound for studying the p53-MDM2 axis, serving as a critical benchmark for the development of new therapeutics. While effective, the field has advanced with the creation of second and third-generation inhibitors like AMG 232 and RG7112, which exhibit significantly improved binding affinities and cellular potencies. The comparative data and standardized protocols presented in this guide are intended to assist researchers in the objective evaluation of these and future small molecule competitors targeting this vital cancer pathway. The continued exploration of these inhibitors, both as monotherapies and in combination with other agents, holds significant promise for the treatment of cancers that rely on the suppression of wild-type p53.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AID 1258608 - Time Resolved Fluorescence Energy Transfer (TR-FRET) Assay: The inhibition of p53-MDM2 and p53-MDM4 interactions is measured by time resolved fluorescence energy transfer (TR-FRET). Fluorescence energy transfer (or Foerster resonance energy transfer) describes an energy transfer between donor and acceptor fluorescent molecules. For this assay, human MDM2 protein (amino acids 2-188) and human MDM4 protein (amino acids 2-185), tagged with a C-terminal biotin moiety, are used in combination with a Europium labeled streptavidin (Perkin Elmer, Inc., Waltham, MA, USA) serving as the donor fluorophore. The p53 derived, Cy5 labeled peptide Cy5-TFSDLWKLL (p53 aa18-26) is the energy acceptor. Upon excitation of the donor molecule at 340nm, binding interaction between MDM2 or MDM4 and the p53 peptide induces energy transfer and enhanced response at the acceptor emission wavelength at 665 nm. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. oncotarget.com [oncotarget.com]
- 18. Nutlin-3a, an MDM2 antagonist and p53 activator, helps to preserve the replicative potential of cancer cells treated with a genotoxic dose of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of p53 Antibodies with the p53 (17-26) Peptide
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of p53 Antibody Specificity
The tumor suppressor protein p53 is a cornerstone of cancer research. Its N-terminal region, specifically the amino acid sequence 17-26, is a critical component of the MDM2 binding domain, a key interaction in the regulation of p53's activity. Consequently, antibodies targeting this region are invaluable tools for a multitude of research applications. This guide provides a comparative analysis of commonly used p53 monoclonal antibodies and their reactivity with the p53 (17-26) peptide, offering insights into their specificity and potential applications.
Antibody-Peptide Binding Characteristics
| Antibody Clone | Epitope Region | Cross-Reactivity with p53 (17-26) Peptide | Recommended Applications |
| Bp53-12 | 16-25[1] | High: The epitope directly overlaps with the target peptide sequence. | Western Blot (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), ELISA[1] |
| DO-1 | 20-25[2][3][4] | High: The epitope is contained within the target peptide sequence. | WB, IP, IHC, Flow Cytometry, ChIP, ELISA[4] |
| PAb1801 | 32-79[5][6] | Low/None: The epitope is located outside the 17-26 region. | WB, IP, IHC, Flow Cytometry, ELISA[5][6] |
| DO-7 | 37-45[7] | Low/None: The epitope is located outside the 17-26 region. | WB, IP, IHC, Flow Cytometry, ELISA[7] |
Experimental Methodologies for Assessing Antibody-Peptide Cross-Reactivity
To quantitatively assess the cross-reactivity of p53 antibodies with the p53 (17-26) peptide, researchers can employ several established techniques. Detailed protocols for two of the most common methods, Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR), are provided below.
Peptide-Coating ELISA Protocol
This method allows for the determination of antibody binding to an immobilized peptide.
Materials:
-
p53 (17-26) synthetic peptide
-
96-well high-binding ELISA plates
-
Carbonate-bicarbonate buffer (coating buffer)
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary p53 antibodies (e.g., Bp53-12, DO-1, PAb1801, DO-7)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Peptide Coating: Dissolve the p53 (17-26) peptide in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL of the peptide solution to each well of the ELISA plate and incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the wells three times with 200 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Prepare serial dilutions of the primary p53 antibodies in blocking buffer. Add 100 µL of each dilution to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of antibody bound to the peptide.[8][9][10][11][12]
Surface Plasmon Resonance (SPR) Protocol
SPR provides real-time, label-free analysis of the binding kinetics and affinity between an antibody and a peptide.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
p53 (17-26) synthetic peptide with a biotin tag
-
Streptavidin
-
p53 primary antibodies
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions.
-
Ligand Immobilization: Immobilize streptavidin onto the sensor chip surface. Inject the biotinylated p53 (17-26) peptide over the streptavidin-coated surface to achieve a stable baseline. A reference channel without the peptide should be prepared for background subtraction.
-
Analyte Injection: Prepare a series of dilutions of the p53 antibody (analyte) in running buffer. Inject the antibody solutions over the sensor chip surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding of the antibody to the peptide in real-time (association phase). After the injection, allow the running buffer to flow over the chip to monitor the dissociation of the antibody-peptide complex (dissociation phase).
-
Regeneration: Inject the regeneration solution to remove the bound antibody from the peptide, preparing the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.[13][14][15][16]
Visualizing the Experimental Workflow and Signaling Context
To further aid in the understanding of the experimental process and the biological relevance of the p53 (17-26) peptide, the following diagrams are provided.
References
- 1. p53 Monoclonal Antibody (BP53-12) (MA1-19055) [thermofisher.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. p53 Monoclonal Antibody (DO-1) (AHO0152) [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. biotium.com [biotium.com]
- 7. biotium.com [biotium.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. affbiotech.com [affbiotech.com]
- 10. ulab360.com [ulab360.com]
- 11. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protein-peptide Interaction by Surface Plasmon Resonance [agris.fao.org]
- 14. mdpi.com [mdpi.com]
- 15. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. biosensingusa.com [biosensingusa.com]
Validating the Specificity of p53 (17-26) for MDM2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of peptide-protein interactions is paramount for therapeutic development. This guide provides a comparative analysis of the p53 peptide fragment spanning residues 17-26 and its binding specificity for its primary negative regulator, MDM2.
The interaction between the tumor suppressor protein p53 and the E3 ubiquitin ligase MDM2 is a critical checkpoint in cell cycle control and a key target in oncology. The N-terminal region of p53, specifically residues 17-26, forms an alpha-helical motif that binds to a hydrophobic pocket on MDM2, inhibiting p53's transcriptional activity and targeting it for degradation. The specificity of this interaction is crucial for the normal functioning of the p53 pathway. This guide summarizes key experimental data validating the specificity of the p53 (17-26) peptide for MDM2, primarily through comparison with its homolog, MDMX.
Quantitative Comparison of Binding Affinities
The binding affinity of the p53 (17-26) peptide and related sequences to MDM2 and MDMX has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key metric, with lower values indicating stronger binding. The data presented below is a synthesis of findings from multiple studies.
| Peptide Sequence | Target Protein | Binding Affinity (Kd) | Technique Used |
| p53 (17-28) (ETFSDLWKLLPE) | MDM2 | 160 nM | Fluorescence Polarization[1] |
| p53 (17-28) (ETFSDLWKLLPE) | MDMX | 260 nM | Fluorescence Polarization[1] |
| Wild-type p53 peptide | MDM2 | 580 nM | Not Specified[2][3] |
| p53 (17-26) | MDM2 | ~45 nM | Not Specified[2][3] |
| Modified p53 peptide (PMI) | MDM2 | 3.3 nM | Isothermal Titration Calorimetry[4] |
| Modified p53 peptide (PMI) | MDMX | 8.9 nM | Isothermal Titration Calorimetry[4] |
| Modified p53 peptide (pDIQ) | MDM2 | 8 nM (IC50) | Fluorescence Polarization[1] |
| Modified p53 peptide (pDIQ) | MDMX | 110 nM (IC50) | Fluorescence Polarization[1] |
Note: The binding affinity for p53(17-26) is calculated based on the reported 13-fold increase in affinity upon truncation from a longer wild-type peptide with a Kd of 580 nM[2][3].
The data clearly indicates that the p53 peptide spanning residues 17-26 is a high-affinity binder to MDM2. The comparison with MDMX, a close homolog of MDM2 that also binds p53, reveals a degree of specificity. While the wild-type p53 peptide binds to both, some modified peptides, such as pDIQ, exhibit a significant preference for MDM2 over MDMX, highlighting the potential for developing MDM2-specific inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of common protocols used to assess the binding of p53 peptides to MDM2.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol Outline:
-
Sample Preparation: Recombinant MDM2 protein (typically residues 25-109) and the synthetic p53 (17-26) peptide are extensively dialyzed into the same buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.
-
ITC Experiment: The MDM2 protein solution is placed in the sample cell of the calorimeter, and the p53 peptide solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the p53 peptide into the MDM2 solution are performed. The heat change after each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the peptide to the protein. The data is then fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a high-throughput method well-suited for determining binding affinities and for screening inhibitors.
Protocol Outline:
-
Probe Preparation: A synthetic p53 (17-26) peptide is labeled with a fluorescent dye (e.g., FITC or TAMRA).
-
Binding Assay: A constant concentration of the fluorescently labeled p53 peptide is incubated with varying concentrations of the MDM2 protein in a suitable assay buffer.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader. When the small, rapidly tumbling fluorescent peptide binds to the much larger MDM2 protein, its rotation slows, leading to an increase in the polarization of the emitted light.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of MDM2. The data is then fitted to a sigmoidal dose-response curve to calculate the Kd. For specificity assessment, a competition assay can be performed where unlabeled peptides (e.g., p53 (17-26) for MDMX) are titrated against the pre-formed fluorescent peptide-MDM2 complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time. It provides kinetic information, including association (ka) and dissociation (kd) rates, in addition to the binding affinity (Kd).
Protocol Outline:
-
Sensor Chip Preparation: Recombinant MDM2 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binding Measurement: A solution containing the p53 (17-26) peptide is flowed over the sensor chip surface at various concentrations. The binding of the peptide to the immobilized MDM2 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Regeneration: After each binding measurement, the sensor surface is regenerated by injecting a solution (e.g., a low pH buffer) to dissociate the bound peptide.
-
Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizing the Interaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for validating binding specificity.
Caption: The p53-MDM2/MDMX signaling pathway.
Caption: Experimental workflow for validating binding specificity.
References
A Comparative Guide to the Quantitative Analysis of p53 (17-26) Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical focal point in cancer research and drug development. A short peptide sequence within the p53 N-terminal transactivation domain, specifically residues 17-26, plays a pivotal role in this interaction. Understanding the binding kinetics of this p53(17-26) peptide to MDM2 is fundamental for the design of therapeutic agents that can disrupt this interaction and reactivate p53's tumor-suppressing functions. This guide provides a comparative overview of the quantitative data and experimental methodologies used to characterize the binding kinetics of the p53(17-26) peptide.
Quantitative Binding Data Summary
The binding affinity of the p53(17-26) peptide and its derivatives to MDM2 has been quantified using various biophysical techniques. The equilibrium dissociation constant (KD), a measure of binding affinity where a lower value indicates a stronger interaction, is a key parameter in these studies. The following table summarizes representative quantitative data from the literature.
| Peptide/Protein System | Experimental Technique | Dissociation Constant (KD) | Reference |
| p53 peptide (residues 17-26) and MDM2 | Isothermal Titration Calorimetry (ITC) | ~50 nM | [1] |
| p53 peptide (residues 15-29) and MDM2 | Isothermal Titration Calorimetry (ITC) | ~500 nM | [1] |
| p53 peptide (residues 17-28) and MDM2 | Surface Plasmon Resonance (SPR) | 2.63 µM | [2] |
| p53 peptide (residues 19-26) and MDM2 | Surface Plasmon Resonance (SPR) | 95.6 µM | [2] |
| Fluorescein-labeled p53 peptide (residues 17-26) and HDM2 N-terminal domain | Fluorescence Anisotropy | Not explicitly stated, but tight binding observed | [3] |
| p53 N-terminus (residues 1-93) and HDM2 N-terminal domain (residues 2-125) | Isothermal Titration Calorimetry (ITC) | 130 ± 30 nM | [3] |
| Full-length p53 and HDM2 N-terminal domain (residues 2-125) | Isothermal Titration Calorimetry (ITC) | 340 ± 10 nM | [3] |
| MIP (MDM2 Inhibitory Peptide) and MDM2 | Surface Plasmon Resonance (SPR) | 18.4 nM | [4] |
| DI peptide and MDM2 | Surface Plasmon Resonance (SPR) | 210 nM | [4] |
| p53 peptide (residues 17-28) and MDM2 | Surface Plasmon Resonance (SPR) | 14.5 µM | [4] |
Note: The significant variation in reported KD values can be attributed to differences in the specific p53 peptide length, protein constructs, experimental conditions (e.g., buffer, temperature), and the analytical technique employed. For instance, a truncated p53 peptide (17-26) has been shown to have a significantly higher affinity (lower KD) compared to a longer peptide (15-29), highlighting the critical nature of this specific epitope for MDM2 binding.[1]
Experimental Protocols
A variety of sophisticated biophysical techniques are employed to quantitatively analyze the binding kinetics of the p53(17-26) peptide. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Methodology:
-
Sample Preparation: A solution of the MDM2 protein is placed in the sample cell of the calorimeter, and a solution of the p53 peptide is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: The p53 peptide solution is titrated into the MDM2 solution in a series of small, precise injections.
-
Heat Measurement: The heat change upon each injection is measured by the instrument. The initial injections result in a large heat change as most of the injected peptide binds to MDM2. As the MDM2 becomes saturated, the heat change per injection decreases.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the peptide to the protein. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters, including the KD.[3][5][6]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., p53 peptide) to a ligand (e.g., MDM2 protein) immobilized on a sensor surface in real-time. This allows for the determination of both the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.
Methodology:
-
Ligand Immobilization: The MDM2 protein is immobilized onto a sensor chip surface.
-
Analyte Injection: A solution containing the p53 peptide at a specific concentration is flowed over the sensor surface, allowing it to bind to the immobilized MDM2. The change in the refractive index at the surface, which is proportional to the amount of bound peptide, is monitored over time (association phase).
-
Dissociation Phase: A buffer solution without the p53 peptide is then flowed over the surface, and the dissociation of the peptide from MDM2 is monitored (dissociation phase).
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the kon and koff values.[2][7][8]
Biolayer Interferometry (BLI)
BLI is another label-free optical technique similar to SPR that measures biomolecular interactions in real-time. It monitors the interference pattern of white light reflected from two surfaces: an internal reference layer and a biolayer at the tip of a biosensor where the ligand is immobilized.
Methodology:
-
Biosensor Preparation: A biosensor tip is coated with a molecule that can capture the ligand of interest. For example, a streptavidin-coated biosensor can be used to immobilize a biotinylated MDM2 protein.
-
Ligand Loading: The biosensor tip is dipped into a solution containing the biotinylated MDM2, which binds to the streptavidin.
-
Association: The MDM2-loaded biosensor is then moved into a well containing the p53 peptide solution, and the change in the interference pattern due to binding is recorded over time.
-
Dissociation: The biosensor is then moved to a buffer-only well to monitor the dissociation of the p53 peptide.
-
Data Analysis: The resulting binding and dissociation curves are analyzed using appropriate kinetic models to determine the kon, koff, and KD values.[9][10][11]
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for p53(17-26) binding kinetics analysis.
Caption: The p53-MDM2 signaling pathway and point of therapeutic intervention.
References
- 1. Simulating Molecular Mechanisms of the MDM2-Mediated Regulatory Interactions: A Conformational Selection Model of the MDM2 Lid Dynamics | PLOS One [journals.plos.org]
- 2. Interrogation of MDM2 phosphorylation in p53 activation using native chemical ligation: the functional role of Ser17 phosphorylation in MDM2 reexamined - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
- 5. Structural Adaptation of Secondary p53 Binding Sites on MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Cancer-Associated Mutations Perturb the Disordered Ensemble and Interactions of the Intrinsically Disordered p53 Transactivation Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
p53 (17-26) Peptide: A Comparative Analysis of Cytotoxicity in Normal vs. Cancer Cells
A promising avenue in cancer therapy involves leveraging the inherent differences between cancerous and healthy cells. One such approach focuses on peptides derived from the p53 tumor suppressor protein. This guide provides a detailed comparison of the cytotoxic effects of the p53 (17-26) peptide on normal versus cancer cells, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
The p53 (17-26) peptide, particularly when conjugated with a cell-penetrating peptide sequence like penetratin (forming PNC-28), has demonstrated remarkable selectivity in its cytotoxic effects. It has been shown to be lethal to a wide array of cancer cells while leaving normal, untransformed cells unharmed.[1][2][3][4] This selective action is a significant advantage over traditional chemotherapy agents that often damage healthy tissues.
Mechanism of Action: A Tale of Two Pathways
The mode of cell death induced by the p53 (17-26) peptide is contingent on its delivery method and cellular context.
Necrosis in Cancer Cells (PNC-28): When fused to a penetratin sequence, the p53 (17-26) peptide (PNC-28) induces rapid, p53-independent necrosis in cancer cells.[5][6] This mechanism is predicated on the observation that many cancer cells express the HDM-2 protein on their cell surface, a feature absent in normal cells.[5][7] PNC-28 binds to this membrane-bound HDM-2, leading to the formation of transmembrane pores and subsequent cell lysis.[5][8] This process is effective even in cancer cells that have non-functional or deleted p53 genes.[1][2]
Apoptosis Induction (Intracellular Expression): In contrast, when the "naked" p53 (17-26) peptide is expressed intracellularly (e.g., via plasmid transfection), it can induce apoptosis.[7][9][10] This apoptotic pathway is associated with an increase in intracellular p53 levels and the expression of apoptosis markers like p21waf and caspases.[7][9][10]
The following diagram illustrates the divergent pathways of PNC-28 and the intracellularly expressed p53 (17-26) peptide.
Quantitative Comparison of Cytotoxic Effects
The selective cytotoxicity of p53-derived peptides has been documented across various cancer and normal cell lines. While comprehensive IC50 data is dispersed across numerous studies, the consistent finding is a high therapeutic index. For instance, PNC-27, a related peptide containing the 12-26 sequence, demonstrated significant cytotoxicity against cervical cancer cell lines (HTB-35, SW756, and HeLa) while having no effect on the viability of normal primary cervical epithelial cells (PCS-480-011).[7]
| Cell Type | Cell Line Examples | Effect of p53 (17-26) Conjugates (e.g., PNC-28) | Effect of Intracellular p53 (17-26) |
| Cancer Cells | MIA-PaCa-2 (Pancreatic), TUC-3 (Pancreatic), HTB-35 (Cervical), SW756 (Cervical), HeLa (Cervical), HT1080 (Fibrosarcoma), MCF-7 (Breast) | Necrosis, Cell Lysis[5][7][11][12] | Apoptosis[7][9][10] |
| Normal Cells | BMRPA1 (Pancreatic Acinar), MCF-10 (Breast Epithelial), Primary Cervical Epithelial Cells, Human Cord Blood-derived Stem Cells | No significant effect on viability or growth[1][4][7][11] | Not extensively studied, expected to be minimal |
Experimental Protocols
The following provides a general methodology for assessing the cytotoxic effects of p53 (17-26) peptides, based on protocols described in the literature.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of cancer cell lines (e.g., MIA-PaCa-2, MCF-7) and normal cell lines (e.g., BMRPA1, MCF-10A) are cultured in their respective recommended media and conditions.
-
Peptide Preparation: The p53 (17-26) peptide, with or without a penetratin conjugate, is synthesized and purified. A stock solution is prepared in a suitable solvent (e.g., sterile water or DMSO) and diluted to the desired concentrations in culture medium.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with medium containing various concentrations of the peptide or a control peptide. Treatment duration typically ranges from a few hours to 48 hours.
2. Cytotoxicity and Viability Assays:
-
Trypan Blue Exclusion Assay: To quantify cell death, cells are harvested and stained with trypan blue. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
MTT Assay: Cell viability is assessed by adding MTT solution to the treated cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then solubilized and its absorbance is measured.
-
LDH Release Assay: To measure necrosis, the release of lactate dehydrogenase (LDH) into the culture medium is quantified using a commercially available kit.[5]
3. Apoptosis vs. Necrosis Determination:
-
Western Blotting: Cell lysates are analyzed by Western blotting to detect the expression levels of apoptosis-related proteins such as p53, p21, and caspases.[7][9]
-
Caspase Activity Assay: The activity of caspases, key mediators of apoptosis, is measured using a colorimetric or fluorometric assay.[7][9]
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V (an early apoptotic marker) and PI (a late apoptotic/necrotic marker) and analyzed by flow cytometry to distinguish between viable, apoptotic, and necrotic cell populations.
The experimental workflow for comparing the cytotoxic effects is depicted in the diagram below.
References
- 1. pnas.org [pnas.org]
- 2. Peptides from the amino terminal mdm-2-binding domain of p53, designed from conformational analysis, are selectively cytotoxic to transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PNC-28, a p53-derived peptide that is cytotoxic to cancer cells, blocks pancreatic cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Poptosis or Peptide-Induced Transmembrane Pore Formation: A Novel Way to Kill Cancer Cells without Affecting Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
A Structural Showdown: Comparing p53 Peptides as MDM2 Inhibitors
The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical checkpoint in cellular homeostasis and a prime target in cancer therapy. Disrupting this interaction can reactivate p53's tumor-suppressing functions. A key strategy in this endeavor is the development of peptides derived from the p53 transactivation domain that can competitively bind to MDM2. This guide provides a structural and quantitative comparison of various p53-derived peptides, offering insights for researchers and drug development professionals.
Quantitative Comparison of p53 Peptide Binding to MDM2
The binding affinity of different p53 peptides to MDM2 is a crucial parameter for their potential therapeutic efficacy. These affinities are typically measured by techniques such as Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP), yielding values like the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). Lower values indicate stronger binding.
| Peptide Name/Sequence | Modification(s) | Binding Affinity (Kd/Ki/IC50) to MDM2 | Reference(s) |
| Wild-Type Peptides | |||
| p53 (residues 17-28) | ETFSDLWKLLPE | 130 - 340 nM (Kd) | [1][2] |
| p53 (residues 15-29) | SQETFSDLWKLLPEN | 140 nM (Kd) | [3] |
| p53WT (12-mer) | QETFSDLWKLLP | 1543.21 ± 89.97 nM (Kd) | [4] |
| Optimized Peptides | |||
| PMI | TSFAEYWNLLSP | 3.3 nM (Kd) | [3] |
| N8A-PMI | TSFAEYWA LLSP | 0.49 nM (Kd) | [5] |
| pDI | LTFEHYWAQLTS | 1 nM (Kd) | [1] |
| pDIQ | Four amino acid substitutions in pDI | 8 nM (IC50) | [1] |
| p53-P27S | p53 peptide with Pro27 -> Ser mutation | 4.7 nM (Kd) | [6] |
| p53Thr | C-terminal threonine substitution | 38.76 ± 7.43 nM (Kd) | [4] |
| Sulfono-γ-AApeptide (PS10) | α-helix mimetic | 26 nM (Kd) | [7] |
Structural Insights into Peptide-MDM2 Recognition
The binding of p53 peptides to MDM2 is primarily driven by the insertion of three key hydrophobic residues from an amphipathic α-helix of the peptide into a hydrophobic cleft on the surface of MDM2.[1][5] These critical residues are Phenylalanine at position 19 (Phe19), Tryptophan at position 23 (Trp23), and Leucine at position 26 (Leu26).[5]
Structural studies, predominantly through X-ray crystallography and NMR spectroscopy, have revealed that the wild-type p53 peptide is intrinsically disordered in solution and folds into an α-helix upon binding to MDM2.[8] Optimized peptides, such as PMI and its derivatives, often exhibit a higher degree of pre-formed helicity, which contributes to their enhanced binding affinity.[5][6] The root-mean-square deviation (RMSD) between the backbone atoms of different peptide-MDM2 complexes is generally low, indicating a conserved binding mode. For instance, the all-atom RMSD between the MDM2-Nutlin (a small molecule inhibitor) and MDM2-p53 complexes is only 0.85 Å.[9] However, even subtle conformational changes can significantly impact binding.
Experimental Protocols
A detailed understanding of the methodologies used to characterize the p53-MDM2 interaction is essential for interpreting the data and designing new experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand (p53 peptide) to a macromolecule (MDM2), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol Outline:
-
Sample Preparation: The MDM2 protein and the p53 peptide are extensively dialyzed or dissolved in the same buffer to minimize heat of dilution effects.
-
ITC Instrument Setup: The sample cell is filled with the MDM2 solution (typically in the low micromolar range), and the injection syringe is loaded with the p53 peptide solution (at a concentration 10-20 times that of the protein).
-
Titration: A series of small aliquots of the peptide solution are injected into the protein solution at a constant temperature (e.g., 25°C).[10]
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of peptide to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[11]
Fluorescence Polarization (FP) Assay
FP is a high-throughput method used to measure binding by monitoring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Protocol Outline:
-
Probe Preparation: A p53 peptide is labeled with a fluorescent dye (e.g., Rhodamine).
-
Assay Setup: In a multi-well plate, a constant concentration of the fluorescently labeled p53 peptide is mixed with varying concentrations of the MDM2 protein.
-
Competition Assay: To determine the IC50 of an unlabeled competitor peptide, a fixed concentration of the fluorescent peptide and MDM2 that gives a high polarization signal are incubated with serial dilutions of the unlabeled peptide.
-
Measurement: The plate is excited with polarized light, and the emitted fluorescence is measured in both parallel and perpendicular planes to the excitation plane.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the titrant (MDM2 or competitor peptide) to determine Kd or IC50 values.[4]
X-ray Crystallography
X-ray crystallography provides high-resolution three-dimensional structures of the p53 peptide-MDM2 complex, revealing the atomic details of the interaction.
Protocol Outline:
-
Protein and Peptide Preparation: Highly pure and concentrated MDM2 protein and the p53 peptide are prepared.
-
Co-crystallization: The MDM2 protein and the p53 peptide are mixed in an appropriate molar ratio and subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of the p53 peptide and MDM2 in solution, both individually and in complex.
Protocol Outline:
-
Sample Preparation: Isotopically labeled (e.g., 15N, 13C) MDM2 is prepared for heteronuclear NMR experiments. The p53 peptide is typically unlabeled.
-
NMR Data Acquisition: A series of NMR experiments (e.g., 1H-15N HSQC) are performed. Chemical shift perturbation studies involve titrating the unlabeled peptide into the labeled protein solution and monitoring changes in the protein's NMR signals.
-
Structure Calculation: For structure determination, distance and dihedral angle restraints are derived from various NMR experiments (e.g., NOESY, TOCSY) and used to calculate a family of structures consistent with the experimental data.
Visualizing the p53-MDM2 Interaction Pathway
The following diagram illustrates the core regulatory loop between p53 and MDM2 and the mechanism of action of p53-mimetic peptides.
Caption: The p53-MDM2 autoregulatory loop and its disruption by competitive peptide inhibitors.
Conclusion
The structural and quantitative comparison of different p53 peptides bound to MDM2 reveals a clear structure-activity relationship. The core interaction is mediated by a triad of hydrophobic residues within an α-helical peptide segment. Modifications that enhance the helical propensity and optimize hydrophobic contacts can dramatically increase binding affinity. The detailed experimental protocols provided herein serve as a foundation for the continued development and evaluation of potent and specific peptide-based inhibitors of the p53-MDM2 interaction, a promising avenue for cancer therapy.
References
- 1. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of p53 (17-26) Peptide
For researchers and scientists engaged in drug development and cancer research, the p53 (17-26) peptide, a fragment of the tumor suppressor protein p53, is a valuable tool.[1][2] This peptide encompasses the Mdm-2 binding domain of p53, playing a crucial role in the p53 signaling pathway that governs cell cycle arrest, DNA repair, and apoptosis.[1][3][4] Ensuring the safe handling and proper disposal of this and other synthetic peptides is paramount for laboratory safety and environmental protection. This guide provides essential procedural information for the p53 (17-26) peptide, from operational handling to waste disposal, designed to foster a culture of safety and build trust in your laboratory practices.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn at all times.
Handling:
-
Avoid inhalation of the lyophilized powder. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with copious amounts of water.[5]
-
Prevent the formation of dust and aerosols during handling and reconstitution.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for the handling and use of p53 (17-26) and related experimental procedures.
| Parameter | Value/Range | Notes |
| Molecular Weight | 1251.5 g/mol | [1] |
| Purity | > 95% | [1] |
| Storage Temperature | -20°C (short-term) to -80°C (long-term) | [1][2][6] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [6] |
| Typical Experimental Concentration | 0-100 µM | For in vitro cytotoxicity assays. |
| Cell Seeding Density for Assays | 5 x 10⁴ cells/well (96-well plate) | For MTT cytotoxicity assays.[7] |
| MTT Solution Concentration | 0.5 mg/mL (final concentration) | For cytotoxicity assays. |
| Chemical Inactivation of Liquid Waste | 10% bleach solution (0.5-1.0% sodium hypochlorite final concentration) | Minimum 30-minute contact time.[8] |
Proper Disposal Procedures
Adherence to a systematic disposal protocol is critical to mitigate risks to personnel and the environment. All waste contaminated with p53 (17-26) should be segregated and treated as hazardous chemical waste.
Step 1: Waste Segregation
At the point of generation, separate waste into three distinct streams:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, tubes, and absorbent paper.
-
Liquid Waste: Consists of unused or expired peptide solutions, contaminated buffers, and cell culture media.
-
Sharps Waste: Encompasses needles, syringes, and any other contaminated items that could cause puncture injuries.
Step 2: Waste Containment
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container (e.g., a high-density polyethylene container). Keep the container sealed when not in use.
-
Liquid Waste: Use a designated, leak-proof, and chemically resistant container. Ensure compatibility with any solvents used.
-
Sharps Waste: Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container labeled as "Biohazardous and Chemically Contaminated Sharps."
Step 3: Decontamination and Disposal
-
Solid Waste: Dispose of through your institution's hazardous chemical waste management program, which will likely involve incineration.
-
Liquid Waste:
-
Chemical Inactivation: Treat aqueous liquid waste with a 10% bleach solution to achieve a final concentration of 0.5-1.0% sodium hypochlorite. Allow a minimum contact time of 30 minutes.[8]
-
Neutralization: After inactivation, neutralize the pH of the solution.
-
Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations. Never pour untreated peptide solutions down the drain. [9]
-
-
Sharps Waste: Once the sharps container is full, seal it and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a detailed methodology for assessing the cytotoxic effects of the p53 (17-26) peptide on a cancer cell line.
Materials:
-
p53 (17-26) peptide
-
Target cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10⁴ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of the p53 (17-26) peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of the peptide in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different peptide concentrations.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of solvent used for the peptide stock).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cellular responses to stress signals such as DNA damage, oncogene activation, and hypoxia.[1][6] Upon activation, p53 acts as a transcription factor, inducing the expression of genes involved in cell cycle arrest, DNA repair, and apoptosis, thereby preventing the proliferation of damaged cells. The p53 (17-26) peptide corresponds to the region of p53 that binds to its negative regulator, Mdm-2. By interfering with this interaction, the peptide can potentially activate the p53 pathway.
Caption: The p53 signaling pathway in response to cellular stress.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. abcepta.com [abcepta.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. puretidestherapy.com [puretidestherapy.com]
Essential Safety and Operational Guide for Handling p53 (17-26) Peptide
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the p53 (17-26) peptide. The following procedural guidance is designed to ensure safe handling, operation, and disposal of this bioactive peptide.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for the p53 (17-26) peptide is not publicly available, it is prudent to treat it as a potentially hazardous chemical. The following PPE is recommended to minimize exposure and prevent contamination.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity and stability of the p53 (17-26) peptide.
| Parameter | Recommendation |
| Storage of Lyophilized Peptide | Store at -20°C for long-term storage.[2] For short periods, refrigeration at 4°C in a dark, cool place is acceptable.[3] Avoid moisture contamination, as it significantly decreases long-term stability.[3] |
| Handling Lyophilized Peptide | Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation.[3] When weighing, do so in a designated area, minimizing the creation of dust. |
| Reconstitution | There is no universal solvent for all peptides. For p53 (17-26), which is a hydrophilic peptide, sterile distilled water is a good starting solvent.[4] If solubility is an issue, a small amount of a suitable buffer or an organic solvent like DMSO can be used, followed by dilution with aqueous buffer.[4] Always test solubility with a small amount of the peptide first. |
| Storage of Reconstituted Peptide | Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Solutions are generally stable for shorter periods at 4°C.[3][5] |
Operational Plan: Experimental Protocol
The p53 (17-26) peptide corresponds to the MDM2-binding domain of the p53 tumor suppressor protein.[2] It can be used in various assays to study the p53-MDM2 interaction, a critical pathway in cancer biology. Below is a detailed methodology for a competitive binding assay using fluorescence polarization.
Objective: To determine the ability of a test compound to inhibit the binding of p53 (17-26) peptide to the MDM2 protein.
Materials:
-
p53 (17-26) peptide, FITC-labeled
-
Recombinant human MDM2 protein
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute the FITC-labeled p53 (17-26) peptide in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in assay buffer to the desired working concentration.
-
Dilute the recombinant MDM2 protein in assay buffer to the desired working concentration. The optimal concentrations of peptide and protein should be determined empirically through a saturation binding experiment.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compounds.
-
Add the FITC-labeled p53 (17-26) peptide solution to all wells.
-
Add the MDM2 protein solution to all wells except for the negative control wells (which will contain only the peptide).
-
Include control wells:
-
Negative control (no protein): Peptide only.
-
Positive control (no inhibitor): Peptide and MDM2 protein.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a competitive binding assay.
Disposal Plan
As the p53 (17-26) peptide is a synthetic peptide not classified as acutely hazardous, it can generally be disposed of as non-hazardous chemical waste. However, always consult and follow your institution's specific waste disposal protocols.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, gloves, tubes) should be collected in a designated, clearly labeled, and sealed waste container. This container should then be disposed of through the institution's chemical waste management program.[6] |
| Liquid Waste | Unused or waste solutions of the peptide should be collected in a clearly labeled, sealed, and appropriate chemical waste container. Do not pour peptide solutions down the drain.[6][7] The container should be disposed of via the institutional chemical waste disposal service. |
| Sharps Waste | Any sharps (e.g., needles, glass Pasteur pipettes) contaminated with the peptide should be disposed of in a designated sharps container.[6] |
| Empty Vials | Empty vials that contained the lyophilized peptide should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. The rinsed vial can then typically be disposed of in the regular trash, after defacing the label.[7] |
Signaling Pathway
The p53 (17-26) peptide is derived from the transactivation domain of the p53 tumor suppressor protein and contains the key residues that mediate its interaction with the MDM2 oncoprotein.[8] Under normal cellular conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low. In the presence of cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate downstream pathways leading to cell cycle arrest or apoptosis. The p53 (17-26) peptide can competitively inhibit the p53-MDM2 interaction, thereby preventing p53 degradation.
Caption: The p53-MDM2 signaling pathway and its inhibition.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. genscript.com [genscript.com]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide24.store [peptide24.store]
- 8. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
